8-methyl-4-oxo-4H-chromene-2-carboxylic acid
Description
Properties
IUPAC Name |
8-methyl-4-oxochromene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c1-6-3-2-4-7-8(12)5-9(11(13)14)15-10(6)7/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSGLTSKIQNWBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357219 | |
| Record name | 8-methyl-4-oxo-4H-chromene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38243-78-6 | |
| Record name | 8-methyl-4-oxo-4H-chromene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Biological Activity of 8-methyl-4-oxo-4H-chromene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the Chromone Scaffold
The chromone scaffold, a benzopyran-4-one core, is a "privileged structure" in medicinal chemistry, a term bestowed upon molecular frameworks that are capable of binding to a variety of biological targets.[1] This versatility has rendered chromone and its derivatives a focal point in the quest for novel therapeutic agents.[1][2] Found in a plethora of natural products and synthetic compounds, these molecules have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] The functionalization of the chromone nucleus at various positions is a key determinant of the resulting pharmacological profile.[1] This guide provides a comprehensive technical overview of the anticipated biological activities of a specific derivative, 8-methyl-4-oxo-4H-chromene-2-carboxylic acid , supported by insights from related compounds, detailed experimental protocols, and visualizations of pertinent molecular pathways and workflows.
While extensive research has been conducted on the broader chromone class, this specific 8-methyl derivative remains a less-explored entity, presenting a unique opportunity for novel drug discovery. The synthesis of 6-methyl-4-oxo-4H-chromene-2-carboxylic acid has been described, providing a basis for the synthesis of the 8-methyl isomer.[2] This document will, therefore, extrapolate from the known biological activities of structurally similar chromone-2-carboxylic acids to provide a predictive framework for the therapeutic potential of the 8-methyl analog.
Anticipated Anticancer Activity: Targeting Cellular Proliferation
Chromone derivatives have emerged as promising candidates for the development of anticancer drugs, exhibiting significant cytotoxic effects against a range of cancer cell lines.[4][5] The mechanisms of action are diverse, often involving the modulation of key signaling pathways that regulate cell growth, differentiation, and apoptosis.[1]
Mechanism of Action: Kinase Inhibition
A primary anticancer mechanism for many chromone derivatives is the inhibition of protein kinases, which are essential for cell signaling and proliferation.[1] For instance, certain derivatives have been shown to inhibit the p38α mitogen-activated protein kinase (MAPK) and the mTOR/PI3Kα pathway, leading to diminished cell growth and the induction of apoptosis in cancer cells.[1] The this compound, due to its structural similarity to other kinase-inhibiting chromones, warrants investigation for similar activity.
Hypothetical IC50 Values for this compound
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 12.5 |
| HCT-116 | Colorectal Carcinoma | 18.2 |
| A549 | Lung Carcinoma | 25.8 |
| PC-3 | Prostate Adenocarcinoma | 21.4 |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6] This protocol provides a framework for evaluating the cytotoxic potential of this compound against various cancer cell lines.[6][7]
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Maintain cancer cell lines (e.g., MCF-7, HCT-116, A549) in a humidified incubator at 37°C with 5% CO2.[6]
-
Harvest cells in the logarithmic growth phase using Trypsin-EDTA.[6]
-
Determine cell concentration and viability.
-
Seed cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[6]
-
Incubate for 24 hours to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).[6]
-
Perform serial dilutions to obtain a range of final concentrations for testing.
-
Add the various concentrations of the test compound to the appropriate wells. Include a vehicle control (solvent alone) and a positive control (a known cytotoxic drug).[6]
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.[6]
-
Visualization of the Cytotoxicity Assay Workflow
Caption: Workflow for in vitro cytotoxicity assessment using the MTT assay.
Potential Anti-inflammatory Properties
Inflammation is a complex biological response implicated in a wide array of diseases.[8] Chromone derivatives have demonstrated significant anti-inflammatory activities, often by modulating key signaling pathways.[3][9]
Mechanism of Action: Modulation of Inflammatory Pathways
The anti-inflammatory effects of many chromone derivatives are attributed to their ability to modulate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[10] A novel chromone derivative, DCO-6, has been shown to exert its anti-inflammatory effects by inhibiting the ROS-dependent activation of the TRAF6-ASK1-p38 pathway.[9] Given the structural similarities, this compound may also exhibit anti-inflammatory properties through the inhibition of such pathways.
Visualization of a Key Anti-inflammatory Signaling Pathway
Caption: Simplified TRAF6-ASK1-p38 MAPK signaling pathway and a potential point of inhibition.
Experimental Protocol: In Vitro Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by quantifying its stable metabolite, nitrite, in cell culture supernatants using the Griess reagent.[10]
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[10]
-
Seed cells in a 96-well plate and allow them to adhere overnight.[10]
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.[1]
-
Stimulate inflammation by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the wells (except for the negative control).[10] Include a positive control (e.g., dexamethasone).[1]
-
Incubate the plate for 24 hours at 37°C with 5% CO2.[1]
-
-
Griess Reaction:
-
After the incubation period, collect 100 µL of cell culture supernatant from each well.[10]
-
Mix the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[10]
-
Incubate in the dark at room temperature for 10-15 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration.
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-only treated cells.
-
Predicted Antimicrobial Activity
The chromone scaffold is present in numerous compounds exhibiting a broad range of antimicrobial activities against various pathogenic bacteria and fungi.[11][12] Therefore, it is plausible that this compound could possess similar properties.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13][14]
Step-by-Step Methodology:
-
Preparation of Inoculum and Compound Dilutions:
-
Culture the bacterial or fungal strain in a suitable broth overnight.[15]
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[15]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well plate.[15]
-
-
Inoculation and Incubation:
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (microbial growth).[15]
-
Visualization of the MIC Determination Workflow
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
While direct biological data for this compound is limited, the extensive body of research on the chromone scaffold provides a strong rationale for investigating its potential as a therapeutic agent. The established anticancer, anti-inflammatory, and antimicrobial activities of numerous chromone derivatives suggest that this particular compound is a promising candidate for further research and development. The experimental protocols detailed in this guide offer a robust framework for the systematic evaluation of its biological properties. Further exploration of this and other novel chromone derivatives will undoubtedly contribute to the advancement of medicinal chemistry and the discovery of new treatments for a range of human diseases.
References
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Burik, A. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience. Retrieved from [Link]
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ResearchGate. (2025). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. ResearchGate. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups. ResearchGate. Retrieved from [Link]
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Asian Journal of Chemistry. (2011). Synthesis of Substituted Chromone Derivatives as Potent Antimicrobial Agents. Asian Journal of Chemistry. Retrieved from [Link]
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National Institutes of Health. (2020). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. National Institutes of Health. Retrieved from [Link]
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ResearchGate. (n.d.). Chromones obtained from 4-oxo-4H-chromene-2-carboxylic acid with.... ResearchGate. Retrieved from [Link]
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PubMed. (n.d.). A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway. PubMed. Retrieved from [Link]
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PubMed. (2023). Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups. PubMed. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis and Evaluation of Some Novel Chromone Based Dithiazoles as Antimicrobial Agents. National Institutes of Health. Retrieved from [Link]
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National Institutes of Health. (n.d.). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. National Institutes of Health. Retrieved from [Link]
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An In-depth Technical Guide to 8-methyl-4-oxo-4H-chromene-2-carboxylic acid (CAS: 38243-78-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 8-methyl-4-oxo-4H-chromene-2-carboxylic acid, a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The chromone scaffold is a well-established "privileged structure" due to its prevalence in natural products and its diverse pharmacological activities.[1][2] This document delves into the synthesis, physicochemical properties, spectroscopic characterization, and known biological activities of this specific derivative, offering insights for its application in research and development.
Introduction: The Significance of the Chromone Scaffold
Chromones, constituting a benzopyran-4-one core, are a class of oxygen-containing heterocyclic compounds widely distributed in the plant kingdom.[3] Their derivatives have garnered substantial interest from the scientific community owing to a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[1][4] The versatility of the chromone ring system allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile. This compound, with its distinct substitution pattern, serves as a valuable synthon for the development of novel therapeutic agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in experimental settings and formulation development.
| Property | Value | Source |
| CAS Number | 38243-78-6 | [5] |
| Molecular Formula | C₁₁H₈O₄ | [6] |
| Molecular Weight | 204.18 g/mol | [6] |
| Physical Form | Solid | [7] |
| Melting Point | Data not available; however, related chromone-2-carboxylic acids exhibit high melting points, often exceeding 250°C with decomposition.[3][8] | N/A |
| Solubility | Sparingly soluble in water. Soluble in organic solvents like DMSO and DMF. | General knowledge for this class of compounds |
Synthesis of this compound
The synthesis of 4-oxo-4H-chromene-2-carboxylic acids can be achieved through several established methods. A particularly efficient approach involves the microwave-assisted synthesis from the corresponding 2'-hydroxyacetophenone.[3][9]
Proposed Synthetic Pathway
The synthesis of this compound can be logically extrapolated from the synthesis of its 6-methyl isomer.[9] The key steps involve the reaction of 2'-hydroxy-3'-methylacetophenone with diethyl oxalate in the presence of a base, followed by acid-catalyzed cyclization.
Detailed Experimental Protocol (Adapted from a similar synthesis[9])
Step 1: Claisen Condensation
-
To a stirred suspension of sodium hydride (2 eq.) in dry toluene, add 2'-hydroxy-3'-methylacetophenone (1 eq.) dropwise under an inert atmosphere.
-
Heat the mixture to reflux for 30 minutes.
-
Cool the reaction mixture to room temperature and add diethyl oxalate (1.5 eq.) dropwise.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding ice-cold water.
-
Acidify the aqueous layer with dilute HCl and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate.
Step 2: Cyclization and Saponification
-
Dissolve the crude intermediate in a mixture of glacial acetic acid and concentrated hydrochloric acid.
-
Heat the solution to reflux for 4-6 hours.
-
Monitor the cyclization by TLC.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Spectroscopic Characterization
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, the vinylic proton of the pyrone ring, and the acidic proton of the carboxylic acid.
-
Aromatic Protons (H-5, H-6, H-7): These will appear in the downfield region (typically δ 7.0-8.0 ppm) as a complex multiplet or as distinct doublets and triplets, depending on the coupling patterns.
-
Vinylic Proton (H-3): A singlet is expected around δ 6.5-7.0 ppm.
-
Methyl Protons (-CH₃): A singlet for the three protons of the methyl group will be observed in the upfield region (around δ 2.3-2.5 ppm).
-
Carboxylic Acid Proton (-COOH): A broad singlet will be present at a very downfield chemical shift (typically δ 10-13 ppm), which is often exchangeable with D₂O.[13]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbon (C-4): The ketone carbonyl carbon will resonate at a significantly downfield position (around δ 175-185 ppm).[14]
-
Carboxylic Acid Carbon (-COOH): This carbon will also appear in the downfield region, typically between δ 160-170 ppm.[15]
-
Aromatic and Vinylic Carbons: These will give a series of signals in the δ 110-160 ppm range.
-
Methyl Carbon (-CH₃): The methyl carbon will appear in the upfield region (around δ 15-25 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.[11][16]
-
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.[12]
-
C=O Stretch (Ketone and Carboxylic Acid): A strong, sharp absorption band will be observed around 1650-1750 cm⁻¹. This may appear as a single broad peak or two closely spaced peaks corresponding to the ketone and carboxylic acid carbonyls.
-
C=C Stretch (Aromatic and Vinylic): Absorptions in the 1450-1600 cm⁻¹ region will be indicative of the carbon-carbon double bonds in the aromatic and pyrone rings.
-
C-O Stretch: Bands in the 1200-1300 cm⁻¹ region will correspond to the C-O stretching vibrations.
Mass Spectrometry
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 204.
-
Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of a carboxyl group (M-45).[2][17] The fragmentation of the chromone ring will also contribute to the overall pattern. A study on a similar compound, the TMS ester of 4-oxo-4H-chromene-2-carboxylic acid, revealed complex rearrangement and fragmentation patterns under electron ionization.[18]
Biological Activities and Potential Applications
Chromone derivatives are recognized for their diverse pharmacological properties, and this compound is a promising candidate for further investigation.
Anticancer Potential
Numerous studies have highlighted the anticancer activity of chromone derivatives.[1][4][19] These compounds can exert their effects through various mechanisms, including the inhibition of kinases, induction of apoptosis, and cell cycle arrest. For instance, certain chromone derivatives have shown potent inhibitory activities against various cancer cell lines.[20] The presence of the methyl group at the 8-position and the carboxylic acid at the 2-position of the title compound could influence its interaction with biological targets and, consequently, its anticancer efficacy.
Anti-inflammatory and Antioxidant Activities
The chromone scaffold is also associated with significant anti-inflammatory and antioxidant properties.[21][22] These activities are often attributed to their ability to scavenge free radicals and modulate inflammatory signaling pathways. Derivatives of 4-oxo-4H-chromene-2-carboxylic acid have been investigated as inhibitors of enzymes involved in inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX).[22]
Enzyme Inhibition
The structural features of this compound make it an interesting candidate for screening against various enzymatic targets. The carboxylic acid moiety can participate in hydrogen bonding and electrostatic interactions within an enzyme's active site. For example, derivatives of 4-oxo-4H-chromene-3-carboxylic acid have been identified as inhibitors of thymidine phosphorylase.[23]
Future Perspectives
This compound represents a valuable building block for the synthesis of a diverse library of compounds with potential therapeutic applications. Future research should focus on:
-
Optimization of the synthetic route to improve yields and reduce by-products.
-
Comprehensive biological screening against a wide range of targets to fully elucidate its pharmacological profile.
-
Structure-activity relationship (SAR) studies by synthesizing and evaluating a series of analogs to identify key structural features for enhanced activity and selectivity.
-
Investigation of its mechanism of action at the molecular level for any identified biological activities.
Conclusion
This technical guide has provided a detailed overview of this compound, encompassing its synthesis, characterization, and potential biological applications. The information presented herein is intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating the exploration of this promising chromone derivative for the design of novel therapeutic agents.
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Nam, D. H., Lee, K. Y., Moon, C. S., & Lee, Y. S. (2010). Synthesis and anticancer activity of chromone-based analogs of lavendustin A. European Journal of Medicinal Chemistry, 45(9), 4288–4292. [Link]
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Synthesis and anticancer activity of chromone-based analogs of lavendustin A. Kyung Hee University. [Link]
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Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]
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3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid. National Center for Biotechnology Information. [Link]
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Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived Penicillium citrinum. Marine Drugs. [Link]
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Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15. Molecules. [Link]
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13 C-NMR spectrum of four carbons alkyl chain analog of methyl ester of terminally oxidized carboxylic acid metabolite of CRA13 (CDCl 3 , 125 MHz). ResearchGate. [Link]
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physicochemical properties of 8-methyl-4-oxo-4H-chromene-2-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 8-methyl-4-oxo-4H-chromene-2-carboxylic Acid
Executive Summary
The chromone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2][3] Understanding the fundamental physicochemical properties of its derivatives is paramount for successful drug discovery and development, influencing everything from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of this compound, focusing on its core physicochemical properties, the experimental methodologies required for their determination, and the scientific rationale behind these choices. While specific experimental data for this exact isomer is sparse in public literature, we will leverage data from its parent compound and other isomers to establish well-founded expectations and provide robust, validated protocols for its characterization.
Molecular Structure and Chemical Identity
A precise understanding of the molecular structure is the foundation for all subsequent physicochemical analysis. The defining features of this molecule are the bicyclic chromone core, a carboxylic acid at the 2-position, and a methyl group at the 8-position.
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₈O₄
-
Molecular Weight: 204.18 g/mol
Caption: Molecular structure of this compound.
Core Physicochemical Properties and Experimental Determination
The following properties are critical for assessing the compound's suitability for further development. The provided protocols are designed to be self-validating and are standard within the pharmaceutical industry.
Melting Point
The melting point is a crucial indicator of purity. A sharp melting range suggests a highly pure compound, while a broad range often indicates the presence of impurities. Given the rigid, planar structure and potential for intermolecular hydrogen bonding, a high melting point is expected. For context, the parent compound, 4-oxo-4H-chromene-2-carboxylic acid, melts at approximately 260 °C with decomposition[6][7], and the 6-methyl isomer decomposes above 279 °C.[8]
Table 1: Melting Point Data for Related Chromones
| Compound | Melting Point (°C) |
| 4-oxo-4H-chromene-2-carboxylic acid | ~260 (dec.)[6][7] |
| 6-methyl-4-oxo-4H-chromene-2-carboxylic acid | >279 (dec.)[8] |
| This compound | Expected: >260 (dec.) |
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: Ensure the sample is thoroughly dried under vacuum to remove residual solvents. Finely grind the crystalline sample into a powder.
-
Capillary Loading: Tightly pack a small amount of the powder into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.
-
Measurement: Use a ramp rate of 10-20 °C/min for a preliminary rapid scan. Once an approximate melting range is found, use a fresh sample and a slow ramp rate of 1-2 °C/min starting from ~20 °C below the expected point to determine the precise range.
-
Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid phase has liquefied (completion). Note any decomposition (e.g., color change, gas evolution).
Causality Insight: A slow ramp rate is critical for ensuring thermal equilibrium between the sample, thermometer, and heating block, providing an accurate measurement.
Solubility
Solubility is a master variable in drug development, directly impacting oral bioavailability and options for formulation. The presence of a polar carboxylic acid group suggests some aqueous solubility, but the large, hydrophobic chromone backbone will limit it. Therefore, the compound is expected to be poorly soluble in water but should readily dissolve in polar aprotic organic solvents.
Table 2: Expected Solubility Profile
| Solvent | Expected Solubility | Rationale |
| Water | Very slightly soluble | Parent compound is "very slightly soluble".[7] Carboxylic acid provides some polarity, but the aromatic system dominates. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Excellent polar aprotic solvent for this class of compounds. |
| Dimethylformamide (DMF) | Soluble | Similar to DMSO. |
| Methanol | Sparingly soluble | Polar protic solvent; solubility may be limited but better than water. |
| Dichloromethane (DCM) | Slightly soluble | Lower polarity may limit solubility despite the aromatic character. |
Experimental Protocol: Thermodynamic (Shake-Flask) Solubility This method determines the equilibrium solubility, which is the most relevant measure for predicting in vivo dissolution.
Caption: Workflow for Thermodynamic Solubility Determination.
Trustworthiness Insight: The 24-48 hour incubation period is critical to ensure that the measurement reflects true thermodynamic equilibrium and not a transient supersaturated state. The presence of visible solid compound at the end of the experiment validates that an excess was used.
Acid Dissociation Constant (pKa)
The pKa value dictates the ionization state of the carboxylic acid group at a given pH. This is fundamental to predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as the charge state affects membrane permeability and protein binding. As an aromatic carboxylic acid, its pKa is expected to be in the range of 3-5.[9]
Caption: Acid-Base Equilibrium of the Carboxylic Acid Moiety.
Experimental Protocol: Potentiometric Titration
-
Solution Preparation: Accurately weigh the compound and dissolve it in a suitable co-solvent/water mixture (e.g., 50:50 Methanol:Water) to create a solution of known concentration (e.g., 0.01 M).
-
Titration Setup: Place the solution in a jacketed beaker at a constant temperature (25 °C). Use a calibrated pH electrode to monitor the pH.
-
Titration: Add small, precise aliquots of a standardized titrant (e.g., 0.1 M NaOH) to the solution. Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized). Sophisticated software can be used to calculate the pKa from the full titration curve, which is a more robust method.
Expertise Insight: The use of a co-solvent is often necessary due to the low aqueous solubility of the compound. However, this means the result is an "apparent pKa" (pₐKₐ), as the organic solvent alters the dielectric constant of the medium. It is crucial to report the exact solvent system used.
Synthesis and Purification
A reliable and scalable synthesis is essential for producing high-quality material for research. The most common route to this class of compounds involves the condensation of a substituted 2'-hydroxyacetophenone with a source of the C2-carboxyl synthon, followed by cyclization.[8][10][11]
Synthetic Pathway
The synthesis of this compound would logically start from 2'-hydroxy-3'-methylacetophenone. A microwave-assisted, one-pot reaction is an efficient modern approach.[8]
Sources
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- 2. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]
- 3. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 38243-78-6 [m.chemicalbook.com]
- 5. 38243-78-6|this compound|BLD Pharm [bldpharm.com]
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- 7. 4-オキソ-4H-1-ベンゾピラン-2-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. rsc.org [rsc.org]
Spectroscopic Elucidation of 8-methyl-4-oxo-4H-chromene-2-carboxylic acid: A Technical Guide for Researchers
This guide provides an in-depth technical overview of the spectroscopic characterization of 8-methyl-4-oxo-4H-chromene-2-carboxylic acid, a member of the chromone family of compounds which are of significant interest in medicinal chemistry and drug development. The structural elucidation of such molecules is fundamental to understanding their chemical behavior and biological activity. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles.
Introduction to this compound and its Spectroscopic Characterization
This compound belongs to the chromone class of heterocyclic compounds. The chromone scaffold is found in many natural products and is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities.[1] Accurate and unambiguous structural confirmation is the cornerstone of any research and development program involving such novel chemical entities. Spectroscopic techniques provide a powerful and non-destructive means to probe the molecular architecture. This guide will detail the expected spectroscopic data for the title compound and explain the rationale behind the interpretation, thereby providing a robust framework for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.
Predicted ¹H NMR Spectral Data
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 - 14.0 | broad singlet | 1H | COOH |
| ~7.9 - 8.1 | doublet | 1H | H-5 |
| ~7.5 - 7.7 | doublet | 1H | H-7 |
| ~7.3 - 7.5 | triplet | 1H | H-6 |
| ~7.1 | singlet | 1H | H-3 |
| ~2.5 | singlet | 3H | 8-CH₃ |
Predicted data based on analysis of analogs and standard chemical shift increments.
Expert Interpretation:
-
Carboxylic Acid Proton (COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet at a very downfield chemical shift (often >12 ppm). Its broadness is a result of hydrogen bonding and chemical exchange.[3]
-
Aromatic Protons (H-5, H-6, H-7): The protons on the benzene ring will exhibit characteristic splitting patterns. H-5 is expected to be the most deshielded of the aromatic protons due to the anisotropic effect of the nearby carbonyl group. It will likely appear as a doublet, coupled to H-6. H-7 will also be a doublet, coupled to H-6. H-6 will appear as a triplet (or more accurately, a doublet of doublets) due to coupling with both H-5 and H-7.
-
Vinylic Proton (H-3): The proton at the 3-position is on a double bond and adjacent to an oxygen atom and a carboxylic acid group, leading to a downfield chemical shift, typically appearing as a sharp singlet.[2]
-
Methyl Protons (8-CH₃): The methyl group protons at position 8 will appear as a singlet in the typical alkyl region, slightly downfield due to being attached to an aromatic ring.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~180 | C-4 (C=O) |
| ~162 | COOH |
| ~155 | C-2 |
| ~154 | C-8a |
| ~137 | C-7 |
| ~136 | C-8 |
| ~126 | C-5 |
| ~125 | C-6 |
| ~124 | C-4a |
| ~118 | C-3 |
| ~21 | 8-CH₃ |
Predicted data based on analysis of analogs and standard chemical shift increments.[2][4]
Expert Interpretation:
-
Carbonyl Carbons (C-4 and COOH): The ketone (C-4) and carboxylic acid carbonyl carbons are the most deshielded, appearing at the downfield end of the spectrum. The ketone carbonyl is typically found at a higher chemical shift than the carboxylic acid carbonyl.[3]
-
Aromatic and Vinylic Carbons: The remaining sp² hybridized carbons of the chromone ring system appear in the range of ~110-160 ppm. The quaternary carbons (C-2, C-4a, C-8, C-8a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
-
Methyl Carbon (8-CH₃): The sp³ hybridized carbon of the methyl group will appear at the upfield end of the spectrum.
Experimental Protocol for NMR Spectroscopy
A self-validating protocol is crucial for obtaining high-quality, reproducible NMR data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and the acidic proton is readily observed.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
Data Acquisition:
-
Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion.
-
Record a standard ¹H NMR spectrum.
-
Record a proton-decoupled ¹³C NMR spectrum.
-
To aid in structural assignment, consider performing 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and the α,β-unsaturated ketone moieties.
Table 3: Predicted Characteristic IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid dimer) |
| ~1730-1760 | Strong, Sharp | C=O stretch (carboxylic acid) |
| ~1660-1680 | Strong, Sharp | C=O stretch (ketone, conjugated) |
| ~1600-1450 | Medium-Strong | C=C stretch (aromatic and vinylic) |
| ~1210-1320 | Strong | C-O stretch (carboxylic acid) |
Predicted data based on typical values for carboxylic acids and conjugated ketones.[5][6]
Expert Interpretation:
The most diagnostic feature of a carboxylic acid in an IR spectrum is the extremely broad O-H stretching band that spans from approximately 2500 to 3300 cm⁻¹. This broadness is due to strong intermolecular hydrogen bonding, which forms a dimeric structure.[7] Superimposed on this broad absorption, one can often see the sharper C-H stretching bands.
The carbonyl (C=O) stretching region will show two distinct, strong absorptions. The carboxylic acid C=O stretch typically appears at a higher wavenumber (around 1730-1760 cm⁻¹) compared to the ketone C=O stretch. The ketone carbonyl at C-4 is part of an α,β-unsaturated system, which lowers its stretching frequency to around 1660-1680 cm⁻¹.[6] The presence of two strong carbonyl absorptions in these regions is a key indicator of the compound's structure.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Predicted Mass Spectrum and Fragmentation
For this compound (C₁₁H₈O₄), the calculated molecular weight is 204.04 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass would be observed, confirming the elemental composition.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 204 | [M]⁺˙ (Molecular ion) |
| 187 | [M - OH]⁺ |
| 159 | [M - COOH]⁺ |
| 131 | [M - COOH - CO]⁺ |
Expert Interpretation:
The fragmentation of chromones is well-documented.[8] A common fragmentation pathway for carboxylic acids is the loss of the hydroxyl radical (•OH, 17 Da) or the entire carboxyl group as a radical (•COOH, 45 Da).[9] For the chromone ring, a characteristic fragmentation is the retro-Diels-Alder reaction, although this may be less prominent after initial fragmentation of the carboxylic acid group. Subsequent loss of carbon monoxide (CO, 28 Da) from the pyrone ring is also a common fragmentation pathway.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Data Acquisition (e.g., using Electrospray Ionization - ESI):
-
Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in both positive and negative ion modes. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 203 would be expected.
-
To obtain fragmentation data, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion (or the [M+H]⁺ or [M-H]⁻ ion) and subjecting it to collision-induced dissociation (CID).
-
Visualizations
Molecular Structure and Atom Numbering
Caption: Structure of this compound with IUPAC numbering.
General Workflow for Spectroscopic Characterization
Caption: A generalized workflow for the spectroscopic characterization of a novel compound.
Proposed Mass Spectral Fragmentation Pathway
Caption: A simplified proposed fragmentation pathway for this compound.
Conclusion
The spectroscopic characterization of this compound relies on a synergistic application of NMR, IR, and MS techniques. By understanding the fundamental principles of how the chromone and carboxylic acid moieties behave in each of these analytical methods, a detailed and confident structural elucidation can be achieved. This guide provides the foundational knowledge and practical protocols to enable researchers to successfully characterize this and related molecules, thereby accelerating research and development in the fields of chemistry and drug discovery.
References
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Sheena Mary, Y. et al. (2021). Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations. SN Applied Sciences, 3(143). Available from: [Link]
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Houghton, P. J., & Lian, L. M. (1995). Heteronuclear NMR studies of the chromone alkaloids and revision of the structure of some piperidino-chromone alkaloids. Planta Medica, 61(2), 154-157. Available from: [Link]
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Al-Hanish, A. et al. (2023). Synthesis and Characterization of a Series of Chromone–Hydrazones. Molbank, 2023(3), M1704. Available from: [Link]
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Silva, A. M. G. et al. (2018). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules, 23(11), 2911. Available from: [Link]
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University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Available from: [Link]
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Quora. (2023). What are the differences between the IR spectra for the aldehyde, ketone and carboxylic acids?. Available from: [Link]
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Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available from: [Link]
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ResearchGate. (n.d.). The proposed MSn fragmentation patterns of representative chromone chamaechromone in negative ion mode. Available from: [Link]
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Arjunan, V. et al. (2020). Conformational & spectroscopic characterization, charge analysis and molecular docking profiles of chromone-3-carboxylic acid using a quantum hybrid computational method. Heliyon, 6(10), e04775. Available from: [Link]
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Villalva, M. et al. (2013). Synthesis and NMR studies of novel chromone-2-carboxamide derivatives. Magnetic Resonance in Chemistry, 51(4), 251-254. Available from: [Link]
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LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]
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DEA. (n.d.). Fragmentation of chromon derivatives using mass spectrometry technique. Available from: [Link]
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LibreTexts Chemistry. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Available from: [Link]
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ResearchGate. (n.d.). Chromone studies. Part 12. Fragmentation patterns in the electron-impact mass spectra of 2-(N,N-dialkylamino)-4H-1-benzopyran-4-ones and. Available from: [Link]
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ResearchGate. (n.d.). 1H NMR spectrum of chromone-hydrazone (III). Available from: [Link]
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Stein, S. (n.d.). Rearrangement of the TMS ester of 4-Oxo-4H-chromene-2-carboxylic acid and analogs in EI mass spectra. Available from: [Link]
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LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]
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OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]
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Hong, Z. et al. (2008). 3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o857. Available from: [Link]
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LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
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University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]
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University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. Available from: [Link]
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OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]
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The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Available from: [Link]
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ResearchGate. (n.d.). 13C-NMR spectrum of four carbons alkyl chain analog of methyl ester of terminally oxidized carboxylic acid metabolite of CRA13 (CDCl3, 125 MHz). Available from: [Link]
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MDPI. (n.d.). 8-Iodo-4-methyl-2-oxo-2H-chromen-7-yl Benzenesulfonate. Available from: [Link]
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Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available from: [Link]
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8-methyl-4-oxo-4H-chromene-2-carboxylic acid mechanism of action inquiries
An In-depth Technical Guide to the Mechanistic Landscape of 4-Oxo-4H-chromene-2-carboxylic Acids: A Predictive Framework for 8-methyl-4-oxo-4H-chromene-2-carboxylic acid
Foreword: Navigating the Known and the Novel
The 4-oxo-4H-chromene, or chromone, scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] This guide focuses on the mechanistic inquiries surrounding a specific derivative, This compound . While direct, in-depth mechanistic studies on this particular compound are not extensively documented in publicly available literature, its structural congeners have been the subject of intense investigation.
As Senior Application Scientists, our role is not only to present established facts but also to provide a logical, evidence-based framework for new discovery. Therefore, this document synthesizes the vast body of research on closely related chromone-2-carboxylic acid derivatives to construct a predictive model for the mechanism of action of the 8-methyl variant. We will explore established biological activities, delve into the molecular pathways these molecules modulate, and provide robust experimental protocols for researchers to validate these hypotheses in their own laboratories. This guide is designed to be a starting point for rigorous scientific inquiry, empowering drug development professionals to unlock the therapeutic potential of this promising class of compounds.
Chemical Profile of the Target Compound
Before exploring the biological landscape, it is essential to define the molecule at the center of our investigation.
-
Systematic Name: this compound
-
CAS Number: 38243-78-6[3]
-
Molecular Formula: C₁₁H₈O₄
-
Molecular Weight: 204.18 g/mol [4]
-
Chemical Structure:
The structure features the core bicyclic chromone ring, a carboxylic acid group at position 2, which is critical for many biological interactions, and a methyl group at position 8. The placement of this methyl group can significantly influence the molecule's steric and electronic properties, potentially fine-tuning its binding affinity and selectivity for various biological targets compared to its unsubstituted parent or other analogs.
The Mechanistic Spectrum of Chromone-2-Carboxylic Acid Derivatives
Research into the broader family of chromones has revealed a remarkable diversity of pharmacological effects. These compounds are known to engage with multiple cellular targets, making them attractive candidates for developing multi-target-directed ligands.[5][6] Below, we dissect the most prominent mechanisms of action, which form the basis of our predictive analysis for the 8-methyl derivative.
Anticancer Activity: A Multi-Pronged Assault
The most extensively documented activity of chromone derivatives is their potential as anticancer agents.[6] Their action is not limited to a single pathway but involves a coordinated attack on cancer cell proliferation, survival, and signaling.
-
Enzyme Inhibition:
-
Aromatase Inhibition: Certain chromene derivatives carrying sulfonamide moieties have demonstrated significant inhibitory effects on aromatase, an enzyme crucial for estrogen biosynthesis.[7] This mechanism is particularly relevant for hormone-dependent cancers like specific types of breast cancer.
-
Kinase Inhibition: Mechanistic studies have identified key anticancer targets for some chromone derivatives, including B-RAF and EGFR, two critical kinases in cancer signaling pathways.[6]
-
Tubulin Polymerization: Disruption of microtubule dynamics is a clinically validated anticancer strategy. Some chromone compounds have been shown to interfere with tubulin polymerization, leading to mitotic arrest and cell death.[6]
-
-
Induction of Apoptosis: Many active chromone analogs enhance apoptosis (programmed cell death) in cancer cells. For instance, certain derivatives have been shown to increase the activity of caspases, the executive enzymes of the apoptotic cascade.[7]
-
Cell Cycle Arrest: The ability to halt the cell cycle is a hallmark of many chemotherapeutic agents. Studies on specific benzo[h]chromene derivatives revealed they could arrest cancer cells in the G1, S, or G2/M phases of the cell cycle, thereby preventing their proliferation.[7]
Table 1: Anticancer Activity of Representative Chromone Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ Value | Putative Target/Mechanism | Reference |
|---|---|---|---|---|
| Chromene Sulfonamide Hybrids | T47D (Breast) | 8.8 µM | Aromatase Inhibition | [7] |
| Novel Flavanone-Chromenes | HCT-116, HepG-2, A-549, MCF-7 | 1.08–2.42 µg/mL | Not specified | [7] |
| Pyran Annulated Chromenes | A549 (Lung) | >50% inhibition | α-glucosidase inhibition | [7][8] |
| Heterocyclic 4H-benzo[h]chromenes | HCT-116, MCF-7, HepG-2 | 0.3 to 3.78 µg/mL | Caspase activation |[7] |
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the hydration of CO₂. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. Chromene-based sulfonamides, in particular, have been synthesized and evaluated as potent inhibitors of several human CA isoforms, including the tumor-associated hCA IX and hCA XII.[1] The core chromone scaffold, combined with the zinc-binding sulfonamide group, makes these compounds effective inhibitors.
Neuroprotective and Anti-Inflammatory Actions
The chromone scaffold is also being explored for its potential in treating neurodegenerative diseases like Alzheimer's and for its anti-inflammatory properties.
-
Cholinesterase and β-Secretase (BACE-1) Inhibition: Furochromone derivatives have been identified as multi-target-directed ligands capable of inhibiting both acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and BACE-1.[9] These enzymes are key targets in Alzheimer's disease therapy, as their inhibition can restore neurotransmitter levels and reduce the production of amyloid-beta plaques.
-
COX and LOX Inhibition: The same study found that certain furochromone derivatives also moderately inhibit cyclooxygenase-2 (COX-2) and lipoxygenases (LOX-5/15), enzymes central to the inflammatory cascade.[9] This dual neuroprotective and anti-inflammatory profile is highly desirable in treating complex diseases.
Predictive Analysis for this compound
Based on the established structure-activity relationships (SAR) of the chromone class, we can hypothesize the likely mechanistic profile of the 8-methyl derivative. The carboxylic acid at C2 is a common feature in many active compounds, often involved in hydrogen bonding within enzyme active sites. The key variable is the methyl group at C8.
-
Influence on Anticancer Activity: The C8 position is part of the benzo portion of the scaffold. Substitution here can modulate the electronic properties and planarity of the ring system. A methyl group is a weak electron-donating group, which could influence π-π stacking interactions with aromatic residues in enzyme pockets (e.g., in kinases or aromatase). It may also provide a steric anchor that favors or disfavors binding to certain targets compared to the unsubstituted analog.
-
Potential for Carbonic Anhydrase Inhibition: Without the critical sulfonamide moiety, significant CA inhibition is less likely. However, the carboxylic acid could potentially interact with the active site zinc ion, though likely with much lower affinity than classical sulfonamide inhibitors.
-
Neuroprotective and Anti-inflammatory Profile: The core scaffold is amenable to binding within the active sites of cholinesterases and COX/LOX enzymes. The 8-methyl group could enhance hydrophobic interactions within these sites, potentially leading to moderate inhibitory activity.
These hypotheses require rigorous experimental validation. The following section provides detailed protocols for initiating such an investigation.
Experimental Protocols for Mechanistic Elucidation
To move from hypothesis to data, a structured experimental workflow is essential. The following protocols are designed as self-validating systems for investigating the primary biological activities of a novel chromone derivative.
General Experimental Workflow
This diagram outlines the logical flow from initial screening to detailed mechanistic studies for a test compound like this compound.
Caption: High-level workflow for characterizing a novel chromone derivative.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This assay determines the concentration at which the compound reduces the viability of a cancer cell line by 50% (IC₅₀).
Objective: To assess the dose-dependent cytotoxic effect on a panel of human cancer cell lines (e.g., MCF-7, A549, HCT-116).
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations (including a vehicle control with DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells' mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.
Protocol: Human Carbonic Anhydrase (hCA) Inhibition Assay
This protocol measures the inhibition of the esterase activity of a purified hCA isoform (e.g., hCA II).
Objective: To determine the inhibitory potency (IC₅₀) of the test compound against a specific hCA isoform.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 10 mM Tris-HCl, pH 7.4.
-
Enzyme: Purified human CA II (e.g., 1 µM stock).
-
Substrate: 4-Nitrophenyl acetate (NPA) stock in acetonitrile.
-
Inhibitor: Test compound dilutions in DMSO. Acetazolamide is used as a positive control.
-
-
Reaction Setup: In a 96-well plate, add:
-
140 µL of Assay Buffer.
-
20 µL of enzyme solution.
-
20 µL of inhibitor solution at various concentrations.
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow inhibitor binding.
-
Initiate Reaction: Add 20 µL of the NPA substrate to each well to start the reaction.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 400 nm every 30 seconds for 10-15 minutes at 25°C. The product, 4-nitrophenol, is yellow.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve. Plot the percent inhibition (relative to the uninhibited control) against the log of the inhibitor concentration to determine the IC₅₀.
Signaling Pathway Visualization
This diagram illustrates a simplified, generic apoptosis pathway that can be activated by anticancer chromone derivatives, leading to the activation of executioner caspases.
Caption: Simplified intrinsic apoptosis pathway targeted by anticancer agents.
Conclusion and Future Directions
The 4-oxo-4H-chromene-2-carboxylic acid scaffold represents a versatile and potent platform for the development of novel therapeutics. While the specific mechanism of action for the 8-methyl derivative remains to be fully elucidated, the wealth of data from related compounds provides a strong, rational basis for targeted investigation. The primary hypotheses point towards potential anticancer, neuroprotective, and anti-inflammatory activities, likely mediated through the inhibition of key enzymes such as kinases, cholinesterases, or cyclooxygenases.
The experimental protocols and workflows detailed in this guide offer a clear path forward for researchers. By systematically evaluating cytotoxicity, enzyme inhibition, and effects on cellular pathways, the scientific community can precisely define the mechanistic profile of this compound and determine its ultimate therapeutic potential.
References
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Kumar, A., Kumar, A., & Kumar, V. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry. [Link]
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Oliveira, C., Reis, J., Costa, G., et al. (2021). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules. [Link]
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de Souza, T. B., et al. (Year not specified). Exploring Benzo[h]chromene Derivatives as Agents against Protozoal and Mycobacterial Infections. MDPI. [Link]
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Sharma, R., et al. (2024). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry. [Link]
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ResearchGate. (n.d.). Chromones obtained from 4-oxo-4H-chromene-2-carboxylic acid with relevant biological activity. ResearchGate. [Link]
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Singh, R., & Kaur, M. (2018). Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology. [Link]
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Kumar, A., Kumar, A., & Kumar, V. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. PMC. [Link]
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National Center for Biotechnology Information. (n.d.). 3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid. PubChem. [Link]
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Oliveira, C., et al. (2021). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. National Center for Biotechnology Information. [Link]
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Chontzera, S., et al. (2021). Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15. PMC. [Link]
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Unlocking the Therapeutic Promise of Methyl-Substituted Chromones: A Technical Guide to Key Molecular Targets
Abstract
The chromone scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its diverse pharmacological activities. The strategic placement of methyl groups on this benzo-γ-pyrone core has been shown to profoundly influence the potency, selectivity, and pharmacokinetic properties of these compounds, opening up new avenues for therapeutic intervention. This in-depth technical guide provides a comprehensive overview of the most promising therapeutic targets for methyl-substituted chromones, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic intricacies of their action on key enzymes and signaling pathways implicated in a range of pathologies, from neurodegenerative disorders and cancer to inflammatory conditions and metabolic diseases. This guide will further provide actionable, field-proven experimental protocols and data presentation strategies to empower researchers in their quest to develop novel therapeutics based on this versatile molecular framework.
Introduction: The Chromone Scaffold and the Significance of Methyl Substitution
Chromones are a class of heterocyclic compounds widely distributed in nature, particularly in plants.[1][2] Their core structure, consisting of a benzene ring fused to a γ-pyrone ring, serves as a versatile template for the design of bioactive molecules.[3] The substitution pattern on this scaffold is a critical determinant of the resulting pharmacological activity.[4] Methyl groups, in particular, play a crucial role in modulating the interaction of these molecules with their biological targets. Their small size, lipophilicity, and ability to engage in van der Waals interactions and influence electronic properties can lead to enhanced binding affinity, improved selectivity, and favorable metabolic stability.[5][6] This guide will explore the specific therapeutic targets where methyl-substituted chromones have shown significant promise.
Key Therapeutic Targets and Mechanisms of Action
The therapeutic potential of methyl-substituted chromones spans a wide array of diseases, primarily through their interaction with specific enzymes and signaling proteins.
Enzymes as Prime Targets
Enzyme inhibition is a well-established strategy in drug discovery, and methyl-substituted chromones have emerged as potent inhibitors of several key enzymes.
Monoamine oxidases are enzymes responsible for the degradation of neurotransmitters such as dopamine, serotonin, and norepinephrine. Their dysregulation is implicated in the pathophysiology of neurodegenerative disorders like Parkinson's and Alzheimer's disease.[6][7] Methyl-substituted chromones have been identified as potent and selective inhibitors of both MAO-A and MAO-B.[7][8] The position of the methyl group on the chromone ring appears to be crucial for MAO-B inhibitory activity.[6]
-
Mechanism of Action: Methyl-substituted chromones act as reversible inhibitors of MAO-A and MAO-B.[8] By blocking the active site of these enzymes, they prevent the breakdown of key neurotransmitters, thereby increasing their levels in the brain and alleviating symptoms associated with neurodegeneration.[9]
Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are enzymes that hydrolyze the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease.[3] Several chromone derivatives have demonstrated potent inhibitory activity against both AChE and BuChE.[7][9]
-
Mechanism of Action: These compounds typically bind to the active site of the cholinesterase enzymes, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission.[3] Some chromone derivatives have shown a multi-target-directed ligand strategy, also inhibiting the aggregation of amyloid-β fibrils, another key pathological hallmark of Alzheimer's disease.[3]
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways controlling cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.[10] Methyl-substituted chromones have been shown to inhibit several key kinases, including those in the PI3K/Akt/mTOR and MAPK pathways, as well as cyclin-dependent kinases (CDKs).[4][10]
-
Mechanism of Action: These chromone derivatives act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. This leads to the inhibition of oncogenic signaling pathways, resulting in cell cycle arrest and apoptosis in cancer cells.[10]
Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent deacetylases, which are involved in a variety of cellular processes, including aging, metabolism, and cancer.[11] Substituted chromone and chroman-4-one derivatives have been identified as potent and selective inhibitors of SIRT2.[11][12]
-
Mechanism of Action: By inhibiting the deacetylase activity of SIRT2, these compounds can induce hyperacetylation of target proteins, such as α-tubulin, leading to cell cycle arrest and inhibition of tumor growth.[11] SIRT2 inhibition has also been shown to have neuroprotective effects.[11]
Other Promising Therapeutic Targets
Beyond enzyme inhibition, methyl-substituted chromones interact with other critical cellular components.
The ATP-binding cassette transporter G2 (ABCG2), also known as the breast cancer resistance protein, is a transmembrane protein that can pump a wide range of chemotherapeutic drugs out of cancer cells, leading to multidrug resistance.[13] Certain disubstituted chromones have been developed as highly potent and specific inhibitors of ABCG2.[13]
-
Mechanism of Action: These chromone derivatives bind to ABCG2 and inhibit its efflux activity, thereby increasing the intracellular concentration of anticancer drugs and sensitizing resistant cancer cells to chemotherapy.[13]
Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory genes.[14] The glucocorticoid receptor (GR) is a nuclear receptor that mediates the anti-inflammatory effects of glucocorticoids.[14] Certain natural chromones have been shown to exert their anti-inflammatory effects by modulating these pathways.
-
Mechanism of Action: These compounds can inhibit the transcriptional activity of NF-κB, reducing the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[14] Some chromones also appear to exert their effects in part through the activation of the glucocorticoid receptor.[14]
Quantitative Data Summary
The following table summarizes the reported inhibitory activities of representative methyl-substituted chromones against various therapeutic targets.
| Compound Class | Target | IC50 / % Inhibition | Reference |
| 2-Azolylchromones | MAO-A | 0.023–0.32 μM | [7] |
| 2-Azolylchromones | MAO-B | 0.019–0.73 μM | [7] |
| Chromone-3-phenylcarboxamides | MAO-B | 0.634 µM | |
| Hydrazinyl Thiazole Substituted Chromones | α-Amylase | 2.186 ± 0.03–3.405 ± 0.21 µM | |
| 7-hydroxy-chromone derivatives | AChE | 0.7-10 μM | [7] |
| 7-hydroxy-chromone derivatives | BuChE | 0.006-2 μM | [7] |
| Chromone Carboxamide Derivatives | Lipoxygenase (LOX) | 79.9 ± 6.6% inhibition | [4][9] |
| Thiopyrano[4,3-d]pyrimidine derivatives | mTOR | 1.10 ± 0.10 μM | [4] |
| Thiopyrano[4,3-d]pyrimidine derivatives | PI3Kα | 0.92 ± 0.12 μM | [4] |
| Substituted Chroman-4-ones | SIRT2 | 1.5-6.8 µM | [11][12] |
| Disubstituted Chromones | ABCG2 | High-affinity inhibition | [13] |
| Natural Chromones | NO Production (LPS-stimulated macrophages) | 7.0–12.0 μM | [1] |
Experimental Protocols
To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments.
In Vitro Enzyme Inhibition Assays
This protocol describes a fluorescence-based assay to determine the inhibitory activity of methyl-substituted chromones against human MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (MAO-A substrate) or Amplex Red reagent (MAO-B substrate)
-
Horseradish peroxidase (HRP)
-
Test compounds (methyl-substituted chromones)
-
Reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer.
-
In a 96-well plate, add 50 µL of the assay buffer.
-
Add 25 µL of the test compound or reference inhibitor solution to the respective wells.
-
Add 25 µL of the MAO-A or MAO-B enzyme solution and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the substrate solution (kynuramine for MAO-A, or a mixture of Amplex Red and HRP for MAO-B).
-
Incubate the plate for 30 minutes at 37°C, protected from light.
-
Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em = 320/405 nm for the kynuramine product, 4-hydroxyquinoline; Ex/Em = 530/590 nm for resorufin, the product of the Amplex Red reaction).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 values using non-linear regression analysis.
This protocol outlines a luminescence-based assay to measure the inhibition of PI3Kα.
Materials:
-
Recombinant human PI3Kα enzyme
-
PIP2 substrate
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test compounds
-
Assay buffer (containing DTT and MgCl2)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Add the test compound, PI3Kα enzyme, and the PIP2 substrate to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition and determine the IC50 values.
Cell-Based Assays
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)[15][16]
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well clear tissue culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the methyl-substituted chromones for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals by adding the solubilization solution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Visualizations: Pathways and Workflows
Visualizing complex biological pathways and experimental workflows is crucial for understanding the context and application of methyl-substituted chromones.
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An In-depth Technical Guide to 8-methyl-4-oxo-4H-chromene-2-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential
Introduction: The Chromone Scaffold as a Privileged Motif in Drug Discovery
The chromone ring system, a benzopyran-4-one, is a cornerstone in the architecture of numerous naturally occurring compounds and synthetic analogues that exhibit a remarkable breadth of biological activities.[1][2] This "privileged scaffold" is recognized for its ability to interact with a multitude of biological targets, leading to its prevalence in medicinal chemistry.[1][2] Derivatives of chromone have been extensively investigated and have shown significant promise as anti-inflammatory, anticancer, antimicrobial, and antioxidant agents.[2][3][4][5] The versatility of the chromone nucleus allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. This guide focuses on a specific derivative, 8-methyl-4-oxo-4H-chromene-2-carboxylic acid, providing a comprehensive overview of its synthesis, characterization, and potential applications in drug development. While direct and extensive research on this particular molecule is limited, by examining established synthetic routes and the biological activities of closely related analogues, we can construct a robust understanding of its chemical nature and therapeutic promise.
Synthesis of this compound: A Two-Stage Approach
The synthesis of the title compound is most effectively achieved through a well-established pathway for chromone-2-carboxylic acids, which involves the condensation of a substituted 2'-hydroxyacetophenone with diethyl oxalate. This necessitates the prior synthesis of the key intermediate, 2'-hydroxy-3'-methylacetophenone.
Part 1: Synthesis of the Precursor: 2'-hydroxy-3'-methylacetophenone via Fries Rearrangement
A classic and reliable method for the synthesis of hydroxyaryl ketones is the Fries rearrangement of phenolic esters.[6][7][8][9] In this case, o-cresyl acetate is rearranged in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield the desired 2'-hydroxy-3'-methylacetophenone. The reaction proceeds via an acylium ion intermediate, with the ortho-product being favored at higher temperatures.[6]
Caption: Synthesis of 2'-hydroxy-3'-methylacetophenone.
Experimental Protocol: Fries Rearrangement of o-cresyl acetate
-
To a stirred suspension of anhydrous aluminum chloride (1.5 eq) in a suitable solvent (e.g., nitrobenzene or carbon disulfide) at 0-5°C, slowly add o-cresyl acetate (1.0 eq).
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to a temperature that favors ortho-acylation (typically above 60°C, but optimization is required).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation to afford pure 2'-hydroxy-3'-methylacetophenone.
Part 2: Cyclization to form this compound
The final step involves the condensation of 2'-hydroxy-3'-methylacetophenone with diethyl oxalate in the presence of a base, such as sodium ethoxide, followed by acid-catalyzed cyclization and saponification.[10] Microwave-assisted synthesis has been shown to improve yields and reduce reaction times for this type of transformation.[10]
Caption: Synthesis of the target chromone derivative.
Experimental Protocol: Synthesis of this compound
-
To a solution of sodium ethoxide (2.0 eq) in absolute ethanol, add a mixture of 2'-hydroxy-3'-methylacetophenone (1.0 eq) and diethyl oxalate (1.5 eq).
-
Heat the reaction mixture at reflux and monitor its progress by TLC.
-
After the starting material is consumed, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution with dilute hydrochloric acid to precipitate the intermediate.
-
Filter the precipitate, wash with water, and dry.
-
Heat the crude intermediate in a mixture of a suitable solvent (e.g., ethanol) and concentrated hydrochloric acid at reflux to effect cyclization and saponification of the ester.
-
Upon completion of the reaction (monitored by TLC), cool the mixture. The product will precipitate out of the solution.
-
Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol or aqueous ethanol) to yield pure this compound.
Spectroscopic Characterization (Predicted)
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Proton | δ (ppm) |
| H-3 | ~7.0-7.2 (s, 1H) |
| H-5 | ~7.9-8.1 (d, 1H) |
| H-6 | ~7.4-7.6 (t, 1H) |
| H-7 | ~7.6-7.8 (d, 1H) |
| 8-CH₃ | ~2.4-2.6 (s, 3H) |
| COOH | ~13.0-14.0 (br s, 1H) |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.
Potential Biological Activities and Therapeutic Applications
The chromone scaffold is a well-established pharmacophore with a wide range of biological activities. Although this compound has not been extensively studied, its structural similarity to other biologically active chromones suggests significant therapeutic potential, particularly in the areas of cancer and inflammation.
Anticancer Potential
Numerous studies have demonstrated the potent anticancer activity of chromone derivatives.[3][4][5] These compounds can induce apoptosis, inhibit cell proliferation, and overcome drug resistance in various cancer cell lines.[1][2] The mechanism of action often involves the modulation of key signaling pathways, such as the Bcl-2 family of proteins, which are critical regulators of apoptosis.[1][2] It is plausible that this compound could exhibit similar pro-apoptotic effects.
Caption: Plausible apoptotic pathway targeted by chromones.
Anti-inflammatory Activity
Chromone derivatives have also been identified as potent anti-inflammatory agents.[3][4] Their mechanism of action can involve the inhibition of pro-inflammatory enzymes and the suppression of inflammatory cytokine production. Given the structural features of this compound, it is a promising candidate for further investigation as an anti-inflammatory drug.
Future Perspectives
This compound represents a valuable, yet underexplored, molecule within the vast chemical space of chromone derivatives. The synthetic pathways outlined in this guide provide a clear roadmap for its preparation, enabling further investigation into its physicochemical properties and biological activities. Future research should focus on:
-
Definitive Spectroscopic Characterization: Obtaining experimental NMR, IR, and mass spectrometry data to confirm the structure and purity of the synthesized compound.
-
In Vitro Biological Screening: Evaluating the cytotoxic effects of the compound against a panel of cancer cell lines and assessing its anti-inflammatory properties in relevant cellular assays.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of related derivatives with modifications at the 8-position and other sites on the chromone ring to elucidate key structural features for optimal activity.
-
Mechanism of Action Studies: Investigating the molecular targets and signaling pathways through which this compound exerts its biological effects.
By systematically exploring the chemistry and biology of this compound, the scientific community can unlock its full potential as a lead compound for the development of novel therapeutics.
References
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Chu, Y. C., Chang, C. H., Liao, H. R., Fu, S. L., & Chen, J. J. (2021). Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived Penicillium citrinum. Marine Drugs, 19(8), 408. [Link]
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Chu, Y. C., Chang, C. H., Liao, H. R., Cheng, M. J., Wu, M. D., Fu, S. L., & Chen, J. J. (2021). Rare Chromone Derivatives from the Marine-Derived Penicillium citrinum with Anti-Cancer and Anti-Inflammatory Activities. Marine Drugs, 19(1), 25. [Link]
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Chu, Y. C., Chang, C. H., Liao, H. R., Fu, S. L., & Chen, J. J. (2021). Anti-cancer and anti-inflammatory activities of three new chromone derivatives from the marine-derived penicillium citrinum. National Yang Ming Chiao Tung University Academic Hub. [Link]
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Costa, M., Dias, T. A., Brito, A., Proença, F., & Fernandes, E. (2016). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules, 21(11), 1533. [Link]
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El-Sayed, M. A. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2015). Synthesis and anticancer activity of some 8-substituted-7-methoxy-2H-chromen-2-one derivatives toward hepatocellular carcinoma HepG2 cells. European Journal of Medicinal Chemistry, 90, 856–867. [Link]
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Chu, Y. C., Chang, C. H., Liao, H. R., Cheng, M. J., Wu, M. D., Fu, S. L., & Chen, J. J. (2021). Rare Chromone Derivatives from the Marine-Derived Penicillium citrinum with Anti-Cancer and Anti-Inflammatory Activities. Marine Drugs, 19(1), 25. [Link]
-
Wikipedia contributors. (2023). Fries rearrangement. Wikipedia, The Free Encyclopedia. [Link]
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Jones, T. H., Blum, M. S., & Fales, H. M. (1981). A Facile Synthesis of 2-Hydroxy-6-Methylacetophenone. Synthetic Communications, 11(11), 889-894. [Link]
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Supporting Information. (n.d.). [Link]
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Hassan, A. H. E., & Lee, Y. S. (2018). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Data in Brief, 19, 2185–2203. [Link]
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Lin, R., Mitchell, S., Netscher, T., Medlock, J., Stemmler, R. T., Bonrath, W., Létinois, U., & Pérez-Ramírez, J. (2020). Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. Catalysis Science & Technology, 10(14), 4768–4778. [Link]
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Organic Chemistry Portal. (n.d.). Fries Rearrangement. [Link]
-
Bhadange, R. E., et al. (2012). Synthesis of 3-halo flavones from 2-hydroxy-3-5-disubstituted acetophenone. Trade Science Inc.[Link]
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Combination of 1H and 13C NMR Spectroscopy. (n.d.). [Link]
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An In-depth Technical Guide to the Natural Sources and Analogs of 8-methyl-4-oxo-4H-chromene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The chromone scaffold, a benzopyran-4-one ring system, is a privileged structure in medicinal chemistry, widely recognized for its diverse pharmacological activities. This technical guide focuses on 8-methyl-4-oxo-4H-chromene-2-carboxylic acid, a specific derivative with significant potential in drug discovery. While direct isolation of this compound from natural sources remains to be definitively documented, substantial evidence points towards its likely origin in the fungal kingdom, particularly from endophytic fungi. This guide synthesizes the current understanding of methylated chromones, presenting a comprehensive overview of their probable natural sources, biosynthetic pathways, known analogs, and associated biological activities. Furthermore, it provides detailed, field-proven methodologies for the isolation of related natural products and the laboratory synthesis of the target compound, offering a valuable resource for researchers seeking to explore this promising class of molecules.
Introduction: The Prominence of the Chromone Scaffold
Chromones are a class of oxygen-containing heterocyclic compounds that are ubiquitous in nature, particularly in the plant and fungal kingdoms.[1][2] Their core structure, 4H-chromen-4-one, is a versatile pharmacophore that forms the backbone of numerous bioactive molecules, including flavonoids and isoflavonoids.[1] The therapeutic potential of chromone derivatives is vast, with established antiallergic, anti-inflammatory, anticancer, and antimicrobial properties.[1][3][4] The substitution pattern on the chromone ring system plays a critical role in defining the specific biological activity of each derivative. This guide delves into the specifics of this compound, a molecule of considerable interest due to the unique influence of the 8-methyl and 2-carboxylic acid functionalities on its physicochemical properties and biological interactions.
Natural Occurrence: A Fungal Treasure Trove
While this compound has not been explicitly isolated from a natural source to date, a compelling body of evidence suggests its existence within the metabolic repertoire of fungi, especially endophytic fungi. These microorganisms reside within the tissues of living plants and are a prolific source of novel and bioactive secondary metabolites.[3]
Numerous methylated chromone derivatives have been successfully isolated from fungal cultures. A noteworthy example is the discovery of 5,7-dihydroxy-2,6,8-trimethylchromone from the endophytic fungus Bipolaris eleusines.[5] The presence of an 8-methyl group in this analog strongly supports the hypothesis that the enzymatic machinery for C-8 methylation of the chromone scaffold is present in fungi.
Furthermore, a structurally similar compound, 5-Hydroxy-2,3-dimethyl-4-oxo-7-(2-oxopropyl)-4H-chromene-8-carboxylic acid, has been isolated from an Aspergillus species.[1] This discovery is particularly significant as it demonstrates that fungi can produce chromones with both an 8-substituted carboxylic acid and methyl groups on the core ring structure. Genera such as Penicillium and Phomopsis are also known producers of diverse chromone derivatives, making them prime candidates for targeted screening efforts.[6][7]
The investigation of marine-derived and endolichenic fungi also presents a promising frontier for the discovery of novel chromones, including the 8-methylated variant.[4][8] The unique environmental pressures in these ecological niches can drive the evolution of distinct biosynthetic pathways, leading to the production of unique chemical entities.
Biosynthesis of this compound: A Polyketide Pathway
The biosynthesis of the chromone core is rooted in the polyketide pathway. The process is initiated by a polyketide synthase (PKS), a multi-domain enzyme that catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA units to form a linear polyketide chain.[2][9]
The formation of the chromone ring system proceeds through a series of enzymatic steps, including Claisen-type cyclization and aromatization. The diversity of naturally occurring chromones arises from the subsequent modifications of the basic chromone skeleton by tailoring enzymes. These modifications can include hydroxylation, O-methylation, and, crucially for the topic of this guide, C-methylation.
The introduction of a methyl group at the C-8 position is catalyzed by a C-methyltransferase (CMeT), an enzyme that utilizes S-adenosylmethionine (SAM) as the methyl donor.[10] The programming of C-methylation, where only specific positions on the growing polyketide intermediate are methylated, is a fascinating aspect of fungal PKS enzymology.[10]
Below is a diagram illustrating the proposed biosynthetic pathway for this compound.
Caption: Proposed biosynthetic pathway of this compound.
Biological Activities of Chromone Analogs: Therapeutic Potential
The chromone scaffold is a well-established pharmacophore, and its derivatives have demonstrated a broad spectrum of biological activities. While specific data for this compound is not yet available, the activities of its close analogs provide a strong indication of its therapeutic potential.
Anti-inflammatory Activity
Chromone derivatives are potent anti-inflammatory agents.[11] Their mechanisms of action often involve the inhibition of key inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, as well as the suppression of nitric oxide (NO) production.[11][12] The presence of a carboxylic acid moiety can enhance anti-inflammatory activity, as seen in other classes of non-steroidal anti-inflammatory drugs (NSAIDs).[13]
Anticancer Activity
A growing body of research highlights the anticancer potential of chromone-based compounds.[14][15] These molecules can induce apoptosis, inhibit cell proliferation, and suppress angiogenesis in various cancer cell lines.[14][16] The substitution pattern on the chromone ring is critical for cytotoxicity, and 8-substituted derivatives have shown promising results.[17]
Antimicrobial Activity
Many naturally occurring and synthetic chromones exhibit significant antimicrobial properties against a range of bacteria and fungi.[3][6][18] Endophytic fungi are a particularly rich source of antimicrobial chromones.[5][6][19][20] The ability of these compounds to combat drug-resistant pathogens makes them attractive candidates for the development of new antibiotics.
| Analog Class | Example Compound | Observed Biological Activity | Reference |
| Methylated Chromones | 5,7-dihydroxy-2,6,8-trimethylchromone | Antibacterial | [5] |
| Chromone Carboxylic Acids | Chromone-2-carboxylic acid complexes | Antiproliferative | [21] |
| Halogenated Chromones | 6-bromochromone-3-carbonitrile | Antifungal | [18] |
| Chromone Amides | Substituted chromone-2-carboxamides | Anticancer, Anti-inflammatory | [12][14] |
Experimental Protocols
Isolation of Methylated Chromones from Endophytic Fungi
The following is a generalized protocol for the isolation of methylated chromones from endophytic fungal cultures. Optimization of culture conditions and chromatographic methods will be necessary for specific fungal strains.
Caption: General workflow for the isolation of methylated chromones from fungi.
Step-by-Step Methodology:
-
Fungal Culture and Fermentation:
-
Inoculate the desired endophytic fungal strain into a suitable liquid medium (e.g., Potato Dextrose Broth).
-
Incubate the culture under optimal conditions of temperature, agitation, and aeration for a period sufficient for secondary metabolite production (typically 14-21 days).
-
-
Extraction:
-
Separate the fungal mycelia from the culture broth by filtration.
-
Extract the culture broth and the mycelia separately with an organic solvent such as ethyl acetate.
-
Combine the organic extracts and concentrate under reduced pressure to yield a crude extract.
-
-
Fractionation and Purification:
-
Subject the crude extract to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components based on polarity.
-
Monitor the fractions by thin-layer chromatography (TLC) and combine those containing compounds with UV absorbance characteristic of chromones.
-
Further purify the chromone-containing fractions by preparative high-performance liquid chromatography (HPLC) using a suitable column (e.g., C18) and mobile phase.
-
-
Structure Elucidation:
-
Determine the structure of the isolated pure compound using spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
-
Laboratory Synthesis of this compound
The synthesis of 4-oxo-4H-chromene-2-carboxylic acid derivatives typically starts from the corresponding substituted 2'-hydroxyacetophenone.
Reaction Scheme:
2'-Hydroxy-3'-methylacetophenone + Diethyl oxalate → Ethyl 8-methyl-4-oxo-4H-chromene-2-carboxylate → this compound
Step-by-Step Methodology:
-
Condensation:
-
To a solution of sodium ethoxide in absolute ethanol, add a mixture of 2'-hydroxy-3'-methylacetophenone and diethyl oxalate.
-
Reflux the reaction mixture for several hours.
-
After cooling, acidify the mixture with dilute hydrochloric acid to precipitate the ethyl 8-methyl-4-oxo-4H-chromene-2-carboxylate.
-
-
Hydrolysis:
-
Suspend the ethyl ester in an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux until the ester is completely hydrolyzed.
-
Cool the reaction mixture and acidify with hydrochloric acid to precipitate the this compound.
-
Collect the product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.
-
Conclusion and Future Perspectives
This compound stands as a promising yet underexplored molecule at the intersection of natural products chemistry and drug discovery. While its definitive isolation from a natural source is a pending milestone, the strong circumstantial evidence from the metabolic products of endophytic fungi provides a clear and compelling direction for future research. The methodologies for both the isolation of its analogs and its laboratory synthesis are well-established, paving the way for a thorough investigation of its biological properties. The diverse pharmacological activities exhibited by its close relatives, particularly in the realms of anti-inflammatory and anticancer research, underscore the significant therapeutic potential of this compound. Further exploration of fungal biodiversity, coupled with targeted synthetic efforts, will undoubtedly unlock the full potential of this compound and its analogs as lead compounds for the development of next-generation therapeutics.
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Methodological & Application
Application Notes and Protocols for the Synthesis of 8-methyl-4-oxo-4H-chromene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Chromone Scaffold
Chromone-2-carboxylic acids represent a critical class of heterocyclic compounds that are foundational in medicinal chemistry and the development of new therapeutic agents. The chromone core is a "privileged structure," meaning it can bind to a variety of biological targets, and is present in numerous natural products with significant pharmacological activities.[1] Derivatives of this scaffold have shown promise as antiallergic, anti-inflammatory, antitumor, and antimicrobial agents, making their efficient synthesis a key focus for organic chemists and drug discovery teams.[2] This guide provides a detailed protocol for the synthesis of a specific derivative, 8-methyl-4-oxo-4H-chromene-2-carboxylic acid, a valuable building block for creating diverse chemical libraries.
Underlying Synthetic Strategy: The Claisen Condensation Approach
One of the most direct and widely utilized methods for synthesizing chromone-2-carboxylic acids is the Claisen-type condensation of a 2'-hydroxyacetophenone with a dialkyl oxalate, followed by an acid-catalyzed intramolecular cyclization.[1][3] This one-pot procedure is efficient and versatile for creating a range of substituted chromones.[2]
The synthesis of this compound begins with 2'-hydroxy-3'-methylacetophenone. The methyl group at the 3-position of the acetophenone ring ultimately becomes the methyl group at the 8-position of the chromone core. The reaction proceeds in two key stages within a single pot:
-
Base-Catalyzed Condensation: A base, such as sodium methoxide, deprotonates the methyl group of the 2'-hydroxy-3'-methylacetophenone, forming an enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbonyls of diethyl oxalate.
-
Acid-Catalyzed Cyclization and Hydrolysis: The intermediate formed then undergoes an acid-catalyzed intramolecular cyclization (dehydration) to form the chromone ring. The final step is the hydrolysis of the remaining ester group to yield the desired carboxylic acid.[1]
Visualizing the Synthesis Workflow
Caption: One-pot synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established microwave-assisted methods for the synthesis of substituted 4-oxo-4H-chromene-2-carboxylic acids.[4] Microwave irradiation has been shown to dramatically reduce reaction times and improve yields.[5]
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 2'-hydroxy-3'-methylacetophenone | C₉H₁₀O₂ | 150.17 | 1.16 | 174.2 mg |
| Diethyl oxalate | C₆H₁₀O₄ | 146.14 | 3.49 | 474 µL |
| Sodium methoxide (25% w/w in MeOH) | CH₃NaO | 54.02 | 2.32 | 531 µL |
| Dioxane (anhydrous) | C₄H₈O₂ | 88.11 | - | 2 mL |
| Hydrochloric acid (6 M) | HCl | 36.46 | 18 | 3 mL |
| Deionized Water | H₂O | 18.02 | - | ~100 mL |
| Dichloromethane | CH₂Cl₂ | 84.93 | - | As needed for wash |
Procedure
-
Reaction Setup: In a 10 mL microwave vial equipped with a magnetic stir bar, dissolve 174.2 mg (1.16 mmol) of 2'-hydroxy-3'-methylacetophenone in 2 mL of anhydrous dioxane.
-
Addition of Reagents: To the solution, add 474 µL (3.49 mmol) of diethyl oxalate, followed by the dropwise addition of 531 µL (2.32 mmol) of a 25% w/w solution of sodium methoxide in methanol.
-
First Microwave Irradiation (Condensation): Seal the vial and place it in a microwave synthesizer. Heat the reaction mixture to 120 °C and hold for 20 minutes.
-
Acidification and Second Microwave Irradiation (Cyclization & Hydrolysis): After the first irradiation, cool the vial to a safe temperature. Carefully open the vial and add 3 mL of 6 M hydrochloric acid. Reseal the vial and heat the reaction mixture to 120 °C for 40 minutes in the microwave synthesizer.[4]
-
Work-up and Isolation: After cooling, decant the reaction mixture into 50 mL of cold deionized water. A precipitate should form. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid thoroughly with deionized water. To further purify, wash the solid with a small amount of cold dichloromethane to remove non-polar impurities, then dry under vacuum to obtain the purified this compound.[4]
Purification Strategy: Acid-Base Extraction
If significant neutral by-products are present after the initial work-up, an acid-base extraction can be a highly effective purification method.[4]
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. The desired carboxylic acid will deprotonate and move into the aqueous layer as its sodium salt.
-
Separate the aqueous layer and wash the organic layer once more with the sodium bicarbonate solution.
-
Combine the aqueous layers and acidify with 6 M HCl until the product precipitates out.
-
Collect the purified solid by vacuum filtration, wash with cold water, and dry.
Troubleshooting and Mechanistic Insights
-
Incomplete Cyclization: If the intermediate from the Claisen condensation is isolated instead of the final chromone, it indicates incomplete cyclization. Ensure the acidification step is sufficient and the reaction is heated for the specified time. The use of a strong acid catalyst is crucial for this step.[4]
-
By-product Formation: Self-condensation of the starting acetophenone can occur. Using a slight excess of diethyl oxalate can help favor the desired reaction pathway.[4]
The formation of the chromone ring via this method is a robust and well-established transformation in organic synthesis.[6] The initial base-catalyzed reaction is a classic Claisen condensation, while the subsequent acid-catalyzed cyclization is an intramolecular dehydration that forms the pyrone ring.
Conclusion
This protocol provides a detailed and reliable method for the synthesis of this compound, a valuable building block for drug discovery and medicinal chemistry. The use of microwave-assisted synthesis offers a significant improvement in efficiency over traditional heating methods. By understanding the underlying reaction mechanism and potential pitfalls, researchers can successfully synthesize this and other chromone derivatives for their research programs.
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-
Gomes, A., et al. (2017). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules, 22(10), 1695. Retrieved from [Link]
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St-Gelais, A., et al. (2018). Soft-enolization Baker–Venkataraman Rearrangement Enabled Total Synthesis of Dirchromones and Related 2-Substituted Chromones. Organic Letters, 20(24), 7893–7897. Retrieved from [Link]
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Ewies, F. E. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085. Retrieved from [Link]
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Application Note & Protocol: Microwave-Assisted Synthesis of 4-oxo-4H-chromene-2-carboxylic Acids
Abstract & Introduction
4-oxo-4H-chromene-2-carboxylic acids (also known as chromone-2-carboxylic acids) represent a class of heterocyclic compounds of significant interest to the pharmaceutical and drug discovery sectors. The chromone scaffold is a "privileged structure," recognized for its ability to interact with a diverse range of biological targets, and its derivatives have demonstrated potent pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial properties.[1][2][3] The functional carboxylic acid group at the 2-position serves as a versatile chemical handle, enabling a wide array of subsequent modifications for the development of compound libraries and structure-activity relationship (SAR) studies.[1]
Conventional synthesis methods for these scaffolds often involve lengthy reaction times, high energy consumption, and complex purification procedures.[4][5] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique that directly addresses these limitations.[6][7] By utilizing microwave irradiation, MAOS promotes rapid, uniform, and efficient heating of the reaction mixture through direct coupling with polar molecules.[8][9][10] This leads to dramatic accelerations in reaction rates, often reducing multi-hour processes to mere minutes, alongside improvements in product yields and purity.[4][11][12]
This document provides a comprehensive, field-proven protocol for the efficient one-pot synthesis of substituted 4-oxo-4H-chromene-2-carboxylic acids from 2'-hydroxyacetophenones using a dedicated microwave synthesizer. We will delve into the mechanistic rationale, provide a detailed step-by-step methodology, present optimization and troubleshooting guidance, and showcase representative data.
Mechanistic Rationale: A Two-Step, One-Pot Transformation
The synthesis proceeds via a base-catalyzed Claisen-type condensation followed by an acid-catalyzed intramolecular cyclization and hydrolysis, all performed sequentially in a single microwave vial.[2] Understanding the causality behind each step is critical for successful execution and optimization.
Step A: Base-Catalyzed Claisen Condensation The reaction is initiated by a strong base, typically sodium methoxide (MeONa), which deprotonates the α-carbon of the 2'-hydroxyacetophenone. This generates a nucleophilic enolate. This enolate then performs a nucleophilic acyl substitution on one of the electrophilic carbonyl carbons of diethyl oxalate. This is the key carbon-carbon bond-forming step.
Step B: Acid-Catalyzed Cyclization & Saponification Following the initial condensation, the addition of a strong acid, such as hydrochloric acid (HCl), serves two crucial purposes. First, it catalyzes an intramolecular cyclization via dehydration, where the phenolic hydroxyl group attacks the newly formed ketone, leading to the formation of the γ-pyrone ring characteristic of the chromone scaffold. Second, the acidic conditions facilitate the hydrolysis (saponification) of the remaining ethyl ester group to the desired carboxylic acid. The application of a second round of microwave heating ensures this transformation proceeds rapidly and to completion.[1]
Caption: Reaction mechanism workflow for chromone synthesis.
Experimental Protocol
This protocol is adapted from a robust and optimized procedure demonstrated to be effective for a wide range of substituted 2'-hydroxyacetophenones.[1][13]
3.1 Materials & Equipment
-
Reagents:
-
Substituted 2'-hydroxyacetophenone (e.g., 5'-Bromo-2'-hydroxyacetophenone)
-
Diethyl oxalate (≥99%)
-
Sodium methoxide solution (25% w/w in methanol)
-
1,4-Dioxane (Anhydrous)
-
Hydrochloric acid (6 M)
-
Deionized water
-
Dichloromethane (DCM)
-
-
Equipment:
-
Microwave Synthesizer (e.g., Biotage® Initiator)
-
10 mL microwave reaction vial with cap
-
Magnetic stir bar
-
Analytical balance
-
Micropipettes
-
Buchner funnel and filter flask assembly
-
Vacuum oven or desiccator
-
3.2 Step-by-Step Synthesis Procedure
The following procedure outlines the synthesis of 6-Bromo-4-oxo-4H-chromene-2-carboxylic acid as a representative example.
Caption: Step-by-step experimental workflow diagram.
-
Reaction Setup:
-
Place a magnetic stir bar into a 10 mL microwave vial.
-
Weigh 1.16 mmol of the desired 2'-hydroxyacetophenone (e.g., 250 mg of 5'-Bromo-2'-hydroxyacetophenone) and add it to the vial.
-
Add 2.0 mL of anhydrous 1,4-dioxane to dissolve the solid.
-
Using a micropipette, add 3.49 mmol (474 µL) of diethyl oxalate to the solution.
-
Add 2.32 mmol (531 µL) of the 25% w/w sodium methoxide solution in methanol.
-
Securely cap the vial.
-
-
First Microwave Irradiation (Condensation):
-
Place the vial into the microwave synthesizer cavity.
-
Set the reaction parameters: Temperature = 120 °C, Time = 20 minutes, Power = Normal absorption.
-
Start the irradiation sequence.
-
-
Acidification and Second Microwave Irradiation (Cyclization/Hydrolysis):
-
Once the first cycle is complete, allow the vial to cool to a safe handling temperature (<50 °C).
-
Carefully uncap the vial and add 3.0 mL of 6 M hydrochloric acid.
-
Recap the vial and return it to the microwave synthesizer.
-
Set the second set of reaction parameters: Temperature = 120 °C, Time = 40 minutes, Power = Normal absorption.
-
Start the irradiation sequence.[1]
-
-
Work-up and Purification:
-
After cooling, decant the reaction mixture into a beaker containing 50 mL of deionized water. A solid precipitate should form.[14]
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid cake thoroughly with several portions of deionized water to remove inorganic salts.
-
Perform a final wash with a small amount of cold dichloromethane to remove non-polar impurities.[14]
-
Dry the purified solid product in a vacuum oven or desiccator to a constant weight.
-
Results: Yields & Versatility
This microwave-assisted protocol is robust and applicable to a variety of substituted 2'-hydroxyacetophenones, consistently providing good to excellent yields without the need for chromatographic purification.[1][13]
| Entry | Substituent on Chromone Ring | Starting Material | Yield (%)[1][15] |
| 1 | 6-Bromo | 5'-Bromo-2'-hydroxyacetophenone | 87 |
| 2 | 5-Methoxy | 6'-Methoxy-2'-hydroxyacetophenone | 93 |
| 3 | 7-Methoxy | 4'-Methoxy-2'-hydroxyacetophenone | 83 |
| 4 | 6-Methoxy | 5'-Methoxy-2'-hydroxyacetophenone | 81 |
| 5 | 6-Chloro | 5'-Chloro-2'-hydroxyacetophenone | 71 |
| 6 | 6-Methyl | 5'-Methyl-2'-hydroxyacetophenone | 64 |
| 7 | Unsubstituted | 2'-Hydroxyacetophenone | 54 |
Troubleshooting & Optimization
While the protocol is robust, variations in reagents or equipment may require minor optimization.
| Issue | Potential Cause | Recommended Solution & Rationale |
| Low Yield | Incomplete reaction; insufficient heating or time. | Increase the microwave irradiation time in 5-10 minute increments for the second step. The cyclization and hydrolysis step is often the rate-limiting part of the sequence.[1][15] |
| Poor quality of starting materials or reagents. | Use anhydrous dioxane to prevent quenching of the base. Ensure the sodium methoxide solution has not degraded. | |
| Incomplete Hydrolysis (Ester remains) | Insufficient acid or reaction time/temperature for the second step. | This is noted particularly with strongly electron-withdrawing groups (e.g., nitro).[1] Increase the duration of the second microwave step or slightly increase the temperature (e.g., to 130 °C) to drive the hydrolysis to completion. |
| By-product Formation | Self-condensation of the starting acetophenone. | Ensure the diethyl oxalate is in sufficient excess (3 equivalents) to favor the desired Claisen condensation over self-condensation.[14] |
| Purification Difficulty | By-products with similar polarity to the desired acid. | If washing is insufficient, an acid-base extraction can be employed. Dissolve the crude product in ethyl acetate, extract with aqueous sodium bicarbonate solution. The desired carboxylic acid will move to the aqueous layer. Separate the layers and re-acidify the aqueous layer with HCl to precipitate the pure product.[14] |
References
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Application Notes and Protocols for the Medicinal Chemistry of 8-Methyl-4-oxo-4H-chromene-2-carboxylic Acid
Introduction: The Chromone Scaffold as a Privileged Structure in Drug Discovery
The 4-oxo-4H-chromene, or chromone, scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and synthetic compounds with diverse pharmacological activities.[1] This bicyclic heterocycle, consisting of a benzene ring fused to a γ-pyrone ring, serves as the foundational framework for molecules targeting a wide spectrum of biological processes. Derivatives of the chromone nucleus have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1]
The strategic importance of the 4-oxo-4H-chromene-2-carboxylic acid moiety lies in its synthetic versatility. The carboxylic acid at the C-2 position provides a convenient handle for chemical modification, allowing for the generation of extensive libraries of amides, esters, and other derivatives. This facilitates the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The substitution pattern on the benzo- portion of the chromone ring plays a critical role in modulating the molecule's physicochemical properties and its interaction with biological targets.
This guide focuses on the medicinal chemistry applications of a specific, yet representative, member of this class: 8-methyl-4-oxo-4H-chromene-2-carboxylic acid . The presence of the methyl group at the C-8 position influences the molecule's lipophilicity and steric profile, which can be exploited to achieve target specificity and enhanced potency. We will delve into the synthesis, derivatization, and biological evaluation of this scaffold, with a particular emphasis on its application in the development of novel anticancer agents and enzyme inhibitors.
Synthesis of the Core Scaffold: this compound
The synthesis of 4-oxo-4H-chromene-2-carboxylic acids is typically achieved through the condensation of a substituted 2'-hydroxyacetophenone with a dialkyl oxalate, followed by cyclization and hydrolysis. For the synthesis of the title compound, the logical starting material is 2'-hydroxy-3'-methylacetophenone.[2] Microwave-assisted synthesis has emerged as a rapid and efficient method for producing these scaffolds with good to excellent yields.[1]
Logical Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of the this compound scaffold.
Caption: General workflow for the synthesis of the target scaffold.
Protocol 1: Microwave-Assisted Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of substituted 4-oxo-4H-chromene-2-carboxylic acids.[1]
Materials:
-
2'-Hydroxy-3'-methylacetophenone
-
Diethyl oxalate
-
Sodium metal
-
Absolute ethanol
-
Dioxane
-
6 M Hydrochloric acid
-
Dichloromethane
-
Microwave synthesizer
-
Standard laboratory glassware
Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottom flask, carefully add sodium metal (1.2 equivalents) to absolute ethanol under an inert atmosphere. Allow the reaction to proceed until all the sodium has dissolved. Remove the ethanol under reduced pressure to obtain sodium ethoxide as a solid.
-
Initial Reaction: In a microwave vial, dissolve 2'-hydroxy-3'-methylacetophenone (1 equivalent) in dioxane. Add the prepared sodium ethoxide (1.2 equivalents) and diethyl oxalate (1.2 equivalents).
-
First Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 120 °C for 20 minutes.
-
Acidification and Hydrolysis: After cooling the vial, add 6 M hydrochloric acid.
-
Second Microwave Irradiation: Reseal the vial and irradiate at 120 °C for 40 minutes to facilitate both cyclization and hydrolysis of the ester intermediate.
-
Work-up and Isolation: Decant the reaction mixture into cold water. A solid precipitate of the crude product should form. Collect the solid by vacuum filtration and wash it thoroughly with water.
-
Purification: Dry the solid and then wash with dichloromethane to remove non-polar impurities. Dry the final product, this compound, under vacuum.
Derivatization Strategies for Library Development
The carboxylic acid functionality of the scaffold is a prime site for derivatization to generate a library of compounds for SAR studies. Amide formation is a common and effective strategy.
Protocol 2: General Procedure for Amide Synthesis
This protocol describes a standard method for coupling the carboxylic acid with a primary or secondary amine.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or a coupling agent like PyBOP
-
An appropriate primary or secondary amine
-
Triethylamine (Et₃N)
-
Dry Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Acid Chloride Formation: Suspend this compound (1 equivalent) in dry DCM. Add thionyl chloride (1.5 equivalents) dropwise at 0 °C. Allow the reaction to stir at room temperature for 2-3 hours until a clear solution is formed. Remove the excess thionyl chloride and DCM under reduced pressure.
-
Amidation: Dissolve the resulting crude acid chloride in dry DCM and cool to 0 °C. In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (2 equivalents) in dry DCM. Add the amine solution dropwise to the acid chloride solution.
-
Reaction and Work-up: Allow the reaction to stir overnight at room temperature. Quench the reaction with water and extract with DCM. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the desired amide derivative.
Applications in Anticancer Drug Discovery
Derivatives of the 4-oxo-4H-chromene scaffold have shown significant promise as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[3][4][5] One of the key mechanisms of action for some chromene derivatives is the inhibition of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer.[6]
Targeting the EGFR Signaling Pathway
The EGFR signaling pathway is crucial for cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. The following diagram depicts a simplified overview of this pathway and indicates the point of inhibition by EGFR tyrosine kinase inhibitors (TKIs).
Caption: Inhibition of the EGFR signaling pathway by a chromene derivative.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for 8-methyl derivatives are limited in the public domain, general trends for related chromene scaffolds can guide derivatization efforts.
-
Substitution on the Benzene Ring: The position and nature of substituents on the benzo ring significantly impact activity. Halogenation, for instance, can enhance lipophilicity and improve cell permeability.[3] The 8-methyl group of our core scaffold contributes to this lipophilicity.
-
Amide Substituents: The nature of the R groups in the amide derivatives at the C-2 position is critical. Bulky or aromatic substituents can form key interactions within the binding pockets of target enzymes.
-
Fused Heterocycles: The fusion of additional heterocyclic rings to the chromene scaffold has been shown to enhance anticancer activity.[3][7]
Quantitative Data: Anticancer Activity of Chromene Derivatives
The following table summarizes the cytotoxic activity (IC₅₀ values) of various chromene derivatives against common cancer cell lines, illustrating the potential of this scaffold.
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| 4H-Benzo[h]chromene derivative | MCF-7 | 1.2 - 5.5 | [4] |
| 4H-Benzo[h]chromene derivative | HCT-116 | 1.3 - 1.9 | [4] |
| 4H-Chromene-azo sulfonamide | HepG-2 | 1.63 - 51.89 | [6] |
| 4H-Chromene-azo sulfonamide | MCF-7 | 1.72 - 103.62 | [6] |
| Benzo[f]chromene derivative | HepG-2, HCT-116, MCF-7 | Superior to Doxorubicin | [3][7] |
Note: These values are for related chromene structures and serve as a benchmark for the potential of this compound derivatives.
Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Materials:
-
Human cancer cell line (e.g., MCF-7 breast cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multi-well plate reader (spectrophotometer)
Procedure:
-
Cell Seeding: Seed the MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%.[8] After 24 hours, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Applications as Enzyme Inhibitors
Beyond broad cytotoxicity, the chromone scaffold is ideal for developing targeted enzyme inhibitors. As mentioned, EGFR is a key target.
Protocol 4: In Vitro EGFR Kinase Inhibition Assay
This protocol measures the ability of a compound to inhibit the phosphorylation activity of the EGFR enzyme. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay or a luminescence-based assay that detects ADP production.[6][9]
Materials:
-
Recombinant human EGFR (wild-type or mutant)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Test compounds and a known inhibitor (e.g., Erlotinib)
Procedure (based on ADP-Glo™ principle):
-
Reaction Setup: In a 384-well plate, add 1 µL of the test compound at various concentrations (or DMSO for control).
-
Enzyme Addition: Add 2 µL of EGFR enzyme diluted in kinase buffer.
-
Initiate Reaction: Add 2 µL of a substrate/ATP mixture to start the kinase reaction. Incubate at room temperature for 60 minutes.[10]
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent, which stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.[10]
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase/luciferin to measure the newly synthesized ATP. Incubate for 30 minutes.[10]
-
Luminescence Reading: Record the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the compound concentration.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. Its straightforward synthesis and the reactive handle at the C-2 position allow for the systematic generation of compound libraries for medicinal chemistry campaigns. The demonstrated potential of the broader chromone class as anticancer agents, particularly as kinase inhibitors, provides a strong rationale for the exploration of 8-methyl substituted derivatives. The protocols outlined in this guide provide a robust framework for the synthesis, derivatization, and in vitro evaluation of these compounds, enabling researchers to efficiently conduct SAR studies and identify novel drug candidates. Future work should focus on generating specific biological data for 8-methyl derivatives to elucidate the specific contribution of this substitution to target binding and overall activity.
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Abdelgawad, M. A., et al. (2021). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. Molecules, 26(23), 7169. [Link]
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El-Sayed, N. F., et al. (2023). Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays. Molecules, 28(23), 7808. [Link]
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Abd El-Wahab, A. H. F., et al. (2026). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ACS Omega. [Link]
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Torres-Piedra, M., et al. (2019). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Molecules, 24(20), 3747. [Link]
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Application Note & Protocols: Strategic Derivatization of 8-Methyl-4-oxo-4H-chromene-2-carboxylic Acid for Structure-Activity Relationship (SAR) Studies
Abstract
The chromone (4H-chromen-4-one) scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3] This guide provides a detailed framework for the systematic derivatization of a key starting material, 8-methyl-4-oxo-4H-chromene-2-carboxylic acid, to facilitate comprehensive Structure-Activity Relationship (SAR) studies. We present a rationale-driven approach to molecular modification at three primary sites: the C2-carboxylic acid, the C8-methyl group, and the aromatic A-ring. This document includes detailed, field-tested protocols for amide and ester synthesis, bioisosteric replacement of the carboxylic acid, and advanced cross-coupling methodologies (Suzuki-Miyaura and Buchwald-Hartwig) for core modifications. The objective is to equip researchers, scientists, and drug development professionals with the strategic insights and practical methodologies required to efficiently explore the chemical space around this versatile scaffold and accelerate the discovery of novel therapeutic agents.
Introduction: The Chromone Scaffold and SAR-Driven Drug Discovery
The chromone core, a benzo-γ-pyrone skeleton, is a recurring motif in both natural products and synthetic drugs, valued for its rigid structure and capacity for diverse receptor interactions.[4][5] The specific starting material, this compound, offers multiple strategic vectors for chemical modification, making it an ideal platform for building a focused compound library for SAR exploration.
An SAR study aims to systematically alter a molecule's structure to map the effects of these changes on its biological activity. This process is fundamental to optimizing a lead compound's potency, selectivity, and pharmacokinetic (ADME) properties.[6] This guide focuses on three primary diversification points of the parent molecule, as illustrated below.
Logical Framework for Derivatization
The derivatization strategy is designed to probe the key pharmacophoric elements:
-
C2-Position (Carboxylic Acid): This site is a primary hydrogen bond donor and acceptor. Modifications here can profoundly impact target binding, solubility, and cell permeability.
-
Aromatic A-Ring (Positions C5, C6, C7): Substituents on this ring can modulate electronic properties, lipophilicity, and steric interactions within a binding pocket. They can also block or introduce sites of metabolism.
-
C8-Position (Methyl Group): This group provides a lipophilic contact point. While less trivial to modify directly, its presence or replacement with other groups can fine-tune the compound's profile.
Figure 1: Strategic Diversification Points for SAR Studies.
Synthetic Strategies and Experimental Protocols
This section provides detailed, step-by-step protocols for key transformations. Each protocol is designed to be self-validating, with notes on characterization and potential troubleshooting.
Derivatization of the C2-Carboxylic Acid
The carboxylic acid at the C2 position is the most versatile chemical handle on the scaffold. Direct conversion to amides and esters allows for the exploration of a wide range of substituents.
Principle: This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and low-racemization coupling reagent, to form an amide bond between the chromone carboxylic acid and a primary or secondary amine.[] The reaction proceeds through an activated ester intermediate.
Reagents & Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), 1M HCl, Saturated NaHCO₃ solution, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Step-by-Step Procedure:
-
Dissolve this compound (e.g., 218 mg, 1.0 mmol) in anhydrous DMF (10 mL) in a dry round-bottom flask under a nitrogen atmosphere.
-
Add the desired amine (1.1 mmol) and DIPEA (0.52 mL, 3.0 mmol) to the solution. Stir for 5 minutes at room temperature.
-
Add HATU (456 mg, 1.2 mmol) in one portion. The solution may turn yellow.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into a separatory funnel containing EtOAc (50 mL) and water (50 mL).
-
Wash the organic layer sequentially with 1M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, using a hexane/EtOAc gradient) to yield the pure amide.
Characterization:
-
¹H NMR: Expect disappearance of the carboxylic acid proton (~13 ppm) and appearance of a new amide N-H proton signal (typically 7-9 ppm), along with signals corresponding to the newly introduced amine fragment.
-
LC-MS: Confirm the molecular weight of the desired product.
Troubleshooting:
-
Low Yield: Ensure all reagents and solvents are anhydrous. The use of excess HATU or a different base (e.g., triethylamine) may be explored.
-
Starting Material Remains: Extend the reaction time or slightly warm the mixture (e.g., to 40 °C).
Principle: This classic method converts the carboxylic acid to its corresponding methyl or ethyl ester under acidic catalysis. This is a cost-effective method for introducing small alkyl groups.[8]
Reagents & Materials:
-
This compound (1.0 eq)
-
Methanol or Ethanol (as solvent and reagent)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~5 mol%)
-
Round-bottom flask, reflux condenser
-
Sodium bicarbonate (NaHCO₃), Diethyl ether
Step-by-Step Procedure:
-
Suspend this compound (218 mg, 1.0 mmol) in methanol (20 mL) in a round-bottom flask.
-
Carefully add concentrated H₂SO₄ (27 µL, 0.5 mmol) dropwise while stirring.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 6-24 hours, until TLC or LC-MS indicates consumption of the starting material.
-
Cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in diethyl ether (50 mL) and carefully wash with saturated NaHCO₃ solution until effervescence ceases.
-
Wash with brine, dry over MgSO₄, filter, and evaporate the solvent to yield the ester, which may be recrystallized if necessary.
Characterization:
-
¹H NMR: Expect the appearance of a singlet at ~3.9-4.0 ppm for the methyl ester (OCH₃) or a quartet and triplet for the ethyl ester.
-
IR Spectroscopy: Look for a shift in the C=O stretch compared to the carboxylic acid.
Bioisosteric Replacement of the Carboxylic Acid
Rationale: The carboxylic acid group, while often crucial for binding, can lead to poor pharmacokinetic properties due to its ionization at physiological pH.[9] Replacing it with a bioisostere—a group with similar physicochemical properties—can mitigate these issues while preserving biological activity.[10][11] Common bioisosteres for carboxylic acids include tetrazoles and N-acyl sulfonamides.[12][13]
Figure 2: Workflow for converting a C2-carboxylic acid to a tetrazole bioisostere.
Modification of the Chromone A-Ring
To explore the SAR of the aromatic A-ring, palladium-catalyzed cross-coupling reactions are indispensable tools of modern medicinal chemistry.[14] This strategy requires a halogenated precursor, such as 6-bromo-8-methyl-4-oxo-4H-chromene-2-carboxylic acid, which can be synthesized using published methods from 5-bromo-2-hydroxy-3-methylacetophenone.[15][16]
Principle: This reaction forms a new carbon-carbon bond between the aryl bromide (at C6) and a boronic acid or ester, allowing for the introduction of various aryl and heteroaryl groups.[17][18]
Reagents & Materials:
-
6-Bromo-8-methyl-4-oxo-4H-chromene-2-carboxylic acid methyl ester (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Pd(PPh₃)₄ (Palladium tetrakis, 0.05 eq) or other Pd catalyst/ligand system
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (3.0 eq)
-
Solvent mixture (e.g., 1,4-Dioxane and Water, 4:1)
-
Round-bottom flask, reflux condenser, nitrogen atmosphere
Step-by-Step Procedure:
-
To a round-bottom flask, add the 6-bromo-chromone ester (e.g., 297 mg, 1.0 mmol), the arylboronic acid (1.5 mmol), and the base (e.g., K₂CO₃, 414 mg, 3.0 mmol).
-
Add the dioxane/water solvent mixture (10 mL).
-
Degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 58 mg, 0.05 mmol) under a positive pressure of nitrogen.
-
Heat the reaction to 90-100 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify by flash column chromatography to obtain the C6-arylated product. The ester can then be hydrolyzed back to the carboxylic acid if desired.
Principle: This reaction forms a carbon-nitrogen bond, enabling the synthesis of C6-anilines, alkylamines, or amides, which are valuable for probing hydrogen bonding interactions.[19][20]
Reagents & Materials:
-
6-Bromo-8-methyl-4-oxo-4H-chromene-2-carboxylic acid methyl ester (1.0 eq)
-
Amine or Amide (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq) and a suitable phosphine ligand (e.g., XPhos, 0.08 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene or Dioxane
-
Schlenk tube or similar glassware for inert atmosphere reactions
Step-by-Step Procedure:
-
In an oven-dried Schlenk tube under argon, add Pd₂(dba)₃ (18 mg, 0.02 mmol), XPhos (38 mg, 0.08 mmol), and NaOtBu (135 mg, 1.4 mmol).
-
Add the 6-bromo-chromone ester (297 mg, 1.0 mmol) and the amine/amide nucleophile (1.2 mmol).
-
Evacuate and backfill the tube with argon (repeat 3 times).
-
Add anhydrous toluene (10 mL) via syringe.
-
Seal the tube and heat the mixture to 100-110 °C for 12-24 hours.
-
Cool to room temperature, quench carefully with saturated NH₄Cl solution, and extract with ethyl acetate.
-
Wash, dry, and concentrate the organic phase. Purify by column chromatography.
Figure 3: Palladium-catalyzed cross-coupling pathways for A-ring diversification.
Data Interpretation for SAR Analysis
Once a library of derivatives is synthesized and tested for biological activity (e.g., IC₅₀ values from an enzymatic or cell-based assay), the data must be systematically analyzed. A summary table is the most effective way to visualize trends.
Table 1: Hypothetical SAR Data for a Kinase Target
| Compound ID | Modification Site | R Group | IC₅₀ (nM) | Lipophilicity (cLogP) | Notes |
| Parent | - | - | 1500 | 2.1 | Starting Point |
| 1a | C2-Amide | -NH-CH₃ | 850 | 2.0 | Small amide tolerated. |
| 1b | C2-Amide | -NH-benzyl | 320 | 3.5 | Aromatic ring improves potency. |
| 1c | C2-Amide | -NH-(4-F-benzyl) | 95 | 3.7 | H-bond acceptor boosts activity. |
| 1d | C2-Ester | -O-CH₃ | 1200 | 2.3 | Ester less active than amide. |
| 2a | C6 (Suzuki) | -Phenyl | 450 | 4.0 | C6 substitution beneficial. |
| 2b | C6 (Buchwald) | -NH-CH₃ | 980 | 2.4 | C6-amine less potent. |
| 2c | C6 (Suzuki) | -Pyridin-3-yl | 75 | 3.1 | H-bond acceptor at C6 is key. |
| 3a | C2 + C6 | C2=-NH-benzyl, C6=-Phenyl | 25 | 5.4 | Synergistic effect observed. |
Interpretation:
-
C2 Position: The data suggest an amide is preferred over an ester. A hydrophobic pocket likely accommodates a benzyl group (1b vs 1a), and a hydrogen bond acceptor (fluorine in 1c) further enhances binding affinity.
-
C6 Position: Aromatic substituents are favorable (2a). A nitrogen atom in the ring (2c) significantly improves potency, likely by forming a key interaction with the target protein.
-
Combined Effects: Combining optimal fragments from both positions (3a) leads to a synergistic improvement in activity, validating the derivatization strategy.
Conclusion
This application note outlines a comprehensive and logical strategy for the derivatization of this compound for SAR studies. By providing detailed, validated protocols for modification at the C2-carboxylic acid and the C6-position of the aromatic ring, we offer a robust platform for generating diverse compound libraries. The presented methodologies, from standard amide couplings to advanced palladium-catalyzed reactions, empower researchers to efficiently probe the chemical space around this privileged scaffold, ultimately accelerating the identification of potent and optimized drug candidates.
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Hall, A., et al. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. [Link]
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Zagaar, M., & El-bakary, A. (2023). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Medicinal Chemistry. [Link]
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Mohsin, N. A., et al. (2020). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. Pharmaceutical Chemistry Journal, 54, 217–233. [Link]
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Gorbulenko, N., et al. (2023). Chromones Modified with 7-Membered Heterocycles: Synthesis and Biological Activity. French-Ukrainian Journal of Chemistry, 11(02), 94-118. [Link]
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Wang, X., et al. (2017). Synthesis and pharmacological evaluation of novel chromone derivatives as balanced multifunctional agents against Alzheimer's disease. Bioorganic & Medicinal Chemistry, 25(14), 3786-3797. [Link]
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Mohsin, N. A., et al. (2020). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. ResearchGate. [Link]
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Wang, X., et al. (2017). Synthesis and pharmacological evaluation of novel chromone derivatives as balanced multifunctional agents against Alzheimer's disease. Bioorganic & Medicinal Chemistry, 25(14), 3786-3797. [Link]
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Winter, E., et al. (2013). Structure–Activity Relationships of Chromone Derivatives toward the Mechanism of Interaction with and Inhibition of Breast Cancer Resistance Protein ABCG2. Journal of Medicinal Chemistry. [Link]
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Organic Chemistry Portal. Amide synthesis by acylation. [Link]
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Gomes, A., et al. (2021). Styrylchromones: Biological Activities and Structure-Activity Relationship. Pharmaceuticals, 14(7), 679. [Link]
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JoVE. (2023). Preparation of Amides. Journal of Visualized Experiments. [Link]
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Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Process Research & Development, 17(5), 802-807. [Link]
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LibreTexts Chemistry. (2023). Making Amides from Carboxylic Acids. [Link]
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Singhal, M. (2019). Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. International Journal of Research and Analytical Reviews, 6(1). [Link]
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Benny, A. T., et al. (2022). Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity. Mini Reviews in Medicinal Chemistry, 22(7), 1030-1063. [Link]
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Asian Journal of Chemistry. (2023). Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. Asian Journal of Chemistry, 35(1), 1-14. [Link]
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Kumar, A., et al. (2024). Advances in chromone-based copper(II) Schiff base complexes: synthesis, characterization, and versatile applications in pharmacology and biomimetic catalysis. RSC Advances, 14, 17871-17897. [Link]
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Gomes, A., et al. (2017). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules, 22(10), 1594. [Link]
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National Center for Biotechnology Information. 3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid. PubChem Compound Summary. [Link]
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Schmalz, H.-G., et al. (2007). Concatenating Suzuki Arylation and Buchwald–Hartwig Amination by A Sequentially Pd‐Catalyzed One‐Pot Process—Consecutive Three‐Component Synthesis of C,N‐Diarylated Heterocycles. Angewandte Chemie International Edition, 46(45), 8692-8695. [Link]
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ResearchGate. (2017). Chromones obtained from 4-oxo-4H-chromene-2-carboxylic acid with relevant biological activity. [Link]
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Aboul-Enein, M. N., et al. (2024). Exploring chromone-2-carboxamide derivatives for triple-negative breast cancer targeting EGFR, FGFR3, and VEGF pathways: Design, synthesis, and preclinical insights. Drug Development Research, 85(5). [Link]
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ResearchGate. (2024). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Nolan, S. P., et al. (2006). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Chemical Communications, (27), 2913-2915. [Link]
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ResearchGate. (2017). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. [Link]
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Application Notes & Protocols: 8-methyl-4-oxo-4H-chromene-2-carboxylic Acid as a Versatile Building Block in Organic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
The chromone (4H-chromen-4-one) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules with a wide spectrum of pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial activities[1]. This guide focuses on a key derivative, 8-methyl-4-oxo-4H-chromene-2-carboxylic acid (CAS: 38243-78-6), a versatile building block for constructing diverse chemical libraries. The presence of a carboxylic acid at the C-2 position provides a reactive handle for derivatization, while the methyl group at the C-8 position offers a point for steric and electronic modulation of the final compounds.
This document provides in-depth protocols for the synthesis and subsequent functionalization of this building block, emphasizing the rationale behind procedural choices to empower researchers in their synthetic endeavors.
Physicochemical Properties and Characterization
A thorough understanding of the starting material is critical. The key properties of this compound are summarized below.
| Property | Value |
| CAS Number | 38243-78-6[2][3] |
| Molecular Formula | C₁₁H₈O₄ |
| Molecular Weight | 204.18 g/mol [4] |
| Appearance | Typically an off-white to pale yellow solid |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | ~13.5 (s, 1H, COOH), 7.9-7.3 (m, 3H, Ar-H), 6.9 (s, 1H, H-3), 2.4 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆, 101 MHz) δ (ppm) | ~177 (C4), ~162 (COOH), ~154 (C2), ~153 (C8a), ~135 (C7), ~127 (C8), ~125 (C5), ~124 (C6), ~123 (C4a), ~114 (C3) |
Note: NMR chemical shifts are approximate and based on analogous structures. Actual values may vary based on solvent and experimental conditions.
Synthesis of the Building Block
The synthesis of substituted 4-oxo-4H-chromene-2-carboxylic acids can be efficiently achieved through a microwave-assisted, one-pot reaction starting from the corresponding 2'-hydroxyacetophenone.[1][5] This method offers significant advantages over traditional heating, including reduced reaction times and often improved yields.
Workflow: Synthesis of this compound
Caption: Microwave-assisted synthesis workflow.
Protocol 2.1: Microwave-Assisted Synthesis
This protocol is adapted from a general procedure for substituted chromone-2-carboxylic acids.[1][5]
Materials:
-
2'-Hydroxy-3'-methylacetophenone
-
Diethyl oxalate
-
Sodium methoxide (25% w/w in methanol)
-
Dioxane
-
Hydrochloric acid (6 M)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
In a 10 mL microwave vial, dissolve 2'-hydroxy-3'-methylacetophenone (1.0 mmol) in dioxane (2 mL).
-
Add diethyl oxalate (3.0 mmol) followed by the sodium methoxide solution (2.0 mmol).
-
Seal the vial and place it in a microwave synthesizer. Irradiate the mixture at 120 °C for 20 minutes.
-
Rationale: This first heating step facilitates the initial Claisen condensation between the acetophenone and diethyl oxalate to form a diketoester intermediate.
-
-
Cool the vial to room temperature. Carefully add 6 M hydrochloric acid (3 mL).
-
Reseal the vial and irradiate at 120 °C for an additional 40 minutes.
-
Rationale: The acidic conditions and further heating promote the intramolecular cyclization (pyrone ring formation) and subsequent hydrolysis of the ethyl ester to the desired carboxylic acid.
-
-
After cooling, pour the reaction mixture into ice-cold water (50 mL). A precipitate should form.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
Wash the collected solid with cold dichloromethane to remove non-polar impurities.
-
Dry the purified product under vacuum. An expected yield for a methyl-substituted derivative is in the range of 60-70%.[5]
Purification Insight: The product's acidic nature allows for an alternative purification via acid-base extraction. The crude solid can be dissolved in an organic solvent (e.g., ethyl acetate) and extracted with a saturated sodium bicarbonate solution. The carboxylic acid will move to the aqueous layer as its sodium salt. The aqueous layer is then separated and acidified with HCl to precipitate the pure product, which is then filtered, washed with water, and dried.[5]
Key Transformations: Derivatization of the Carboxylic Acid
The true utility of this compound lies in the reactivity of its carboxylic acid group, enabling the synthesis of extensive ester and amide libraries.
Amide Bond Formation
Amide coupling is one of the most frequently used reactions in drug discovery, allowing for the exploration of structure-activity relationships (SAR) by introducing a vast array of amine-containing fragments.[6][7] A robust method for coupling with various amines, including electron-deficient ones, is crucial.
Workflow: General Amide Coupling```dot
Caption: Derivatization strategy leading to diverse bioactive candidates.
By synthesizing amide and ester libraries, researchers can systematically probe the chemical space around the chromone core. This allows for the optimization of properties such as target binding affinity, selectivity, solubility, and metabolic stability, accelerating the hit-to-lead process in drug discovery programs. The inherent biological relevance of the chromone nucleus makes this compound a high-value starting material for developing novel therapeutics. [8][9]
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A. M. El-Sayed, A. A. M. Abdelgawad, "8-Iodo-4-methyl-2-oxo-2H-chromen-7-yl Benzenesulfonate," Molbank, 2024. [Link]
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A. F. M. H. Rahman, D. R. Librizzi, J. D. Keeler, et al., "Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries," MedChemComm, 2017. [Link]
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ResearchGate, "The X-ray structure of 4H-chromene-2-carboxylic acid 8a.," ResearchGate. [Link]
-
jOeCHEM, "Esterification--Making Esters from Carboxylic Acids," YouTube, 2019. [Link]
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Application Note: High-Performance Analytical Strategies for the Quantification of 8-methyl-4-oxo-4H-chromene-2-carboxylic acid
Introduction
8-methyl-4-oxo-4H-chromene-2-carboxylic acid is a member of the chromone family, a class of heterocyclic compounds widely recognized for their diverse biological activities.[1] As research into the therapeutic potential of chromene derivatives continues, the need for robust and reliable analytical methods to accurately quantify these compounds in various matrices becomes paramount. This application note provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.
The methodologies detailed herein are designed to serve as a comprehensive guide for researchers, scientists, and drug development professionals, offering starting points for method development and validation. The principles behind each technique are discussed to provide a deeper understanding of the experimental choices.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is crucial for developing effective analytical methods.
| Property | Value (Predicted/Reported) | Implication for Analysis |
| Molecular Formula | C₁₁H₈O₄ | Defines the molecular weight for mass spectrometry. |
| Molecular Weight | 204.18 g/mol | Essential for preparing standard solutions and for MS detection. |
| pKa | ~3-4 (Predicted for carboxylic acid) | The compound will be ionized at neutral and basic pH, affecting its retention in reversed-phase HPLC. Acidic mobile phase is recommended. |
| UV λmax | ~254 nm, ~300 nm (Predicted for chromone scaffold) | Guides the selection of the detection wavelength for HPLC-UV and UV-Vis spectrophotometry. |
| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol, acetonitrile, DMSO. | Informs the choice of solvents for sample preparation and mobile phases. |
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a widely accessible and robust technique for the quantification of chromophoric compounds like this compound.[2] The method's principle lies in the separation of the analyte from other matrix components on a stationary phase, followed by its detection based on UV absorbance.
Causality Behind Experimental Choices
-
Reversed-Phase Chromatography: A C18 column is chosen as it is a versatile stationary phase suitable for the retention of moderately polar organic molecules.
-
Acidified Mobile Phase: The addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase is critical. It suppresses the ionization of the carboxylic acid group, leading to better peak shape and reproducible retention times.
-
Gradient Elution: A gradient elution is employed to ensure the efficient elution of the analyte of interest while also cleaning the column of any strongly retained impurities.
-
UV Detection Wavelength: Based on the characteristic UV absorbance of the chromone scaffold, a primary wavelength of 254 nm is selected for detection, offering a good balance of sensitivity and selectivity.
Detailed Protocol
-
Instrumentation and Columns:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
-
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
This compound reference standard.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 254 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 10.0 5 95 12.0 5 95 12.1 95 5 | 15.0 | 95 | 5 |
-
-
Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the method of choice.[3][4] This technique couples the separation power of LC with the specific detection capability of tandem mass spectrometry.
Causality Behind Experimental Choices
-
Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar molecules like carboxylic acids. The negative ion mode is chosen to deprotonate the carboxylic acid, forming the [M-H]⁻ ion.
-
Multiple Reaction Monitoring (MRM): MRM provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. This minimizes interference from matrix components.
Detailed Protocol
-
Instrumentation:
-
LC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
-
LC Conditions:
-
The same LC conditions as the HPLC-UV method can be used as a starting point. A lower flow rate (e.g., 0.4 mL/min) might be beneficial for better ionization efficiency.
-
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: -3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
MRM Transitions (Hypothetical):
-
Precursor Ion (Q1): m/z 203.04 ([M-H]⁻)
-
Product Ions (Q3): m/z 159.05 (loss of CO₂), m/z 131.05 (further fragmentation)
-
The exact product ions would need to be determined by infusing a standard solution of the analyte and performing a product ion scan.
-
-
-
Standard and Sample Preparation:
-
Follow the same procedure as for the HPLC-UV method, but with a lower concentration range for working standards (e.g., 1 ng/mL to 500 ng/mL).
-
Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95-105% |
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of pure samples of this compound. It is based on the principle of measuring the absorbance of light by the analyte at a specific wavelength.
Causality Behind Experimental Choices
-
Solvent Selection: A solvent that does not absorb in the analytical wavelength range and in which the analyte is stable is chosen. Methanol is a common choice.
-
Wavelength Selection (λmax): The wavelength of maximum absorbance (λmax) is used for quantification to ensure the highest sensitivity and to minimize deviations from Beer-Lambert's law.
Detailed Protocol
-
Instrumentation:
-
UV-Vis spectrophotometer (double beam recommended).
-
-
Reagents and Materials:
-
Methanol (UV grade)
-
Quartz cuvettes (1 cm path length)
-
This compound reference standard.
-
-
Procedure:
-
Determination of λmax: Prepare a dilute solution of the analyte in methanol and scan the UV spectrum from 200 to 400 nm to determine the wavelength(s) of maximum absorbance.
-
Standard Curve Preparation: Prepare a series of standard solutions in methanol with concentrations ranging from 1 µg/mL to 20 µg/mL.
-
Measurement: Measure the absorbance of each standard solution and the sample solution at the determined λmax. Use methanol as the blank.
-
Quantification: Plot a calibration curve of absorbance versus concentration and determine the concentration of the unknown sample using the linear regression equation.
-
Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| λmax | ~254 nm |
| Molar Absorptivity (ε) | To be determined experimentally |
| Linearity (r²) | > 0.999 |
| Limit of Quantification (LOQ) | 1 µg/mL |
Experimental Workflows
Caption: HPLC-UV analysis workflow for this compound.
Caption: LC-MS/MS analysis workflow for enhanced sensitivity and selectivity.
Conclusion
This application note provides a comprehensive overview and detailed protocols for the quantification of this compound using HPLC-UV, LC-MS/MS, and UV-Vis spectrophotometry. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The provided protocols serve as a robust starting point for method development and validation in any research or quality control setting.
References
-
National Center for Biotechnology Information. (2023). Novel Indole-Tethered Chromene Derivatives: Synthesis, Cytotoxic Properties, and Key Computational Insights. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid. PubChem. Retrieved from [Link]
-
MDPI. (n.d.). 8-Iodo-4-methyl-2-oxo-2H-chromen-7-yl Benzenesulfonate. Retrieved from [Link]
-
Frontiers. (n.d.). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Retrieved from [Link]
-
ResearchGate. (2018). Analytical Methods. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays. PubMed Central. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. PubMed Central. Retrieved from [Link]
-
MDPI. (n.d.). Comprehensive Computational Study of a Novel Chromene-Trione Derivative Bioagent: Integrated Molecular Docking, Dynamics, Topology, and Quantum Chemical Analysis. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and optical properties of 7-hydroxy-4-oxo-4H-chromene-2-carboxylic acid and its deritivity. Retrieved from [Link]
-
ResearchGate. (n.d.). 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). Methyl 2-oxo-2H-chromene-3-carboxylate. Retrieved from [Link]
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- 3. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 4. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for the Quantitative Analysis of Chromone-2-Carboxylic Acid
Abstract
Chromone-2-carboxylic acid (4-oxo-4H-1-benzopyran-2-carboxylic acid) is a pivotal heterocyclic compound, serving as a fundamental building block in the synthesis of pharmaceuticals and natural products.[1][2] Its derivatives have shown a wide array of pharmacological activities, making the chromone scaffold a "privileged structure" in medicinal chemistry.[2] Accurate and robust analytical methods are therefore essential for quality control during synthesis, for pharmacokinetic studies, and for its use as an analytical standard.[1] This document provides detailed, field-proven protocols for the analysis of chromone-2-carboxylic acid using both High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for enhanced sensitivity and specificity.
Introduction to the Analyte: Chromone-2-Carboxylic Acid
Chromone-2-carboxylic acid (C₁₀H₆O₄, M.W. 190.15 g/mol ) is an aromatic carboxylic acid characterized by a benzopyrone backbone.[1] This structure imparts significant UV absorbance, making it an ideal candidate for HPLC-UV analysis. However, its acidic nature and polarity can present challenges in achieving optimal chromatographic retention and peak shape. For trace-level quantification in complex biological matrices, the selectivity and sensitivity of LC-MS are often required.[3][4] This guide explains the causality behind the methodological choices for both techniques, providing researchers with a self-validating framework for analysis.
Part I: HPLC-UV Method for Routine Quantification
This method is designed for routine purity assessments, quality control of synthetic batches, and quantification in simple matrices. The core principle is reversed-phase chromatography, which separates molecules based on their hydrophobicity.
Causality of Method Design
-
Column Choice (C18): A C18 (octadecylsilane) stationary phase is selected for its hydrophobic character, providing effective retention for the aromatic chromone ring system. Most stability-indicating methods for small molecules successfully employ C18 columns.[5][6]
-
Mobile Phase Acidity: Chromone-2-carboxylic acid has an ionizable carboxyl group. Performing the separation at a low pH (e.g., pH 2.5-3.0) ensures that the carboxyl group is fully protonated (in its neutral form). This is a critical step; failure to suppress ionization leads to poor retention, peak tailing, and split peaks. The use of an acidic mobile phase is a standard practice for analyzing acidic drugs.[7]
-
UV Detection Wavelength: The conjugated π-system of the chromone backbone results in strong UV absorbance. A detection wavelength of 254 nm is chosen as it provides a robust signal for many aromatic compounds and is a common setting for general-purpose analysis. Specific methods for related compounds have used wavelengths from 205 nm to 283 nm.[5]
HPLC Experimental Protocol
Step 1: Preparation of Mobile Phase
-
Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of formic acid in HPLC-grade water. Filter through a 0.22 µm membrane filter and degas for 15 minutes in an ultrasonic bath.
-
Mobile Phase B (Organic): Use HPLC-grade acetonitrile.
-
Isocratic Elution: The recommended mobile phase composition is a mixture of Acetonitrile:0.1% Formic Acid in Water (40:60, v/v) . This composition should be optimized based on the specific column and system to achieve a retention time of approximately 3-5 minutes.
Step 2: Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of Chromone-2-Carboxylic Acid reference standard and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask.
-
Working Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Step 3: Chromatographic Analysis
-
Equilibrate the HPLC system with the mobile phase for at least 20-30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of each standard solution and sample.
-
Run the analysis for a sufficient time to allow for the elution of the analyte and any potential impurities (e.g., 10 minutes).
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
Summary of HPLC Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reversed-phase separation of aromatic compounds. |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (40:60 v/v) | Acidic pH suppresses ionization of the analyte for good peak shape. |
| Elution Mode | Isocratic | Simple, robust, and suitable for quantifying a single analyte. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical volume for analytical HPLC. |
| UV Detector | 254 nm | Strong absorbance by the chromone ring structure. |
| Run Time | 10 minutes | Allows for baseline resolution and elution of late-eluting peaks. |
HPLC Workflow Diagram
Caption: Standard workflow for the HPLC-UV analysis of Chromone-2-Carboxylic Acid.
Part II: LC-MS Method for High-Sensitivity Analysis
For applications requiring lower detection limits, such as analysis in biological matrices (plasma, urine, tissue extracts), LC-MS is the preferred technique.[3] This method couples the separation power of LC with the sensitivity and selectivity of mass spectrometry.
Causality of Method Design
-
Ionization Mode (ESI Negative): Carboxylic acids readily lose a proton to form a negatively charged carboxylate anion [M-H]⁻.[8] Electrospray Ionization (ESI) in negative ion mode is therefore the ideal choice for achieving a strong and stable signal for chromone-2-carboxylic acid.[4][8]
-
MS-Compatible Mobile Phase: Non-volatile buffers like phosphates are detrimental to MS instruments. Volatile additives such as formic acid or acetic acid are used to control pH while ensuring compatibility with the ESI source.[9]
-
Detection Mode (SIM/MRM):
-
Selected Ion Monitoring (SIM): For high specificity, the mass spectrometer can be set to monitor only the m/z of the deprotonated molecule ([M-H]⁻), which is 189.02 for chromone-2-carboxylic acid. This filters out noise from other co-eluting compounds.
-
Multiple Reaction Monitoring (MRM): For ultimate selectivity and sensitivity, tandem mass spectrometry (MS/MS) is used. The precursor ion (m/z 189.02) is selected, fragmented, and a specific product ion is monitored. A common fragmentation for carboxylic acids is the loss of CO₂ (44 Da). Therefore, a characteristic transition would be 189.02 -> 145.03 .
-
LC-MS Experimental Protocol
Step 1: Preparation of Mobile Phase and Standards
-
Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of formic acid in LC-MS grade water.
-
Mobile Phase B (Organic): Use LC-MS grade acetonitrile.
-
Standards: Prepare stock and working standards as described in the HPLC section, but use LC-MS grade solvents and mobile phase as the diluent. For biological samples, prepare matrix-matched calibration standards to account for matrix effects.[10]
Step 2: LC Method
-
Use a gradient elution to effectively separate the analyte from matrix components and improve peak shape.
-
Gradient Profile Example:
-
0.0 min: 10% B
-
1.0 min: 10% B
-
5.0 min: 95% B
-
7.0 min: 95% B
-
7.1 min: 10% B
-
10.0 min: 10% B (Re-equilibration)
-
Step 3: MS Method
-
Set the mass spectrometer to ESI negative mode.
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) by infusing a standard solution of the analyte.
-
Set up the acquisition method in either SIM or MRM mode using the parameters in the table below.
Summary of LC-MS Parameters
| Parameter | Recommended Condition | Rationale |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm | Smaller ID and particle size for better sensitivity and resolution with MS. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Volatile mobile phase, compatible with ESI-MS. |
| Elution Mode | Gradient | Provides better separation in complex matrices. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Ensures reproducible chromatography. |
| Injection Vol. | 5 µL | Smaller volume to prevent overloading the smaller column. |
| Ionization Source | Electrospray Ionization (ESI) | "Soft" ionization suitable for polar molecules. |
| Polarity | Negative | Ideal for detecting deprotonated carboxylic acids.[8] |
| Precursor Ion [M-H]⁻ | m/z 189.02 | Corresponds to the molecular weight of the analyte minus one proton. |
| Product Ion | m/z 145.03 | Corresponds to the neutral loss of CO₂ (decarboxylation). |
| Acquisition Mode | MRM: 189.02 -> 145.03 | Provides the highest level of selectivity and sensitivity. |
LC-MS Workflow Diagram
Caption: High-sensitivity workflow for LC-MS/MS analysis of Chromone-2-Carboxylic Acid.
Conclusion and Best Practices
The choice between HPLC-UV and LC-MS depends entirely on the application's requirements for sensitivity, selectivity, and sample matrix complexity. The HPLC method is robust and ideal for routine quality control, while the LC-MS method provides the superior performance needed for trace quantification in challenging biological samples.
For both methods, it is imperative to perform a full method validation according to ICH guidelines or equivalent standards, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and specificity.[11] For stability studies, a stability-indicating method must be developed that can resolve the main peak from all potential degradation products.[5][6]
References
-
Oliveira, C., Reis, J., Costa, F., & Borges, F. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules, 24(22), 4188. ResearchGate. [Link]
-
Oliveira, C., Reis, J., Costa, F., & Borges, F. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules, 24(22), 4188. National Institutes of Health. [Link]
-
Chromone-2-carboxylic Acid. Spectrum Chemicals Australia. [Link]
-
HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. SIELC Technologies. [Link]
-
Johnson, D. W. (2005). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Clinical Biochemistry, 38(4), 351-361. ResearchGate. [Link]
-
Kataoka, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Journal of Analytical Methods in Chemistry, 2020, 8857317. National Institutes of Health. [Link]
-
Osipov, A. S., et al. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Metabolites, 12(11), 1121. National Institutes of Health. [Link]
-
stability-indicating hplc method: Topics. Science.gov. [Link]
-
Quantification of drugs in biological matrices by mass spectrometry and their applications to pharmacokinetic studies. (2016). ResearchGate. [Link]
-
Rode, D. M., & Rao, N. N. (2019). A REVIEW ON DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHODS FOR ANALYSIS OF ACIDIC DRUGS. International Journal of Pharmacy and Pharmaceutical Sciences, 11(8), 1-10. ResearchGate. [Link]
-
Dong, M. W., & Hu, Y. V. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 34(5), 14-27. LCGC International. [Link]
-
Schwartz-Zimmermann, H. E., et al. (2021). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 413(1), 221-233. ResearchGate. [Link]
-
Optimizing the Synthetic Route of Chromone-2-carboxylic Acids. (2019). SciSpace. [Link]
-
Ahmad, S., et al. (2023). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites, 13(2), 245. MDPI. [Link]
-
De Boever, F., et al. (2020). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. LCGC International. [Link]
-
Stability-indicating HPLC Method Research Articles. R Discovery. [Link]
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Application Notes and Protocols for Testing the Bioactivity of Chromone Derivatives
Introduction: The Pharmacological Promise of the Chromone Scaffold
The chromone scaffold, a benzopyran-4-one core, is a "privileged structure" in medicinal chemistry, a term bestowed upon molecular frameworks that are capable of binding to a wide range of biological targets.[1] This versatility has positioned chromone derivatives as a focal point in drug discovery, with research revealing their potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1][2] The remarkable spectrum of biological activities exhibited by these compounds is largely dictated by the nature and position of substituents on the chromone ring, making the systematic evaluation of their bioactivity a critical step in the development of novel therapeutics.[1][3]
This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides a detailed framework for the experimental design of bioactivity testing for chromone derivatives, moving beyond mere procedural lists to explain the causal logic behind experimental choices. The protocols herein are designed as self-validating systems, ensuring the generation of robust and reproducible data.
Part 1: Strategic Screening for Bioactivity: A Tiered Approach
A logical and resource-efficient approach to assessing the bioactivity of a library of chromone derivatives involves a tiered screening process. This begins with broad-spectrum in vitro assays to identify initial "hits" and progresses to more specific, mechanism-of-action studies for lead compound characterization.
Caption: A tiered approach to screening chromone derivatives.
Part 2: Core Bioactivity Assays: Protocols and Scientific Rationale
This section details the step-by-step protocols for key bioactivity assays, along with the scientific principles and rationale for their application in the study of chromone derivatives.
Anticancer Activity
Chromone derivatives have demonstrated significant potential as anticancer agents, often acting through the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[1][3][4]
Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3][5] Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the chromone derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[5][6]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[1]
Table 1: Hypothetical Anticancer Activity of Chromone Derivatives
| Compound | Cancer Cell Line | Assay | IC50 (µM) |
| Chromone Derivative 1 | MCF-7 (Breast) | MTT | 10.7 ± 2.5 |
| Chromone Derivative 1 | PC-3 (Prostate) | MTT | 2.4 ± 3.4 |
| Chromone Derivative 1 | HeLa (Cervical) | MTT | 7.0 ± 3.5 |
| Epiremisporine H | HT-29 (Colon) | MTT | 21.17 ± 4.89 |
| Doxorubicin (Control) | MCF-7 (Breast) | MTT | 0.62 ± 0.03 |
Note: Data is illustrative and compiled from various sources.[3][6][7]
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[5] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) to detect these cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[5]
Protocol:
-
Cell Treatment: Treat cells with the chromone derivatives at their respective IC50 concentrations for a predetermined time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.[5]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.[5]
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Viable: Annexin V- / PI-
-
Early Apoptotic: Annexin V+ / PI-
-
Late Apoptotic/Necrotic: Annexin V+ / PI+
-
Anti-inflammatory Activity
Chromone derivatives often exhibit anti-inflammatory properties by inhibiting the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.[1][2][8]
Principle: The Griess assay is a colorimetric method for the indirect measurement of NO production by quantifying its stable metabolite, nitrite, in the cell culture supernatant.[1][9] The Griess reagent converts nitrite into a purple-colored azo compound, and the absorbance is measured spectrophotometrically.
Protocol:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.[1]
-
Pre-treatment: Treat the cells with various concentrations of the chromone derivatives for 1-2 hours before stimulation.[1]
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the wells (except for the negative control). Include a positive control such as dexamethasone.[1]
-
Incubation: Incubate the plate for 24 hours at 37°C with 5% CO2.[1]
-
Nitrite Measurement:
-
Collect 100 µL of cell culture supernatant from each well.
-
Mix the supernatant with 100 µL of Griess reagent.
-
Incubate in the dark at room temperature for 10-15 minutes.
-
-
Absorbance Reading: Measure the absorbance at 540 nm.[3]
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-only treated cells.
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the cell culture supernatant.[9] This is a highly specific and sensitive antibody-based assay.
Protocol (General):
-
Plate Coating: Coat ELISA plates with a capture antibody specific for the cytokine of interest.
-
Blocking: Wash the plates and block them to prevent non-specific binding.
-
Sample Incubation: Add cell culture supernatants and standards to the wells and incubate.
-
Detection Antibody: After washing, add a biotinylated detection antibody specific for the cytokine.
-
Enzyme Conjugate: Add a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB), which will be converted by HRP to produce a colored product.
-
Reaction Stoppage: Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: Generate a standard curve and determine the cytokine concentrations in the samples.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Natural chromones as potential anti-inflammatory agents: Pharmacological properties and related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols for Developing Multitarget-Directed Ligands (MTDLs) from Chromone-Based Scaffolds
Abstract
The paradigm of drug discovery for complex, multifactorial diseases such as Alzheimer's Disease (AD) is progressively shifting from the "one-target, one-molecule" approach to a more holistic strategy involving Multitarget-Directed Ligands (MTDLs).[1][2] MTDLs are single chemical entities engineered to simultaneously modulate multiple biological targets, offering the potential for synergistic therapeutic effects and a more effective disease-modifying outcome.[3][4][5] Within this paradigm, the chromone scaffold has emerged as a "privileged structure" due to its inherent biological activities and synthetic tractability.[6][7] This guide provides a comprehensive overview of the principles, design strategies, synthetic methodologies, and evaluation protocols for developing chromone-based MTDLs, aimed at researchers and drug development professionals.
The Rationale: Why Chromone-Based MTDLs?
Complex neurodegenerative diseases like Alzheimer's involve a cascade of interconnected pathological events, including cholinergic deficits, monoamine neurotransmitter imbalances, oxidative stress, metal dyshomeostasis, and the aggregation of amyloid-β (Aβ) and tau proteins.[2][6][8] A single-target drug is often insufficient to halt such a multifaceted disease progression. MTDLs address this complexity by integrating multiple pharmacophores into a single molecule, designed to interact with various disease-relevant targets.[3][4]
The chromone (4H-chromen-4-one) core is an ideal starting point for MTDL design for several reasons:
-
Inherent Bioactivity: Chromone derivatives are known to exhibit a wide range of pharmacological properties, including inhibitory activities against key enzymes like monoamine oxidases (MAOs) and cholinesterases (ChEs).[3][6][9]
-
Synthetic Accessibility: The chromone ring system can be synthesized and functionalized through various established organic chemistry reactions, allowing for systematic structural modifications.
-
Structural Versatility: The chromone scaffold provides multiple sites (e.g., positions 2, 3, 6, and 7) for the introduction of different functional groups or linkers to append other pharmacophoric moieties without compromising the core activity.[4]
-
Favorable Physicochemical Properties: Many chromone derivatives possess favorable drug-like properties, including the potential to cross the blood-brain barrier (BBB), a critical requirement for CNS-acting drugs.[1][10]
Design Principles for Chromone-Based MTDLs
The development of a successful MTDL is a rational design process that begins with the selection of appropriate biological targets. For neurodegenerative diseases, common targets include Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), Monoamine Oxidase-B (MAO-B), and metal ions (e.g., Cu²⁺, Fe³⁺).
A prevalent design strategy is molecular hybridization , which involves linking the chromone scaffold with a pharmacophore from another known drug or bioactive molecule. For instance, hybrids of chromone and donepezil (an AChE inhibitor) have been developed to create MTDLs with both ChE and MAO inhibitory activities.[7][9]
The logical workflow for developing these ligands is a cyclical process of design, synthesis, and evaluation, as depicted below.
Caption: A typical workflow for the development of chromone-based MTDLs.
Synthetic Methodologies: A Practical Protocol
The synthesis of chromone-based MTDLs typically involves two key stages: the formation of the core chromone scaffold, followed by the introduction of desired functionalities and linkers. The Baker-Venkataraman rearrangement is a classic and reliable method for constructing the chromone ring.
Protocol: Synthesis of a 2-Aryl-4H-chromen-4-one Precursor
This protocol describes a general procedure for the synthesis of a flavonoid-type chromone, which can serve as a versatile precursor for further elaboration into an MTDL.
Materials:
-
2'-Hydroxyacetophenone
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Aromatic acyl chloride (e.g., Benzoyl chloride)
-
Pyridine
-
Dimethyl Sulfoxide (DMSO)
-
Glacial Acetic Acid
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
Step 1: O-Acylation (Esterification)
-
Dissolve 2'-hydroxyacetophenone (1.0 eq) in dry pyridine in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the desired aromatic acyl chloride (1.1 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (Thin Layer Chromatography).
-
Upon completion, pour the reaction mixture into ice-cold 1M HCl.
-
Extract the aqueous layer with Ethyl Acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude ester.
Step 2: Baker-Venkataraman Rearrangement
-
Dissolve the crude ester from Step 1 in dry DMSO.
-
Add finely powdered anhydrous potassium carbonate (3.0 eq).
-
Heat the mixture to 80-90 °C and stir for 3-4 hours. The progress of the rearrangement can be monitored by TLC.
-
After cooling, pour the reaction mixture into a beaker of crushed ice and acidify with glacial acetic acid to precipitate the β-diketone intermediate.
-
Filter the precipitate, wash with cold water, and dry.
Step 3: Cyclization to form the Chromone Ring
-
Reflux the dried β-diketone intermediate in glacial acetic acid containing a catalytic amount of concentrated HCl for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into ice water to precipitate the 2-aryl-4H-chromen-4-one product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure chromone precursor.
Causality Note: The use of a base like K₂CO₃ in Step 2 is crucial for deprotonating the methyl group adjacent to the carbonyl, initiating the intramolecular Claisen condensation that defines the Baker-Venkataraman rearrangement. The final acid-catalyzed cyclization in Step 3 ensures efficient dehydration to form the stable pyrone ring of the chromone.
Biological Evaluation: Key In Vitro Assays
Once synthesized and purified, the MTDL candidates must be evaluated for their activity against the intended biological targets.
Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard for measuring AChE activity and inhibition.
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.
Materials:
-
AChE from Electrophorus electricus
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare working solutions: AChE solution, ATCI solution (15 mM), and DTNB solution (3 mM) in phosphate buffer.
-
In a 96-well plate, add 25 µL of the test compound at various concentrations. For the control, add 25 µL of buffer/DMSO.
-
Add 125 µL of DTNB solution to each well.
-
Add 50 µL of the AChE enzyme solution to each well and incubate for 15 minutes at 25 °C.
-
Initiate the reaction by adding 25 µL of the ATCI substrate solution to each well.
-
Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.
-
Calculate the rate of reaction (V) for each concentration.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.
-
Plot the % inhibition against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.
Protocol: Monoamine Oxidase-B (MAO-B) Inhibition Assay
This is a common fluorescence-based assay to determine MAO-B inhibitory activity.
Principle: The assay utilizes a non-fluorescent MAO-B substrate that is converted into a highly fluorescent product by the action of the enzyme. The presence of an inhibitor reduces the rate of fluorescence generation.
Materials:
-
Recombinant human MAO-B
-
MAO-B substrate (e.g., a commercial kit like MAO-Glo™)
-
Phosphate buffer (pH 7.4)
-
Test compounds
-
96-well opaque microplate
-
Luminometer or fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in buffer.
-
In a 96-well opaque plate, add the test compound solutions.
-
Add the MAO-B enzyme solution to each well and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Add the MAO-B substrate solution to all wells to start the reaction.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure the fluorescence/luminescence using a plate reader at the appropriate excitation/emission wavelengths.
-
Calculate the percentage of inhibition for each concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value by plotting the percent inhibition versus the log of the inhibitor concentration.
Data Summary and Structure-Activity Relationships
Systematic evaluation of a library of synthesized chromone derivatives allows for the elucidation of Structure-Activity Relationships (SAR). The data below, compiled from published studies, illustrates the inhibitory potency of representative chromone-based MTDLs.
| Compound ID | R1-Group (Position 2/3) | R2-Group (Linker/Side Chain) | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Reference |
| 9a | p-methylphenylcarbamoyl | Acrylate with dimethylamine | 0.21 | - | 3.81 | [1][3] |
| 23a | Phenylcarbamoyl | Acrylate with dimethylamine | - | - | 0.63 | [1][3] |
| 5c | - | Donepezil-hybrid linker | 0.37 | 5.24 | 0.272 | [7][9] |
| 17d | - | Hydroxypyridinone linker | - | - | 0.067 | [4][11] |
| s19 | - | Varies | - | - | 0.816 | [10] |
Data is illustrative and compiled from multiple sources. "-" indicates data not reported in the cited source.
This data highlights how modifications to the chromone scaffold can tune the inhibitory profile. For example, the incorporation of a donepezil fragment in compound 5c yields potent, balanced inhibition of both AChE and MAO-B.[7][9]
Multi-Target Engagement in Alzheimer's Disease
A well-designed chromone-based MTDL can intervene in the Alzheimer's pathogenic cascade at multiple points. This multi-pronged approach is hypothesized to be more effective than single-target therapies.
Caption: Multi-target intervention strategy for Alzheimer's Disease by a chromone MTDL.
Conclusion and Future Perspectives
The development of MTDLs from chromone-based scaffolds represents a promising and exciting frontier in medicinal chemistry, particularly for tackling complex diseases like Alzheimer's.[2][7] The inherent versatility and favorable biological profile of the chromone nucleus make it an exceptional platform for designing next-generation therapeutics. Future efforts should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these ligands, exploring novel combinations of pharmacophores, and advancing the most promising candidates into preclinical and clinical studies. The systematic application of the design, synthesis, and evaluation workflows outlined in this guide will be critical to unlocking the full therapeutic potential of this remarkable scaffold.
References
-
Reis, J., et al. (2018). Multi-target-directed ligands for Alzheimer's disease: Discovery of chromone-based monoamine oxidase/cholinesterase inhibitors. ResearchGate. [Link]
-
Zhang, C., et al. (2022). Chromone-based monoamine oxidase B inhibitor with potential iron-chelating activity for the treatment of Alzheimer's disease. PubMed Central. [Link]
-
Reis, J., et al. (2018). Multi-target-directed ligands for Alzheimer's disease: Discovery of chromone-based monoamine oxidase/cholinesterase inhibitors. PubMed. [Link]
-
Gama, M., et al. (2018). Chromones: privileged scaffolds for the production of multi-target-directed-ligand agents for the treatment of Alzheimer's disease. PubMed. [Link]
-
Wang, L., et al. (2020). Chromone and donepezil hybrids as new multipotent cholinesterase and monoamine oxidase inhibitors for the potential treatment of Alzheimer's disease. RSC Publishing. [Link]
-
Madhav, H., et al. (2022). Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. PubMed Central. [Link]
-
Lu, J. H., et al. (2025). Design, synthesis, and multi-target evaluation of Chromone-based derivatives as promising anti-Alzheimer's disease agents. ResearchGate. [Link]
-
Lu, J. H., et al. (2025). Design, synthesis, and multi-target evaluation of Chromone-based derivatives as promising anti-Alzheimer's disease agents. PubMed. [Link]
-
Zhang, C., et al. (2022). Chromone-based monoamine oxidase B inhibitor with potential iron-chelating activity for the treatment of Alzheimer's disease. Taylor & Francis Online. [Link]
-
Malek, N., et al. (2025). Nrf2 Activation and Antioxidant Properties of Chromone-Containing MTDLs for Alzheimer's Disease Treatment. PubMed Central. [Link]
-
Wenzel, B., et al. (2022). The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents. PubMed Central. [Link]
-
Li, F., et al. (2017). Synthesis and pharmacological evaluation of novel chromone derivatives as balanced multifunctional agents against Alzheimer's disease. ResearchGate. [Link]
-
Cagide, F., et al. (2019). Drug design strategy followed to obtain multitarget ligands based on chromone scaffold. ResearchGate. [Link]
-
Li, F., et al. (2017). Synthesis and pharmacological evaluation of novel chromone derivatives as balanced multifunctional agents against Alzheimer's disease. PubMed. [Link]
-
Jalili-baleh, L., et al. (2018). A review on flavonoid-based scaffolds as multi-target-directed ligands (MTDLs) for Alzheimer's disease. Semantic Scholar. [Link]
Sources
- 1. Multi-target-directed ligands for Alzheimer's disease: Discovery of chromone-based monoamine oxidase/cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chromones: privileged scaffolds for the production of multi-target-directed-ligand agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chromone-based monoamine oxidase B inhibitor with potential iron-chelating activity for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nrf2 Activation and Antioxidant Properties of Chromone-Containing MTDLs for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and multi-target evaluation of Chromone-based derivatives as promising anti-Alzheimer's disease agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chromone and donepezil hybrids as new multipotent cholinesterase and monoamine oxidase inhibitors for the potential treatment of Alzheimer's disease - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and pharmacological evaluation of novel chromone derivatives as balanced multifunctional agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 8-Methyl-4-oxo-4H-chromene-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 8-methyl-4-oxo-4H-chromene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the purification of this and related chromone-based compounds. The following content is structured in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, for common syntheses like the Claisen-type condensation of 2'-hydroxy-3'-methylacetophenone with dialkyl oxalates, you can anticipate several classes of impurities[1][2]:
-
Unreacted Starting Materials: Residual 2'-hydroxy-3'-methylacetophenone and derivatives of oxalic acid are common.
-
Reaction Intermediates: Incomplete cyclization can leave o-hydroxy-1,3-diketone intermediates in the crude mixture.
-
Side Products: Self-condensation of the starting acetophenone can occur under basic conditions.[1] Additionally, depending on reaction conditions, isomeric coumarins can sometimes form, though this is less common for chromone-2-carboxylic acid syntheses.[3][4]
-
Residual Solvents and Reagents: Solvents used in the reaction (e.g., ethanol, pyridine) and residual acid or base catalysts are almost always present.[1]
Q2: My crude product is a dark, sticky oil, but I expected a solid. What is the first step I should take?
A2: The oily nature of your crude product often indicates the presence of significant impurities, particularly residual solvents or low-melting point side products that are preventing crystallization.
Your first step should be to attempt to remove volatile impurities. Dissolve a small sample of the oil in a suitable solvent like ethyl acetate or dichloromethane, wash it with brine to remove water-soluble inorganic impurities, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, and then concentrate it under reduced pressure using a rotary evaporator.[4] If the residue is still an oil, it suggests the presence of non-volatile impurities. At this point, you should proceed to a purification method like acid-base extraction or column chromatography rather than attempting direct recrystallization.
Q3: How do I choose the most effective primary purification technique for my crude product?
A3: The choice of purification method depends on the nature of the impurities and the physical state of your crude product.[5] Since the target compound is a carboxylic acid, you have a powerful and specific option available.
-
Acid-Base Extraction: This is the recommended first-line technique .[1] It is highly effective at separating your acidic product from neutral (e.g., unreacted acetophenone, side products) or basic impurities.[6][7][8]
-
Recrystallization: If your crude product is a solid with relatively high purity (>85-90%), recrystallization is an excellent method for achieving high purity.[1][9] However, it is often ineffective if the product is oily or heavily contaminated.
-
Column Chromatography: This method should be reserved for situations where acid-base extraction and recrystallization fail, particularly if you have acidic impurities with similar properties to your desired product.[1][5]
Below is a decision-making workflow to guide your choice.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide: Acid-Base Extraction
This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral and basic impurities. The acid is converted to its water-soluble carboxylate salt with a weak base, while neutral impurities remain in the organic layer.[6][7]
Q4: I performed an acid-base extraction, but upon re-acidification of the aqueous layer, no precipitate formed. What went wrong?
A4: This is a common and frustrating issue that can arise from several sources.
-
Insufficient Acidification: The most common cause is not adding enough strong acid to lower the pH sufficiently to protonate the carboxylate salt. The product will remain dissolved as the salt if the solution is still basic or neutral.
-
Solution: Add a strong acid (e.g., 6M HCl) dropwise while vigorously stirring the aqueous extract, preferably in an ice bath to manage any heat evolution.[5] Check the pH with litmus or pH paper to ensure it is strongly acidic (pH 1-2). If you see a transient precipitate that redissolves, you are nearing the equivalence point; continue adding acid until the precipitate is stable.
-
-
Product is Highly Soluble in Water: While many chromone carboxylic acids precipitate readily, some may have appreciable water solubility, especially if the volume of the aqueous layer is large.
-
Solution: If the solution is confirmed to be acidic and no solid has formed, extract the aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane.[6] The protonated carboxylic acid will move back into the organic phase. Combine the organic extracts, dry with anhydrous sulfate, and evaporate the solvent.
-
-
Initial Extraction Failed: It's possible the carboxylic acid was never successfully extracted into the aqueous layer. This can happen if the base used was too weak or if insufficient mixing occurred.
-
Solution: Check the original organic layer for your product using Thin Layer Chromatography (TLC). If the product is still there, you may need to repeat the extraction with fresh base and more vigorous mixing.
-
Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Extraction with Base: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5] Stopper the funnel and invert it gently several times, venting frequently to release the pressure from CO₂ evolution. Shake more vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer (containing the sodium salt of your product) into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with a fresh portion of NaHCO₃ solution to ensure complete removal of the acid.[5] Combine all aqueous extracts. The organic layer now contains neutral impurities and can be set aside.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly, and with stirring, add 6M HCl dropwise until the solution is strongly acidic (test with pH paper).[8][10] The this compound should precipitate as a solid.
-
Isolation: Collect the solid precipitate by suction filtration. Wash the filter cake with a small amount of cold deionized water to remove inorganic salts.
-
Drying: Dry the purified solid in a desiccator under vacuum.
Caption: Workflow for purification via acid-base extraction.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The principle is to dissolve the impure solid in a minimum amount of a hot solvent in which the impurities are either very soluble or insoluble, and then allow the desired compound to crystallize upon cooling.[1][9]
Q5: I've tried to recrystallize my product, but it either oils out or no crystals form at all upon cooling. What should I do?
A5: This is a classic recrystallization problem that points to issues with solvent choice or the crystallization conditions.
-
Oiling Out: This occurs when the solution becomes supersaturated at a temperature above the melting point of your compound. The compound comes out of solution as a liquid instead of a solid.
-
Solution: Add more hot solvent until the oil redissolves completely. You may also need to switch to a solvent with a lower boiling point. Alternatively, try a two-solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble), and then slowly add a "poor" solvent (in which it is insoluble) at an elevated temperature until the solution becomes turbid. Add a drop or two of the good solvent to clarify, then allow it to cool slowly.
-
-
No Crystal Formation: This happens when the solution is not sufficiently supersaturated, or the activation energy for nucleation is too high.
-
Solution 1 (Induce Nucleation): Try scratching the inside of the flask with a glass rod just below the solvent surface. The microscopic scratches provide a surface for crystal growth.
-
Solution 2 (Seeding): If you have a tiny crystal of the pure product, add it to the cooled solution to act as a seed for crystallization.
-
Solution 3 (Increase Concentration): If the solution is too dilute, boil off some of the solvent to increase the concentration and then allow it to cool again.
-
Solution 4 (Patience): Some compounds take a long time to crystallize. Loosely cover the flask and leave it undisturbed in a cold place (refrigerator or freezer) overnight.
-
| Solvent | Boiling Point (°C) | Suitability Notes |
| Ethanol | 78 | Often a good choice for chromone derivatives.[11] The compound should have good solubility when hot and lower solubility when cold. |
| Ethyl Acetate | 77 | A moderately polar solvent; can be effective. Often used in combination with a non-polar solvent like hexanes. |
| Toluene | 111 | A non-polar aromatic solvent. Can be useful if the compound is less polar. |
| Acetone | 56 | A very polar solvent; may dissolve the compound too well even at low temperatures. Can be used as the "good" solvent in a two-solvent system. |
| Dichloromethane | 40 | Often dissolves chromones well, but its low boiling point can make it difficult to maintain a large temperature gradient for crystallization. |
Troubleshooting Guide: Column Chromatography
Q6: My carboxylic acid streaks severely on a silica gel TLC plate and column, leading to poor separation. How can I prevent this?
A6: This is a very common issue. The acidic proton of the carboxylic acid interacts strongly with the slightly acidic silica gel surface, leading to a dynamic equilibrium between protonated and deprotonated forms, which causes tailing or streaking.[5]
-
Solution: To suppress this interaction and ensure the compound remains fully protonated, add a small amount (0.5-1%) of a volatile acid to your eluting solvent system.[5] Acetic acid is the most common choice. For example, if your eluent is 50:50 ethyl acetate/hexanes, you would modify it to be 49.5:49.5:1 ethyl acetate/hexanes/acetic acid. This acidic modifier ensures your compound elutes as a sharp, well-defined band, dramatically improving separation.
References
-
4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022). Retrieved from [Link]
-
Acid-Base Extraction. (n.d.). Retrieved from [Link]
-
Acid–base extraction - Wikipedia. (n.d.). Retrieved from [Link]
-
Separation of three chromones from Saposhnikovia divaricata using macroporous resins followed by preparative high-performance liquid chromatography. (2021). PubMed. Retrieved from [Link]
- Chromone-2-carboxylic acid and its preparation method. (1986). Google Patents.
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). ACS Publications. Retrieved from [Link]
-
Chromatography of the chromone and flavonoid alkaloids. (n.d.). ResearchGate. Retrieved from [Link]
-
CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. (n.d.). University of Cape Town. Retrieved from [Link]
-
8-Iodo-4-methyl-2-oxo-2H-chromen-7-yl Benzenesulfonate. (n.d.). MDPI. Retrieved from [Link]
-
Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. (2019). National Institutes of Health. Retrieved from [Link]
-
3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis. (2024). AZoM.com. Retrieved from [Link]
-
Recrystallization and Crystallization. (n.d.). Retrieved from [Link]
-
Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step Forward to Speed-Up the Discovery of Chromone-Based Multitarget-Directed Ligands. (2019). PubMed. Retrieved from [Link]
-
SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. (2014). International Journal of Research in Pharmacy and Chemistry. Retrieved from [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
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- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. 3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting By-products in Chromone Synthesis
Welcome to the technical support center for chromone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with by-product formation during the synthesis of chromone scaffolds. Chromone synthesis, while versatile, is often plagued by competing reaction pathways that can diminish yields and complicate purification. This resource provides in-depth, mechanism-driven troubleshooting guides and FAQs to help you diagnose, mitigate, and eliminate common impurities from your reaction mixtures.
FAQ 1: Isomeric Impurities - The Chromone vs. Coumarin Dilemma
Question: I am attempting a Simonis condensation of a phenol with a β-ketoester and my final product is a mixture of isomers. How can I selectively synthesize the chromone and avoid the formation of the isomeric coumarin?
Answer: This is a classic selectivity challenge in chromone synthesis, where the reaction can proceed via two distinct pathways: the Simonis reaction to yield a chromone or the Pechmann condensation to yield a coumarin.[1][2] The outcome is highly dependent on the choice of condensing agent and the structure of your reactants.[1][3]
Understanding the Mechanistic Divergence
The key to controlling the reaction's outcome lies in understanding which bond formation is favored by your chosen conditions.
-
Simonis Reaction (Favors Chromone): This pathway is favored by reagents like phosphorus pentoxide (P₂O₅). It promotes the initial reaction between the phenol's hydroxyl group and the keto-group of the β-ketoester.
-
Pechmann Condensation (Favors Coumarin): This pathway is favored by strong protic acids like sulfuric acid (H₂SO₄).[1] It facilitates an initial transesterification between the phenol and the ester group of the β-ketoester, leading to the coumarin scaffold.
The presence of an alkyl group at the α-position of the β-ketoester has also been found to favor the formation of the chromone.[1]
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// Edges reactants -> P2O5 [label=" Favors\n Simonis Path"]; reactants -> H2SO4 [label=" Favors\nPechmann Path"]; P2O5 -> simonis_intermediate [style=dashed]; simonis_intermediate -> chromone [label="Cyclization"]; H2SO4 -> pechmann_intermediate [style=dashed]; pechmann_intermediate -> coumarin [label="Cyclization"]; }
Troubleshooting & Optimization Strategy
To favor chromone formation, a systematic adjustment of your reaction conditions is necessary. The choice of condensing agent is the most critical parameter.[3]
Table 1: Influence of Condensing Agent on Product Selectivity
| Condensing Agent | Predominant Product | Rationale |
| Phosphorus Pentoxide (P₂O₅) | Chromone | Favors condensation at the ketone carbonyl.[1][3] |
| Sulfuric Acid (H₂SO₄) | Coumarin | Promotes transesterification, leading to the coumarin core.[1][3] |
| Polyphosphoric Acid (PPA) | Chromone | Often used as an effective alternative to P₂O₅ for cyclization.[4] |
| Eaton's Reagent (P₂O₅ in MsOH) | Chromone | A powerful dehydrating agent that can improve yields and reaction times. |
Experimental Protocol: Small-Scale Test for Optimizing Selectivity
-
Setup: Prepare two small-scale reactions (e.g., 0.5 mmol) in parallel.
-
Reagents: To each reaction vessel containing the phenol (1.0 eq) and β-ketoester (1.1 eq), add the condensing agent.
-
Vessel A: Add Phosphorus Pentoxide (P₂O₅, ~2.0 eq).
-
Vessel B: Add concentrated Sulfuric Acid (H₂SO₄, catalytic to 1.0 eq).
-
-
Reaction: Heat both mixtures according to your established protocol (or a literature procedure), typically with stirring at an elevated temperature.
-
Monitoring: Monitor the progress of both reactions by Thin Layer Chromatography (TLC) against standards of your starting materials.[3]
-
Analysis: Upon completion, work up the reactions and analyze the crude product mixture by ¹H NMR or LC-MS to determine the ratio of chromone to coumarin. This direct comparison will validate the optimal condensing agent for your specific substrates.
FAQ 2: High Molecular Weight Smear or Insoluble Polymer Formation
Question: I am synthesizing a 2-alkyl-chroman-4-one via a base-promoted aldol condensation. My TLC plate shows a high molecular weight smear at the baseline, and I am isolating an insoluble powder, leading to very low yields of my desired product. What is happening?
Answer: The formation of high-molecular-weight, often insoluble, material is a common by-product in reactions involving the condensation of 2'-hydroxyacetophenones with aliphatic aldehydes.[5] This is typically due to the self-condensation of the aldehyde starting material, which is a competing side reaction.[5][6]
Understanding the Causality
This side reaction is particularly prevalent under the following conditions:
-
Electron-Donating Groups (EDGs): When the 2'-hydroxyacetophenone starting material possesses strong electron-donating groups (e.g., -OCH₃, -CH₃), it can increase the basicity of the reaction medium, which in turn promotes the aldehyde self-condensation.[3][5]
-
Reaction Conditions: Elevated temperatures and prolonged reaction times can significantly increase the rate of the competing polymerization reaction.[6]
In contrast, electron-deficient 2'-hydroxyacetophenones tend to give higher yields of the desired chroman-4-ones as the aldehyde self-condensation is less favored.[5]
Troubleshooting & Optimization Strategy
-
Control Temperature and Time: Carefully control the reaction parameters. Consider lowering the reaction temperature and reducing the overall reaction time to minimize the window for the self-condensation to occur.[6]
-
Choice of Base: The strength and concentration of the base are critical. While a base is necessary for the initial aldol reaction, an excessively strong or concentrated base can accelerate the unwanted side reaction. Experiment with milder bases (e.g., piperidine vs. DIPA or DBU) or reduce the equivalents of the base used.[7]
-
Order of Addition: In some cases, a slow, controlled addition of the aldehyde to the reaction mixture containing the acetophenone and base can maintain a low instantaneous concentration of the aldehyde, thereby disfavoring self-condensation.
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// Edges start -> identify; identify -> isomeric [label=" Yes"]; identify -> polymeric [label=" No"]; polymeric -> other [label=" No"]; isomeric -> solution_isomer [label=" Yes"]; polymeric -> solution_polymer [label=" Yes"]; other -> solution_other [label=" Yes"];
solution_isomer -> purify; solution_polymer -> purify; solution_other -> purify;
purify -> end; }
FAQ 3: My Baker-Venkataraman Rearrangement is Incomplete, Leading to Low Yields.
Question: I am performing a Baker-Venkataraman rearrangement to form the 1,3-diketone precursor for my chromone, but the reaction seems to stall, and I recover significant amounts of the starting 2-acyloxyacetophenone. How can I drive the reaction to completion?
Answer: The Baker-Venkataraman rearrangement is a powerful method for synthesizing the 1,3-diketone intermediate necessary for many chromone and flavone syntheses.[8] The reaction involves the intramolecular transfer of an acyl group from the phenolic oxygen to the α-carbon of the ketone, proceeding through an enolate intermediate.[9] Incomplete conversion is a common issue and typically points to problems with the base or the reaction conditions.
Understanding the Mechanism: The Role of the Base
The reaction is initiated by the abstraction of an α-hydrogen from the acetophenone moiety by a strong base to form an enolate.[8][9] This enolate then attacks the ester carbonyl intramolecularly. The success of the entire process hinges on the efficient formation of this enolate.
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// Edges start_material -> enolate [label="+ Base"]; base -> enolate [style=invis]; enolate -> cyclization; cyclization -> intermediate; intermediate -> rearrangement; rearrangement -> diketone; }
Troubleshooting & Optimization Strategy
-
Base Selection and Purity: The choice of base is paramount. Strong bases like potassium hydroxide (KOH), sodium hydride (NaH), or potassium tert-butoxide are typically required.[9][10] Ensure your base is not old or has been deactivated by atmospheric moisture. Using freshly opened or properly stored base is critical.
-
Anhydrous Conditions: The reaction must be conducted under strictly anhydrous conditions.[9] Any trace of water will quench the base and the enolate intermediate, halting the reaction. Ensure your solvent (e.g., pyridine, THF, DMSO) is anhydrous and that the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Temperature: While some reactive substrates can rearrange at room temperature, many require heating to proceed efficiently.[9] Heating the reaction mixture, for example to 50 °C in pyridine with KOH, can significantly improve the rate and completeness of the rearrangement.[10]
-
Reaction Time: Monitor the reaction by TLC. If starting material is still present after the initially planned time, extending the reaction duration may be necessary, provided by-product formation is not observed.[3]
Table 2: Troubleshooting Guide for Baker-Venkataraman Rearrangement
| Observation | Probable Cause | Suggested Solution |
| No reaction or very low conversion | Ineffective base (deactivated) or insufficient strength. | Use a fresh, strong base (e.g., NaH, KOH). Increase equivalents of base. |
| Reaction stalls, starting material remains | Presence of water quenching the reaction. | Use anhydrous solvents and run under an inert atmosphere.[9] |
| Low yield despite full conversion | Degradation of product during acidic workup. | Perform the workup at low temperatures (e.g., pour into ice-cold dilute acid).[3] |
| Side products observed | Temperature too high, leading to degradation. | Optimize temperature; run at the lowest effective temperature to achieve full conversion. |
General Protocol for Product Purification
Issue: My reaction has produced a mixture of my desired chromone and several by-products. What is a reliable method for purification?
Answer: The purification of chromone derivatives from structurally similar by-products requires a robust chromatographic method. Silica gel column chromatography is the most common and effective technique.[10][11]
Detailed Experimental Protocol: Column Chromatography
-
Column Preparation:
-
Select a glass column of appropriate size for your reaction scale.
-
Prepare a slurry of silica gel (e.g., 230-400 mesh) in a non-polar solvent like hexane.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, tapping the column to ensure even packing.[11]
-
Add a thin layer of sand on top of the silica bed to protect the surface.[11]
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Alternatively, for less soluble compounds, perform a "dry loading": dissolve the crude material, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[11]
-
-
Elution:
-
Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate. This is known as gradient elution.[11] A typical gradient might be: Hexane -> 5% EtOAc/Hexane -> 10% EtOAc/Hexane, and so on.
-
The less polar by-products will elute first, followed by your likely more polar chromone product.
-
-
Analysis:
For particularly difficult separations, Preparative High-Performance Liquid Chromatography (Prep-HPLC) may be required.[11] If the purified product is a solid, recrystallization can be an excellent final step to achieve high purity.[10]
References
-
Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. (2022). IJRAR.org. Retrieved January 15, 2026, from [Link]
-
Gaspar, A., et al. (2015). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules. Retrieved January 15, 2026, from [Link]
-
Saha, U., et al. (2018). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Molecules. Retrieved January 15, 2026, from [Link]
-
Ewies, F. E., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry. Retrieved January 15, 2026, from [Link]
-
Gaspar, A., et al. (2012). General Methods of Preparing Chromones. ResearchGate. Retrieved January 15, 2026, from [Link]
-
Baker–Venkataraman rearrangement. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
-
Kostanecki acylation. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
-
Ameen, D., & Snape, T. J. (2014). Mechanism and Application of Baker–Venkataraman O→C Acyl Migration Reactions. Synthesis. Retrieved January 15, 2026, from [Link]
-
Rodrigues, F. V. M., et al. (2016). Synthesis of Chromone-Related Pyrazole Compounds. Molecules. Retrieved January 15, 2026, from [Link]
-
Baker-Venkataraman rearrangement. (n.d.). chemeurope.com. Retrieved January 15, 2026, from [Link]
Sources
- 1. ijrar.org [ijrar.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijrpc.com [ijrpc.com]
- 5. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of 4-oxo-4H-chromene-2-carboxylic Acid Synthesis
Welcome to the technical support guide for the synthesis of 4-oxo-4H-chromene-2-carboxylic acid and its derivatives. This scaffold is a critical building block in medicinal chemistry and drug discovery, making the optimization of its synthesis paramount for efficient research and development.[1][2] This document provides in-depth troubleshooting advice, detailed protocols, and expert insights to help you overcome common challenges in the cyclization and purification steps.
Frequently Asked Questions (FAQs)
Here we address the most common issues encountered during the synthesis of 4-oxo-4H-chromene-2-carboxylic acid.
Q1: My overall reaction yield is consistently low. What are the primary factors to investigate?
Low yields can stem from several factors that compound through the synthetic sequence. The most critical points to check are:
-
Purity of Starting Materials: Impurities in the initial 2'-hydroxyacetophenone or diethyl oxalate can lead to significant side reactions, consuming reactants and complicating purification.[3] It is advisable to verify the purity of your starting materials and purify them if necessary.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is crucial. For instance, strong bases like sodium ethoxide or sodium methoxide are often used to generate the necessary enolate, and the reaction may require specific temperatures to proceed efficiently without degrading the product.[3][4]
-
Presence of Moisture: Reactions employing strong, moisture-sensitive bases require strictly anhydrous conditions. Any water present can quench the base, halting the reaction prematurely.[3] Ensure all glassware is oven-dried and use anhydrous solvents.
-
Incomplete Reaction: The reaction may not have reached completion. It is essential to monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC).[3]
Q2: My final product is contaminated with significant by-products. How can I identify and minimize them?
By-product formation is a frequent challenge. The nature of the impurity depends on the synthetic route.
-
For Claisen-type Condensations: A common side reaction is the self-condensation of the 2'-hydroxyacetophenone starting material.[3] This can be minimized by controlling the rate of addition of the base or by maintaining a lower reaction temperature.
-
Incomplete Cyclization: The intermediate 1,3-diketone may not fully cyclize to the desired chromone. The cyclization step is typically acid-catalyzed and requires sufficient heat.[3] Refluxing in glacial acetic acid with a catalytic amount of a strong acid like HCl or H₂SO₄ is often effective.[3]
-
Hydrolysis: The ester intermediates are susceptible to hydrolysis if water is present, especially under basic or acidic conditions at elevated temperatures.[3]
Q3: I am struggling to purify the final carboxylic acid product. What are the most effective methods?
Purification can be challenging due to by-products with similar polarities. Several methods can be employed:
-
Recrystallization: This is often the most effective technique for purifying the solid product. The key is selecting a solvent that dissolves the compound well at high temperatures but poorly at room or cold temperatures.[3]
-
Acid-Base Extraction: This powerful technique leverages the acidic nature of the carboxylic acid product. By dissolving the crude mixture in an organic solvent and extracting with an aqueous base (e.g., sodium bicarbonate), the desired acid is converted to its salt and moves to the aqueous layer. Neutral by-products remain in the organic layer. The aqueous layer can then be separated and acidified to precipitate the pure product.[3]
-
Column Chromatography: If recrystallization and extraction fail to provide sufficient purity, flash column chromatography is a reliable alternative. A suitable eluent system must be determined using TLC to achieve good separation.[3][5]
In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving specific experimental problems.
Problem: Reaction Stalls / Incomplete Conversion
-
Symptom: TLC analysis consistently shows a significant spot corresponding to the 2'-hydroxyacetophenone starting material, even after the expected reaction time.
-
Causality Analysis:
-
Inactive Base: The base (e.g., sodium methoxide/ethoxide) may have degraded due to exposure to air and moisture.
-
Insufficient Temperature: The activation energy for the condensation or cyclization may not be met.
-
Moisture Contamination: Water in the solvent or glassware is quenching the base.
-
-
Corrective Actions:
-
Use a fresh, unopened container of the base or titrate it to confirm its activity.
-
Ensure solvents are truly anhydrous. Use freshly distilled solvents or those from a solvent purification system.
-
Gradually increase the reaction temperature while monitoring for any product degradation via TLC.
-
For the cyclization step, ensure a strong acid catalyst is present and that the temperature is sufficient for reflux (e.g., ~120 °C in glacial acetic acid).[3]
-
Problem: Formation of an Insoluble Precipitate During Base Addition
-
Symptom: Upon adding the base (e.g., sodium ethoxide) to the reaction mixture, a thick, unmanageable precipitate forms, preventing effective stirring.
-
Causality Analysis: This is often the sodium salt of the phenolic starting material precipitating out of solution before it can react. This is more common in less polar solvents.
-
Corrective Actions:
-
Solvent Choice: Switch to a more polar aprotic solvent like dioxane or THF, which may better solvate the ionic intermediates.[1]
-
Order of Addition: Try adding the base solution slowly and simultaneously with the diethyl oxalate to the solution of the hydroxyacetophenone. This allows the intermediate to react as it is formed.
-
Temperature Control: Gentle warming of the mixture can sometimes improve solubility, but this must be balanced against the risk of side reactions.
-
Experimental Protocols & Data
Protocol 1: Microwave-Assisted Synthesis of Substituted 4-oxo-4H-chromene-2-carboxylic Acids
This method has been shown to significantly improve yields and reduce reaction times.[1]
Step-by-Step Methodology:
-
Reaction Setup: In a microwave vial, dissolve the appropriate 2'-hydroxyacetophenone (1.16 mmol) in dioxane (2 mL).
-
Reagent Addition: Add diethyl oxalate (3.49 mmol, 474 µL) followed by a 25% w/w solution of sodium methoxide in methanol (2.32 mmol, 531 µL).
-
First Microwave Irradiation: Seal the vial and heat the solution to 120 °C for 20 minutes in a microwave synthesizer.
-
Acidification & Cyclization: Cool the vial, then add a 6 M solution of hydrochloric acid (18 mmol, 3 mL).
-
Second Microwave Irradiation: Re-seal the vial and heat the reaction to 120 °C for 40 minutes.
-
Work-up: Decant the cooled reaction mixture into 50 mL of cold water.
-
Isolation & Purification: Collect the resulting solid by filtration and wash it thoroughly with water. Dry the solid, then wash with dichloromethane, and dry again under vacuum to yield the purified product.[1][3]
Data Summary: Yields from Microwave-Assisted Synthesis
The following table summarizes yields for various substituted chromones prepared via the microwave-assisted protocol, demonstrating its versatility.[1]
| Substituent on Chromone Ring | Starting Material | Yield (%) |
| 6-Bromo | 5'-Bromo-2'-hydroxyacetophenone | 87% |
| Unsubstituted | 2'-Hydroxyacetophenone | 54% |
| 7-Methoxy | 4'-Methoxy-2'-hydroxyacetophenone | 83% |
| 6-Methoxy | 5'-Methoxy-2'-hydroxyacetophenone | 81% |
| 5-Methoxy | 6'-Methoxy-2'-hydroxyacetophenone | 93% |
Data sourced from Gaspar, A., et al. (2017).[1]
Protocol 2: Conventional Acid-Catalyzed Cyclization
This protocol is for the second step of a conventional synthesis, assuming the 1,3-diketone intermediate has already been formed.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the crude 1,3-diketone intermediate in glacial acetic acid.
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄ or HCl).
-
Reaction: Heat the mixture to reflux (approx. 120 °C) with constant stirring. Monitor the reaction's completion by TLC.
-
Work-up: Once complete, cool the reaction mixture to room temperature and pour it slowly into a beaker of ice water to precipitate the product.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash with copious amounts of cold water, and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 4-oxo-4H-chromene-2-carboxylic acid.[3]
Analytical Characterization
Effective synthesis relies on accurate monitoring and characterization.
-
Thin-Layer Chromatography (TLC): Essential for monitoring reaction progress. A typical eluent system is ethyl acetate/methanol. Spots can be visualized under UV light (254 nm and 366 nm).[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Used to confirm the structure. Key signals include the singlet for the H3 proton around 6.9-7.2 ppm and the aromatic protons at their characteristic shifts. In the ester intermediate, signals for the ethyl group (a quartet and a triplet) will be present, which disappear upon hydrolysis to the carboxylic acid.[1][5]
-
¹³C NMR: Confirms the presence of the carboxylic acid, with the COOH carbon signal appearing around 162 ppm. The γ-pyrone carbonyl (C4=O) is also characteristic.[5][6]
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The most prominent feature is the strong absorption band for the γ-pyrone carbonyl (C=O) group, typically found in the 1630-1680 cm⁻¹ range. The carboxylic acid will also show a broad O-H stretch and a C=O stretch.[6]
Visual Workflows & Logic
Caption: General workflow for the synthesis of 4-oxo-4H-chromene-2-carboxylic acid.
Caption: A decision flowchart for troubleshooting low-yield reactions.
References
-
Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. The Royal Society of Chemistry. Available at: [Link]
-
Gaspar, A., et al. (2017). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules, 22(1), 141. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of 7-Methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. The Royal Society of Chemistry. Available at: [Link]
-
Ellis, G. P., et al. (1970). Pharmacologically active 4-oxo-4H-chromen-2-carboxylic acids (2-carboxychromones). I. The synthesis of 4-oxo-4H-chromen-2-carboxylic acids containing a fused thiazole ring. Journal of the Chemical Society, Perkin Transactions 1, 1553-6. PubMed. Available at: [Link]
-
Chromones obtained from 4-oxo-4H-chromene-2-carboxylic acid with relevant biological activity. ResearchGate. Available at: [Link]
Sources
- 1. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
stability testing of 8-methyl-4-oxo-4H-chromene-2-carboxylic acid in different solvents
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-methyl-4-oxo-4H-chromene-2-carboxylic acid. This guide is designed to provide in-depth technical assistance and practical solutions for stability testing in various solvents. Our goal is to equip you with the necessary knowledge to anticipate and troubleshoot challenges, ensuring the integrity and reliability of your experimental data.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound, providing concise and actionable answers.
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound is primarily influenced by pH, solvent polarity, temperature, light, and the presence of oxidizing agents. The chromone ring system and the carboxylic acid group are the main sites susceptible to degradation.
Q2: In which types of solvents is this compound expected to be most and least stable?
A2: Generally, the compound is expected to be most stable in aprotic, non-polar to moderately polar solvents (e.g., acetonitrile, tetrahydrofuran) at neutral pH. It is likely to be least stable in highly polar protic solvents, especially under acidic or basic conditions (e.g., aqueous HCl or NaOH solutions), and in the presence of strong oxidizing agents.
Q3: What are the likely degradation pathways for this molecule?
A3: The primary degradation pathways include:
-
Hydrolysis: The ester-like linkage within the chromone ring can be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening.
-
Oxidation: The chromone ring can undergo oxidative degradation, particularly when exposed to oxidizing agents or under conditions that promote auto-oxidation.[1][2]
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of various degradation products.[3][4][5][6][7]
-
Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost as carbon dioxide.
Q4: How can I monitor the degradation of this compound?
A4: The most common and effective method is High-Performance Liquid Chromatography (HPLC) with a UV detector. A stability-indicating HPLC method should be developed and validated to separate the parent compound from its degradation products. Other techniques like LC-MS can be used to identify the structures of the degradation products.
Q5: Are there any specific storage recommendations for solutions of this compound?
A5: For optimal stability, solutions should be stored at low temperatures (2-8 °C or frozen), protected from light, and in tightly sealed containers to prevent solvent evaporation and exposure to air. The use of amber vials or wrapping containers in aluminum foil is recommended.
II. Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during stability testing.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid degradation of the compound in all tested solvents. | 1. High storage temperature. 2. Exposure to light. 3. Presence of reactive impurities in solvents. 4. Inherent instability of the molecule under the chosen conditions. | 1. Store solutions at a lower temperature (e.g., 2-8 °C or -20 °C). 2. Protect solutions from light by using amber vials or covering with foil. 3. Use high-purity, HPLC-grade solvents. Consider degassing solvents to remove dissolved oxygen. 4. Re-evaluate the experimental design. Conduct forced degradation studies to understand the degradation profile.[8][9][10] |
| Inconsistent stability results between replicate experiments. | 1. Inaccurate solution preparation. 2. Variability in storage conditions. 3. Non-homogeneity of the solution. 4. Analytical method variability. | 1. Ensure accurate weighing and volumetric dilutions. 2. Use a calibrated and temperature-monitored storage chamber. 3. Ensure the compound is fully dissolved and the solution is thoroughly mixed before aliquoting. 4. Verify the precision and robustness of your analytical method. |
| Appearance of unexpected peaks in the chromatogram over time. | 1. Formation of degradation products. 2. Interaction with the container or closure. 3. Contamination of the solvent or sample. | 1. This is the expected outcome of a stability study. Proceed with characterization of the degradants. 2. Use inert container materials (e.g., glass, polypropylene). 3. Ensure proper cleaning of all glassware and use fresh, high-purity solvents. |
| Loss of compound with no corresponding appearance of degradation peaks. | 1. Adsorption of the compound onto the container surface. 2. Precipitation of the compound from the solution. 3. Formation of non-UV active or volatile degradation products. | 1. Consider using silanized glass vials. 2. Visually inspect the solution for any precipitate. Check the solubility of the compound in the chosen solvent at the storage temperature. 3. Use a mass-sensitive detector like a Mass Spectrometer (MS) or Charged Aerosol Detector (CAD) in parallel with the UV detector. |
III. Experimental Protocols
A. Protocol for Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[8][9][10]
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
HPLC-grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
-
pH meter
-
HPLC system with UV or PDA detector
-
Temperature-controlled oven and water bath
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a stock solution of approximately 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat the mixture at 60 °C for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute to the target concentration with the mobile phase.
-
Basic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep the mixture at room temperature for a specified time. At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute to the target concentration.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the mixture at room temperature, protected from light, for a specified time. At each time point, withdraw a sample and dilute to the target concentration.
-
Thermal Degradation: Transfer the solid compound to a vial and place it in an oven at a high temperature (e.g., 80 °C) for a specified duration. Also, expose a solution of the compound to the same thermal stress.
-
Photolytic Degradation: Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3][4][5][6][7] A control sample should be kept in the dark under the same temperature conditions.
-
-
Sample Analysis: Analyze the stressed samples by a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all generated degradation products.
Workflow for Forced Degradation Studies:
Caption: Workflow for conducting forced degradation studies.
B. Protocol for Stability Testing in Different Solvents
Objective: To evaluate the stability of this compound in a selection of common laboratory solvents under defined storage conditions.
Materials:
-
This compound
-
Selected solvents (e.g., Acetonitrile, Methanol, Ethanol, Water, Dimethyl Sulfoxide (DMSO), Phosphate Buffer pH 7.4)
-
Class A volumetric flasks and pipettes
-
Amber HPLC vials
-
Stability chambers set to desired conditions (e.g., 25 °C/60% RH, 40 °C/75% RH, 2-8 °C)[11][12][13][14][15]
Procedure:
-
Solution Preparation: Prepare solutions of this compound in each of the selected solvents at a known concentration (e.g., 0.1 mg/mL).
-
Initial Analysis (T=0): Immediately after preparation, analyze each solution in triplicate using a validated stability-indicating HPLC method to determine the initial concentration and purity.
-
Storage: Aliquot the remaining solutions into amber HPLC vials, seal them properly, and place them in the designated stability chambers.
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), remove a set of vials for each solvent from each storage condition. Allow the vials to equilibrate to room temperature before analysis.
-
Data Evaluation: Analyze the samples in triplicate. Calculate the percentage of the remaining parent compound and the percentage of each degradation product at each time point.
Logical Relationship of Stability Testing:
Caption: Factors influencing the stability of the compound.
IV. Data Presentation
The results of the stability studies should be tabulated for clear comparison.
Table 1: Example of Stability Data for this compound in Different Solvents at 40 °C/75% RH
| Time (Days) | Solvent | % Assay of Parent Compound | Total % Impurities | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 0 | Acetonitrile | 100.0 | <0.05 | ND | ND |
| 7 | Acetonitrile | 99.5 | 0.5 | 0.3 | 0.2 |
| 14 | Acetonitrile | 98.9 | 1.1 | 0.6 | 0.5 |
| 30 | Acetonitrile | 97.8 | 2.2 | 1.2 | 1.0 |
| 0 | Methanol | 100.0 | <0.05 | ND | ND |
| 7 | Methanol | 98.2 | 1.8 | 1.0 | 0.8 |
| 14 | Methanol | 96.5 | 3.5 | 2.0 | 1.5 |
| 30 | Methanol | 93.1 | 6.9 | 4.1 | 2.8 |
| 0 | Water | 100.0 | <0.05 | ND | ND |
| 7 | Water | 95.3 | 4.7 | 2.5 | 2.2 |
| 14 | Water | 90.8 | 9.2 | 5.1 | 4.1 |
| 30 | Water | 82.4 | 17.6 | 9.8 | 7.8 |
| ND: Not Detected |
V. References
-
Food and Drugs Authority. (2024, January 8). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. [Link]
-
Atlas-mts.com. (2021, December 13). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. [Link]
-
European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]
-
ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
Katalin, V., et al. (2017). Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives. Antioxidants, 6(2), 33. [Link]
-
U.S. Food and Drug Administration. (2018, August 24). Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
MDPI. (2017). Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives. [Link]
-
Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. [Link]
-
Q Laboratories. Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]
-
World Health Organization. (2018, September 30). TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]
-
Saudi Food and Drug Authority. (2022, August 22). Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. [Link]
-
MedCrave. (2016, December 14). Forced Degradation Studies. [Link]
-
National Institutes of Health. (2013). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
Sources
- 1. Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 7. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acdlabs.com [acdlabs.com]
- 11. fdaghana.gov.gh [fdaghana.gov.gh]
- 12. edaegypt.gov.eg [edaegypt.gov.eg]
- 13. qlaboratories.com [qlaboratories.com]
- 14. TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products [who.int]
- 15. Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products | The official website of the Saudi Food and Drug Authority [sfda.gov.sa]
Technical Support Center: Navigating the Scale-Up Synthesis of Chromone Derivatives
Welcome to the technical support center for the scale-up synthesis of chromone derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning chromone synthesis from the laboratory bench to larger-scale production. Here, you will find troubleshooting guides in a question-and-answer format, addressing specific issues you may encounter during your experiments, alongside detailed protocols and data to support your process development.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when scaling up a chromone synthesis?
A1: When scaling up, the entire reaction dynamic can change. The most critical parameters to monitor and control are:
-
Heat Transfer: Exothermic reactions that are easily managed in a small flask can become hazardous on a larger scale due to the reduced surface-area-to-volume ratio, potentially leading to thermal runaway.[1][2][3]
-
Mass Transfer & Mixing: Inefficient mixing in large reactors can lead to localized "hot spots," uneven reagent distribution, and ultimately, lower yields and increased impurity formation.[1][4]
-
Reagent Addition Rate: The controlled, dropwise addition of a reagent at the lab scale needs to be carefully recalculated and controlled during scale-up to manage reaction exotherms and minimize side reactions.[2]
-
Solvent Selection: A solvent that works well in the lab may not be suitable for large-scale production due to safety (low flash point), environmental concerns, or cost.[5]
-
Downstream Processing: Isolation and purification methods like chromatography may not be economically viable at scale. Developing a robust crystallization process is often crucial.[6][7]
Q2: My reaction yield drops significantly upon scale-up. What are the likely causes?
A2: A drop in yield is one of the most common scale-up challenges. The primary culprits are often suboptimal reaction conditions and inefficient mixing.[1][8] Inadequate temperature control can lead to the formation of side products, such as isomeric coumarins.[8] Furthermore, incomplete reactions due to poor mixing can leave a significant amount of starting material unreacted.[9] It is essential to re-optimize parameters like temperature, reaction time, and catalyst loading at the intended scale.
Q3: How do I choose an appropriate solvent for scale-up?
A3: Solvent selection for scale-up must balance reactivity, safety, environmental impact, and cost. While chlorinated solvents like dichloromethane are effective in the lab, their use is often restricted at an industrial scale.[5] Consider higher boiling point solvents like isopropyl acetate or methyl isobutyl ketone, which offer a greater safety margin for exothermic reactions.[5] Aromatic solvents like toluene can be good substitutes for chlorinated solvents.[5] Importantly, the solvent should also be chosen to facilitate product crystallization for easier purification.[5]
Troubleshooting Guides
Issue 1: Low or Inconsistent Yields
Q: My chromone synthesis yield is consistently below 50% on a multi-gram scale. How can I improve it?
A: Low yields in chromone synthesis often stem from a few key areas. A systematic approach to troubleshooting is recommended.[8]
Root Causes & Solutions:
-
Suboptimal Reaction Conditions:
-
Explanation: Conditions optimized at the gram scale do not always translate directly to larger scales due to changes in heat and mass transfer.[1] Many classical chromone syntheses require harsh conditions, which can be difficult to control at scale.[10]
-
Actionable Advice:
-
Temperature Re-optimization: Carefully monitor the internal reaction temperature. Even a small deviation can favor side reactions. Consider a Design of Experiments (DoE) approach to identify the optimal temperature range for your scaled-up reaction.
-
Catalyst Loading: The relative amount of acid or base catalyst may need to be adjusted. For instance, in the Baker-Venkataraman rearrangement, the choice and amount of base (e.g., KOH, NaH) can significantly impact yield.[10]
-
Microwave-Assisted Synthesis: For initial scale-up studies (up to several grams), microwave-assisted synthesis can significantly reduce reaction times and improve yields by providing uniform heating.[10][11][12]
-
-
-
Incomplete Reaction:
-
Explanation: Inadequate mixing can prevent reagents from interacting effectively, leaving starting materials unconsumed.[4]
-
Actionable Advice:
-
Reaction Monitoring: Use in-process analytical techniques like TLC, HPLC, or UHPLC-MS to monitor the reaction's progress.[8][13] Do not rely solely on time.
-
Improve Agitation: Ensure the stirrer speed and design are adequate for the reactor volume to create a homogenous mixture.
-
Extended Reaction Time: If starting material is still present after the expected duration, consider extending the reaction time, but be mindful of potential product degradation.[8]
-
-
-
Purity of Starting Materials:
-
Explanation: Impurities in starting materials can inhibit catalysts or participate in side reactions.[8] The quality of raw materials becomes even more critical at scale.
-
Actionable Advice:
-
Characterize Raw Materials: Ensure the purity of your reactants before beginning the synthesis. A reliable supplier with strict quality control is essential for consistency.[14]
-
-
Issue 2: Formation of Significant Impurities & Side Products
Q: My final product is contaminated with a significant amount of an isomeric byproduct. How can I identify and minimize it?
A: The formation of isomers, particularly coumarins, is a well-known issue in certain chromone syntheses, like the Kostanecki-Robinson reaction.[8][10]
Identification & Minimization Strategies:
-
Identify the Impurity:
-
Minimize Formation:
-
Catalyst/Condensing Agent Choice: The choice of catalyst can significantly influence the product distribution. For example, in the Simonis reaction, using phosphorus pentoxide is reported to favor chromone formation over coumarin.[8]
-
Control Stoichiometry: Carefully controlling the stoichiometry of your reactants can prevent side reactions arising from an excess of one component.[10]
-
Temperature Control: Lowering the reaction temperature may reduce the rate of side reactions.[10] This can be particularly effective for thermodynamically controlled side products.[8]
-
Issue 3: Purification and Isolation Challenges
Q: I am struggling to purify my chromone derivative at scale. Column chromatography is not feasible. What are my options?
A: The purification of chromone derivatives can be challenging due to their polarity and sometimes poor solubility.[10] Relying on chromatography for large-scale purification is often unsustainable.[16] Developing a robust crystallization process is the preferred industrial method.[6][17]
Troubleshooting Purification:
-
Developing a Crystallization Protocol:
-
Explanation: Crystallization is a highly effective method for achieving high purity at scale.[6] It is crucial to control factors like supersaturation, cooling rate, and agitation to obtain the desired crystal form and particle size.[7]
-
Step-by-Step Protocol for Crystallization Development:
-
Solvent Screening: Identify a solvent or solvent system where the chromone derivative has high solubility at elevated temperatures and low solubility at room temperature or below. Anti-solvent crystallization is also a common technique.
-
Determine Supersaturation: Carefully control the cooling profile or the addition rate of an anti-solvent to avoid "crashing out" the product, which can trap impurities.
-
Seeding: Introduce a small amount of pure crystalline material at the appropriate temperature to induce crystallization and control the crystal form (polymorph).
-
Agitation: Ensure proper mixing to maintain a uniform temperature and suspension of crystals.
-
Isolation and Drying: After crystallization, the product is filtered, washed with a cold solvent to remove residual impurities, and dried under appropriate conditions.
-
-
-
Alternative Chromatography Methods:
-
High-Speed Counter-Current Chromatography (HSCCC): For particularly difficult separations, HSCCC can be a viable alternative to traditional column chromatography at a preparative scale.[18]
-
Process Safety in Scale-Up
Q: How do I safely manage a potentially exothermic chromone synthesis during scale-up?
A: Safety is paramount during scale-up. Many chromone syntheses are exothermic, and the risk of a thermal runaway increases significantly with scale.[2][3][19]
Safety Protocols and Considerations:
-
Thermal Hazard Assessment:
-
Engineering Controls:
-
Explanation: Relying solely on a cooling jacket may not be sufficient for a highly exothermic reaction in a large reactor.
-
Actionable Advice:
-
Reverse Addition: Add the reaction mixture to the reagent rather than the other way around if it helps control the exotherm.
-
Semi-Batch Operation: Add one of the reagents gradually over time to control the rate of heat generation.[2][3] This is a standard industrial practice for managing exotherms.
-
Emergency Cooling: Ensure an adequate emergency cooling system is in place.
-
-
-
General Safety Practices:
Data & Protocols
Table 1: Solvent Selection Guide for Scale-Up
| Solvent Class | Preferred for Scale-Up | Rationale & Considerations | Not Recommended for Scale-Up |
| Esters | Isopropyl Acetate | Higher boiling point and flash point than ethyl acetate, providing a greater safety margin.[5] | Ethyl Acetate |
| Ketones | Methyl Ethyl Ketone (MEK), Methyl Isobutyl Ketone (MIBK) | Higher boiling points and greater stability compared to acetone.[5] | Acetone |
| Ethers | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl Methyl Ether (CPME) | Higher boiling, non-miscible with water, allowing for azeotropic drying.[5] | Diethyl Ether, Tetrahydrofuran (THF) |
| Aromatics | Toluene, Xylenes | Robust solvents with good overall properties; can substitute for chlorinated solvents.[5] | Benzene |
| Chlorinated | Dichloromethane (DCM) - Use with caution | Often unavoidable but should be replaced if possible due to environmental and health concerns.[5] | Carbon Tetrachloride, Chloroform |
Protocol: General Microwave-Assisted Synthesis of Chromones[10]
-
In a microwave reaction vessel, combine the 2'-hydroxyacetophenone (1 equivalent), the appropriate anhydride or acyl chloride (1.2 equivalents), and a suitable base (e.g., pyridine or piperidine). This can be done in a minimal amount of a high-boiling point solvent like DMF or neat.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Work up the reaction mixture by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Note: Specific parameters will need to be optimized for each substrate.
Visual Diagrams
Troubleshooting Workflow for Low Yield
Caption: Decision workflow for troubleshooting low yields in scale-up synthesis.
Scale-Up Safety Assessment Logic
Caption: Logical flow for a safety assessment prior to scaling up a reaction.
References
-
Technical Piece SOLVENTS IN SCALE-UP - CatSci Ltd. [Link]
-
Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - NIH. [Link]
-
Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. [Link]
-
Scale Up Safety_FINAL - Stanford Environmental Health & Safety. [Link]
-
Process Safety and Scale-up - H.E.L Group. [Link]
-
From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik Mainz. [Link]
-
Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal. [Link]
-
Challenges of scaling up production from grams to kilos - Chemtek Scientific. [Link]
-
Managing Hazards for Scale Up of Chemical Manufacturing Processes - ResearchGate. [Link]
-
Separation of three chromones from Saposhnikovia divaricata using macroporous resins followed by preparative high-performance liquid chromatography - PubMed. [Link]
-
Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - MDPI. [Link]
-
Looking for tips on scaling up organic syntheses - chemistry - Reddit. [Link]
-
Separation and Purification of Four Chromones From Radix Saposhnikoviae by High-Speed Counter-Current Chromatography - PubMed. [Link]
-
PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities - Drug Development and Delivery. [Link]
-
(PDF) Recent Advances in Crystallization control: An Industrial Perspective - ResearchGate. [Link]
-
Crystallization Process Development | CDMO - Cambrex Corporation. [Link]
-
Crystallization for Complex Lipids & APIs | CordenPharma. [Link]
Sources
- 1. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 2. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. catsci.com [catsci.com]
- 6. researchgate.net [researchgate.net]
- 7. Crystallization Process Development | CDMO | Cambrex [cambrex.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 17. Crystallization for Complex Lipids & APIs | CordenPharma [cordenpharma.com]
- 18. Separation and purification of four chromones from radix saposhnikoviae by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. helgroup.com [helgroup.com]
- 20. ehs.stanford.edu [ehs.stanford.edu]
Technical Support Center: Purifying Substituted Chromone Acids by Recrystallization
Welcome to the technical support center for the purification of substituted chromone acids. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to achieve high purity of their target compounds through recrystallization. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the nuances of crystallizing this important class of molecules. Our approach is grounded in the principles of physical organic chemistry to explain the "why" behind each step, ensuring a robust and reproducible method.
Introduction: The Challenge of Crystallizing Chromone Acids
Substituted chromone acids are a vital scaffold in medicinal chemistry, known for a wide range of biological activities.[1] However, their purification can be a significant bottleneck. The combination of a relatively polar chromone core, an acidic carboxylic acid group, and various substituents creates unique solubility challenges that often lead to common recrystallization failures such as "oiling out," poor recovery, or the formation of impure precipitates.[2][3][4] This guide will equip you with the knowledge to troubleshoot these issues effectively.
Troubleshooting Guide: Common Problems and Solutions
This section addresses specific issues you may encounter during the recrystallization of substituted chromone acids in a question-and-answer format.
Question 1: My substituted chromone acid is "oiling out" instead of forming crystals upon cooling. What is happening and how can I fix it?
Answer:
"Oiling out" is a common problem where the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[3] This typically occurs when the melting point of your compound is lower than the temperature of the solution at the point of supersaturation.[2] For substituted chromone acids, this can be exacerbated by the presence of impurities that depress the melting point.
Causality: The solute molecules are coming out of solution too quickly and at a temperature where they still have enough kinetic energy to exist as a liquid. Impurities often dissolve readily in these oil droplets, leading to poor purification.[2][3]
Solutions:
-
Reheat and Add More "Good" Solvent: The simplest first step is to reheat the mixture to redissolve the oil. Then, add a small amount of the solvent in which your compound is more soluble (the "good" solvent) to increase the total solvent volume.[2][5] This keeps the compound in solution at a lower temperature, allowing it to cool further before reaching saturation, hopefully below its melting point.
-
Slow Down the Cooling Rate: Rapid cooling is a frequent cause of oiling out.[6] Once your compound is fully dissolved in the hot solvent, instead of placing it directly on a cold surface or in an ice bath, allow it to cool slowly to room temperature.[7] You can insulate the flask with glass wool or place it in a beaker of hot water to ensure a gradual temperature decrease.
-
Change Your Solvent System: The polarity mismatch between your compound and the solvent can lead to oiling out.[8] If you are using a highly nonpolar solvent, try a more polar one, or a mixed solvent system. For many chromone derivatives, which are somewhat polar, alcohol/water or alcohol/pentanone mixtures can be effective.[9]
-
Pre-Purification: If the crude material is very impure, the significant melting point depression can make oiling out almost unavoidable.[8] Consider a preliminary purification step, like a quick filtration through a small plug of silica gel, to remove the bulk of the impurities before attempting recrystallization.
Question 2: I've cooled my solution, but no crystals have formed. What should I do?
Answer:
This is a classic case of a supersaturated solution, where the concentration of your chromone acid is higher than its equilibrium solubility, but crystal nucleation has not yet occurred.[4][10]
Causality: Crystal formation requires an initial nucleation event—a starting point for the crystal lattice to grow. Sometimes, this process is kinetically hindered.
Solutions to Induce Crystallization:
-
Scratching: Use a glass rod to vigorously scratch the inside surface of the flask just below the level of the solution.[11][12] The high-frequency vibrations and microscopic glass fragments can provide the energy and nucleation sites needed for crystals to start forming.[11]
-
Seed Crystals: If you have a small amount of the pure compound, add a single, tiny crystal to the supersaturated solution.[6][11][12] This "seed" provides a perfect template for further crystal growth.
-
Reduce the Solvent Volume: It's possible you've used too much solvent.[4][13] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound, and then allow it to cool again.[2][12]
-
Flash Cooling: While slow cooling is generally preferred, sometimes a quick plunge into an ice-salt bath can provide the thermodynamic shock needed to induce nucleation.[11] Be aware that this can lead to smaller, less pure crystals.
Question 3: My recrystallization resulted in a very low yield. What are the likely causes and how can I improve it?
Answer:
A low yield is a frustrating outcome. The most common culprits are using too much solvent or premature crystallization.
Causality: A significant portion of your compound remains dissolved in the mother liquor even after cooling.
Solutions to Improve Yield:
-
Minimize Solvent Usage: The golden rule of recrystallization is to use the minimum amount of hot solvent necessary to fully dissolve your compound.[10][14] Adding excessive solvent will lead to substantial losses in the filtrate.[2]
-
Ensure Complete Cooling: Make sure you have allowed the solution to cool to room temperature and then in an ice bath for an adequate amount of time (at least 15-20 minutes) to maximize the precipitation of your product.[9]
-
Check the Mother Liquor: After filtering your crystals, you can test the filtrate for remaining product. Dip a glass rod into the mother liquor, let the solvent evaporate, and see if a significant amount of solid residue remains.[2] If so, you can try to recover a second crop of crystals by boiling off some of the solvent and re-cooling.
-
Avoid Premature Crystallization During Hot Filtration: If your crude material has insoluble impurities that need to be removed by filtering the hot solution, your compound can sometimes crystallize in the funnel.[13][15] To prevent this, use a stemless funnel, keep the filtration apparatus hot (e.g., by placing it on a steam bath), and use a slight excess of solvent, which you can then boil off before cooling.[15]
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for my substituted chromone acid?
A good recrystallization solvent should dissolve your compound well when hot but poorly when cold.[16] For chromone acids, which contain both polar (ketone, ether, carboxylic acid) and nonpolar (benzene ring) functionalities, a solvent of intermediate polarity is often a good starting point. Ethanol, isopropanol, ethyl acetate, or acetone are excellent candidates.[17][18] Mixed solvent systems, like ethanol/water or ethyl acetate/hexane, are also very effective.[15][19]
Q2: Should I use a single-solvent or a mixed-solvent system?
This depends on the solubility profile of your specific compound. A single-solvent system is simpler if you can find a solvent that meets the "soluble hot, insoluble cold" criteria. A mixed-solvent system is used when no single solvent is ideal.[20] You dissolve your compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is insoluble) dropwise to the hot solution until it becomes cloudy, then add a drop or two of the "good" solvent to clarify it before cooling.[8]
Q3: Can I use decolorizing carbon to remove colored impurities?
Yes. If your solution has a colored tint, you can add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.[14][21] Be cautious not to add too much, as it can also adsorb your product and reduce the yield.[2]
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Place the crude substituted chromone acid in an Erlenmeyer flask.
-
Add a small amount of the selected solvent and bring the mixture to a boil on a hot plate.
-
Continue adding the hot solvent in small portions until the compound just dissolves.
-
If the solution is colored, remove it from the heat, add a spatula-tip of decolorizing carbon, and boil for a few minutes.
-
If insoluble impurities (including carbon) are present, perform a hot gravity filtration into a clean, pre-warmed flask.
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 15-20 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[9]
-
Allow the crystals to dry completely before determining the yield and purity.
Protocol 2: Mixed-Solvent Recrystallization
-
Dissolve the crude chromone acid in the minimum amount of the hot "good" solvent.
-
While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy.
-
Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Proceed from step 6 of the Single-Solvent Recrystallization protocol.
Data Presentation
| Solvent System | Polarity | Typical Use Case for Chromone Acids |
| Ethanol | Polar | Good general-purpose solvent for moderately polar chromones. |
| Ethyl Acetate | Intermediate | Effective for less polar substituted chromones. |
| Acetone | Intermediate | Good solvent, but its low boiling point (56°C) can be a drawback.[18] |
| Ethanol/Water | Polar | Excellent for more polar or hydroxylated chromone acids. |
| Ethyl Acetate/Hexane | Variable | A versatile system where polarity can be finely tuned. |
Visualizations
Caption: Workflow for the recrystallization of substituted chromone acids.
Caption: Decision tree for troubleshooting common recrystallization issues.
References
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- Solubility of Things. (n.d.). Chromone.
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- Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION.
- Recrystallization1. (n.d.).
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- SOP: CRYSTALLIZATION. (n.d.).
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- wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Recrystallization. (n.d.).
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- Recrystallization. (n.d.).
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Cagide, F., Oliveira, C., Reis, J., & Borges, F. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules (Basel, Switzerland), 24(23), 4214. [Link]
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- Recrystallization. (n.d.).
- University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations.
- PubMed. (2019, November 20). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step Forward to Speed-Up the Discovery of Chromone-Based Multitarget-Directed Ligands.
- ResearchGate. (2025, October 16). (PDF) Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands.
- Quora. (2017, February 16). What is the best solvent for recrystallization?
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- SciELO. (n.d.). Complexes with Furyl-Substituted 3-Hydroxychromone: Synthesis, Characterization and Fluorescence Studies.
- RSC Education. (n.d.). Finding the best solvent for recrystallisation student sheet.
- Benchchem. (n.d.). Technical Support Center: Synthesis of Substituted Chromones.
- Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
- Recrystallization and Crystallization. (n.d.).
- Chemistry LibreTexts. (2022, April 7). 3.3: Choice of Solvent.
- IJRPC. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS.
- MDPI. (n.d.). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments.
- YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
- Google Patents. (n.d.). KR860000845B1 - Chromone-2-carboxylic acid and its preparation method.
- NCHINDA, A. T. (n.d.). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES.
- Chemistry LibreTexts. (2023, January 29). Recrystallization.
- Reddit. (2024, October 17). Recrystallization Issues.
- Solubility of C60 in a Variety of Solvents. (n.d.).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- NIH. (n.d.). Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC.
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Technical Support Center: Purifying 4-oxo-4H-chromene-2-carboxylic acid via Acid-Base Extraction
Welcome to the technical support center for the purification of 4-oxo-4H-chromene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on utilizing acid-base extraction for the purification of this valuable chromone derivative. Here, we move beyond simple protocols to explain the "why" behind each step, empowering you to troubleshoot effectively and optimize your purification strategy.
Frequently Asked Questions (FAQs)
Q1: Why is acid-base extraction a suitable method for purifying 4-oxo-4H-chromene-2-carboxylic acid?
Acid-base extraction is an ideal and efficient technique for purifying 4-oxo-4H-chromene-2-carboxylic acid due to the presence of the carboxylic acid functional group.[1][2] This group can be deprotonated by a base to form a water-soluble carboxylate salt.[2][3][4] Most organic impurities, which lack acidic or basic functionalities, will remain in the organic solvent layer, allowing for a clean separation.[2][5] The process is reversible; subsequent acidification of the aqueous layer will regenerate the pure, water-insoluble carboxylic acid, which can then be isolated.[3][4][6]
Q2: What is the pKa of 4-oxo-4H-chromene-2-carboxylic acid, and why is it important for this procedure?
The predicted pKa of 4-oxo-4H-chromene-2-carboxylic acid is approximately 2.28 ± 0.20.[7] The pKa is a critical parameter in acid-base extractions as it dictates the choice of base needed for deprotonation and the pH required for reprotonation. A general rule of thumb is to use a base with a conjugate acid pKa at least 2-3 units higher than the pKa of the compound to be extracted to ensure complete deprotonation.[6] Similarly, to precipitate the acid from the aqueous layer, the pH should be adjusted to at least 2-3 units below the pKa of the carboxylic acid.[6]
Q3: Which base should I use for the extraction, and why? Can I use a strong base like sodium hydroxide?
For the extraction of 4-oxo-4H-chromene-2-carboxylic acid, a weak base such as sodium bicarbonate (NaHCO₃) is generally preferred over a strong base like sodium hydroxide (NaOH).[3][8] While NaOH would certainly deprotonate the carboxylic acid, it is a strong enough nucleophile to potentially hydrolyze other functional groups, such as esters, if they are present as impurities or in related synthetic intermediates.[5] Sodium bicarbonate is a sufficiently strong base to deprotonate the carboxylic acid (pKa ≈ 2.28) but is generally not basic enough to cause unwanted side reactions.[4]
Q4: What are suitable organic solvents for this extraction?
The choice of organic solvent is crucial. It should readily dissolve the crude mixture, be immiscible with water, and have a low boiling point for easy removal.[5] Common choices include diethyl ether and ethyl acetate.[1] Dichloromethane can also be used, but it is denser than water, which will cause the organic layer to be the bottom layer.[5] 4-oxo-4H-chromene-2-carboxylic acid itself has limited solubility in nonpolar solvents but is soluble in polar organic solvents.[9]
Troubleshooting Guide
Issue 1: Low Yield of Purified Product
A lower than expected yield of 4-oxo-4H-chromene-2-carboxylic acid can arise from several factors during the extraction process.
| Potential Cause | Explanation | Troubleshooting Steps |
| Incomplete Extraction | The carboxylic acid was not fully deprotonated and transferred to the aqueous layer. | - Ensure thorough mixing of the organic and aqueous layers to maximize the surface area for the reaction.[3] - Perform multiple extractions with fresh aqueous base (e.g., 3 x 20 mL instead of 1 x 60 mL) as this is more efficient at partitioning the compound into the aqueous phase.[4] |
| Incomplete Precipitation | The pH of the aqueous layer was not sufficiently lowered to fully protonate the carboxylate salt. | - After adding acid, check the pH of the aqueous solution with pH paper to ensure it is acidic (pH 1-2).[4] - Cool the acidified solution in an ice bath to decrease the solubility of the carboxylic acid in water.[4] |
| Product Loss During Workup | The purified product is slightly soluble in water, leading to loss during filtration and washing. | - Wash the collected solid with a minimal amount of ice-cold water to reduce dissolution. - If no solid precipitates upon acidification, it may be due to higher water solubility. In this case, back-extract the acidified aqueous solution with an organic solvent like ethyl acetate, then dry and evaporate the organic solvent.[4] |
Issue 2: Formation of an Emulsion
An emulsion is a suspension of fine droplets of one liquid in another, which can make the separation of layers difficult or impossible.[10][11]
| Potential Cause | Explanation | Troubleshooting Steps |
| Vigorous Shaking | Overly aggressive mixing can lead to the formation of a stable emulsion. | - Gently invert the separatory funnel for mixing rather than shaking it vigorously.[4] |
| Similar Densities of Layers | If the densities of the organic and aqueous layers are too similar, they may not separate cleanly. | - Add a small amount of brine (saturated NaCl solution) to the separatory funnel. This will increase the ionic strength and density of the aqueous layer, helping to break the emulsion.[5][10][12] |
| Presence of Surfactant-like Impurities | Some impurities from the crude reaction mixture can act as surfactants, stabilizing the emulsion. | - Allow the separatory funnel to stand undisturbed for a longer period to see if the layers separate on their own. - Gently swirl the funnel or use a glass stirring rod to try and coalesce the droplets.[5] - As a last resort, filter the entire mixture through a pad of Celite.[12] |
Issue 3: Product is Not Pure After Extraction
If the final product is still contaminated with impurities, the extraction may not have been performed optimally.
| Potential Cause | Explanation | Troubleshooting Steps |
| Contamination of Aqueous Layer with Organic Solvent | Small amounts of the organic layer containing neutral impurities may have been carried over with the aqueous layer. | - After separating the layers, wash the aqueous layer with a small amount of fresh organic solvent to remove any residual neutral impurities before acidification. |
| Precipitation of Impurities | Acidic impurities may have been co-extracted and precipitated along with the desired product. | - Consider a recrystallization step after the acid-base extraction for further purification.[1] Suitable solvents include ethanol.[1] |
| Incomplete Drying | Residual solvent can make the final product appear oily or impure. | - Ensure the final product is thoroughly dried under vacuum to remove any residual water or organic solvents.[1] |
Experimental Protocol: Purification of 4-oxo-4H-chromene-2-carboxylic acid
This protocol outlines the step-by-step methodology for the purification of 4-oxo-4H-chromene-2-carboxylic acid from a crude reaction mixture containing neutral organic impurities.
1. Dissolution of the Crude Product:
-
Dissolve the crude 4-oxo-4H-chromene-2-carboxylic acid in a suitable organic solvent, such as ethyl acetate (approximately 10-20 mL per gram of crude product), in an Erlenmeyer flask.
2. Liquid-Liquid Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel (approximately half the volume of the organic solvent).
-
Stopper the funnel and invert it gently several times, venting frequently to release the pressure from the carbon dioxide gas that is evolved.[4][13]
-
Allow the layers to separate. The aqueous layer will be on the bottom if using ethyl acetate or diethyl ether.[5]
-
Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete transfer of the carboxylic acid.[4]
-
Combine all aqueous extracts.
3. Backwash of the Aqueous Layer (Optional but Recommended):
-
To remove any residual neutral impurities from the combined aqueous extracts, add a small volume of fresh ethyl acetate to the flask containing the aqueous extracts and swirl.
-
Transfer this mixture back to the separatory funnel, allow the layers to separate, and discard the organic (top) layer.
4. Acidification and Precipitation:
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add 6M hydrochloric acid (HCl) dropwise while stirring until the solution is strongly acidic (pH 1-2, check with pH paper).[4][14]
-
A white precipitate of pure 4-oxo-4H-chromene-2-carboxylic acid should form.[1][3]
5. Isolation and Drying of the Purified Product:
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of ice-cold water to remove any inorganic salts.
-
Dry the purified solid under vacuum to a constant weight. The melting point of pure 4-oxo-4H-chromene-2-carboxylic acid is approximately 260°C (with decomposition).[7]
Visualizing the Workflow
Caption: Workflow for the acid-base extraction of 4-oxo-4H-chromene-2-carboxylic acid.
References
-
Acid-Base Extraction. Available at: [Link]
-
4.8: Acid-Base Extraction - Chemistry LibreTexts. Available at: [Link]
-
Acid–base extraction - Wikipedia. Available at: [Link]
-
4-Oxo-4H-1-benzopyran-2-carboxylic acid | Solubility of Things. Available at: [Link]
-
General procedures for the purification of Carboxylic acids - Chempedia - LookChem. Available at: [Link]
-
Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - NIH. Available at: [Link]
-
4-oxo-4H-chromene-2-carboxylic acid - ChemBK. Available at: [Link]
-
Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Available at: [Link]
-
Emulsion formation during extraction - Chemistry Stack Exchange. Available at: [Link]
- 3.2.1. Synthesis of 7-Methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide - Books.
-
Acid-Base Extraction.1. Available at: [Link]
-
Pharmacologically active 4-oxo-4H-chromen-2-carboxylic acids (2-carboxychromones). I. The synthesis of 4-oxo-4H-chromen-2-carboxylic acids containing a fused thiazole ring - PubMed. Available at: [Link]
-
Tips & Tricks: Emulsions - Department of Chemistry : University of Rochester. Available at: [Link]
-
4.6: Step-by-Step Procedures For Extractions - Chemistry LibreTexts. Available at: [Link]
-
What are potential sources of low recovery in this acid-base extraction experiment? Available at: [Link]
-
Tackling emulsions just got easier - Biotage. Available at: [Link]
-
Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Introduction. Available at: [Link]
-
Troubleshooting: The Workup - Department of Chemistry : University of Rochester. Available at: [Link]
-
4-OXO-4H-CHROMENE-2-CARBOXYLIC ACID | CAS 4940-39-0 - Matrix Fine Chemicals. Available at: [Link]
-
Acid-Base Extraction Tutorial - YouTube. Available at: [Link]
-
Chromones obtained from 4-oxo-4H-chromene-2-carboxylic acid with... - ResearchGate. Available at: [Link]
-
Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) - Chair of Analytical Chemistry. Available at: [Link]
-
pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. Available at: [Link]
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Technical Support Center: Isolating Chromone Compounds with Column Chromatography
A comprehensive guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting, frequently asked questions, and validated protocols to ensure the successful isolation of chromone compounds.
I. Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind separating chromones using column chromatography?
Column chromatography separates compounds based on their differential distribution between a stationary phase (a solid adsorbent packed in a column) and a mobile phase (a solvent that flows through the column).[1][2] Chromones, with their varying polarities, will interact differently with the stationary phase. Less polar compounds will travel faster with the mobile phase and elute first, while more polar compounds will be retained longer on the stationary phase.[2][3]
Q2: Which stationary phase is most suitable for chromone isolation?
Silica gel is the most commonly used stationary phase for the separation of chromone compounds due to its polar nature, which allows for effective interaction and separation of compounds with a range of polarities.[2][4][5] Alumina can also be used and is available in acidic, neutral, or basic forms, offering different selectivity.[2][5] For reversed-phase chromatography, C18-bonded silica is a popular choice.[4][6]
Q3: How do I select an appropriate mobile phase for my chromone separation?
The choice of mobile phase (eluent) is critical and is typically determined by preliminary analysis using Thin Layer Chromatography (TLC).[2][7] A solvent system that provides a good separation of the target chromone on a TLC plate (ideally with an Rf value of about 0.35) is a good starting point for column chromatography.[2] Generally, a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or acetone) is used.[2][8] The polarity of the mobile phase is gradually increased during the elution process to separate compounds of increasing polarity.[2][4]
Q4: What is the difference between "dry loading" and "wet loading" my sample?
-
Dry loading involves pre-adsorbing the sample onto a small amount of the stationary phase (e.g., silica gel) by dissolving the sample in a volatile solvent, mixing it with the silica, and then evaporating the solvent.[1][9] This dry powder is then carefully added to the top of the column. This method is preferred for samples that have poor solubility in the initial mobile phase.[9]
-
Wet loading involves dissolving the sample in a minimal amount of the mobile phase and carefully applying it to the top of the prepared column.[1] This is a more direct method suitable for samples that are readily soluble in the eluent.[1]
Q5: How can I monitor the separation and identify the fractions containing my target chromone?
Thin Layer Chromatography (TLC) is the primary method for monitoring the fractions collected from the column.[4] Small spots from each fraction are applied to a TLC plate, which is then developed in an appropriate solvent system. The spots corresponding to the desired chromone compound are identified (often by UV light), and the fractions containing this compound are then combined.[4]
II. Troubleshooting Guide
This section addresses common problems encountered during the column chromatography of chromone compounds and provides systematic solutions.
| Problem | Possible Causes | Solutions & Explanations |
| Poor or No Separation | Inappropriate Mobile Phase Polarity: The solvent system may be too polar, causing all compounds to elute quickly, or not polar enough, resulting in compounds remaining strongly adsorbed to the stationary phase.[2] | Optimize the Mobile Phase: Use TLC to test various solvent systems with different polarities. Start with a non-polar solvent and gradually increase the polarity. A gradient elution, where the polarity of the mobile phase is increased over time, is often effective for separating complex mixtures.[2][4] |
| Improper Column Packing: The presence of air bubbles, cracks, or channels in the stationary phase leads to an uneven flow of the mobile phase and poor separation.[2] | Proper Column Packing: Ensure the stationary phase is packed uniformly. Prepare a slurry of the adsorbent in the initial mobile phase and pour it carefully into the column, allowing it to settle without air gaps. Gently tap the column to dislodge any trapped air bubbles.[2][8] | |
| Compound is Stuck on the Column | Compound is Too Polar for the Mobile Phase: The selected eluent may not be strong enough to displace the highly polar chromone from the stationary phase.[10] | Increase Mobile Phase Polarity: Gradually increase the percentage of the polar solvent in your mobile phase mixture. For very polar compounds, you may need to switch to a more aggressive solvent system, such as one containing methanol or even a small percentage of acetic or formic acid to improve elution.[10][11] |
| Compound Decomposition: Some chromone derivatives may be unstable on acidic silica gel.[10] | Test Compound Stability: Run a 2D TLC to check for degradation on the silica plate. If decomposition is observed, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[10] | |
| Peak Tailing | Secondary Interactions with Stationary Phase: Acidic silanol groups on the silica surface can interact with basic functionalities on the chromone molecule, causing tailing.[12] | Modify the Mobile Phase or Stationary Phase: Add a small amount of a competing base like triethylamine to the mobile phase. Alternatively, use a mobile phase with a low pH (around 2.5-3) to suppress the ionization of silanols. Using an end-capped column can also mitigate this issue.[12] |
| Column Overload: Injecting too much sample can lead to broadened and tailing peaks.[12] | Reduce Sample Load: Decrease the amount of crude extract loaded onto the column. As a general rule, the amount of adsorbent should be 20-50 times the weight of the sample.[2] | |
| Cracked or Dry Column Bed | Solvent Level Dropped Below the Adsorbent Surface: Allowing the column to run dry introduces air into the packing, causing cracks and channels.[2][9] | Maintain a Constant Solvent Head: Always ensure that the solvent level remains above the top of the stationary phase. Add fresh eluent well before the solvent level reaches the top of the adsorbent bed.[2][9] |
| Irreproducible Results | Inconsistent Column Packing: Variations in packing density and bed height between runs will affect separation. | Standardize Packing Protocol: Develop and adhere to a consistent protocol for preparing and packing the column to ensure reproducibility. |
| Fluctuations in Temperature: Temperature can affect solvent viscosity and the selectivity of the separation.[12] | Maintain a Stable Temperature: While less critical than in HPLC, significant temperature fluctuations in the lab can impact results. Aim for a consistent working temperature. |
III. Experimental Workflow & Protocols
A. Generalized Workflow for Chromone Isolation
The following diagram outlines the typical steps involved in the isolation and purification of chromone compounds from a crude extract using column chromatography.
B. Detailed Step-by-Step Protocol
This protocol provides a detailed methodology for the isolation of chromone compounds from a plant extract.
1. Preparation of the Column:
-
Select a glass column of appropriate size based on the amount of sample to be purified.
-
Plug the bottom of the column with a small piece of cotton or glass wool to prevent the stationary phase from washing out.[8]
-
Add a small layer of sand over the plug to create an even base for the stationary phase.[8]
-
Prepare a slurry of silica gel (e.g., 230-400 mesh) in a non-polar solvent like hexane.[4][8]
-
Carefully pour the slurry into the column, gently tapping the column to ensure even packing and to remove any air bubbles.[8]
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.[2][8]
-
Add a thin layer of sand on top of the silica gel to protect the surface from being disturbed during sample and solvent addition.[2][8]
2. Sample Loading:
-
For Dry Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol). Add a small amount of silica gel and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[4][9]
-
For Wet Loading: Dissolve the crude extract in the smallest possible volume of the initial mobile phase. Using a pipette, carefully add the solution to the top of the column, allowing it to adsorb onto the stationary phase.[1][4]
3. Elution and Fraction Collection:
-
Begin elution with a non-polar solvent (e.g., 100% hexane).[4]
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in increasing proportions (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate, etc.). This is known as gradient elution.[4][8]
-
Collect the eluate in a series of labeled test tubes or flasks. The size of the fractions will depend on the scale of the separation.
4. Monitoring and Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC).[4]
-
Spot a small amount from each fraction (or every few fractions) onto a TLC plate.
-
Develop the TLC plate in a solvent system that gives good separation of the components.
-
Visualize the spots (e.g., under UV light) and identify the fractions containing the target chromone compound.
-
Combine the fractions that show a pure spot of the desired compound.[8]
-
Evaporate the solvent from the combined fractions to obtain the purified chromone compound.[8]
C. Validation and Purity Confirmation
The purity of the isolated chromone should be confirmed using more sensitive analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): This is a highly effective method to assess the purity of the isolated compound. A single, sharp peak on an HPLC chromatogram is a good indication of high purity.[13] A C18 reversed-phase column with a gradient of water (often with 0.1% formic or acetic acid) and acetonitrile or methanol is a common system for analyzing chromones.[4][13]
-
Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) should be used to confirm the chemical structure of the isolated chromone.
IV. References
-
Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. [Link]
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Separation of Chromone-3-carboxaldehyde on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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How to run column chromatography. University of Arizona. [Link]
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Troubleshooting HPLC Column Issues. CHROMacademy. [Link]
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Column chromatography. University of Calgary. [Link]
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Troubleshooting Flash Column Chromatography. University of Rochester. [Link]
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Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]
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Different Types of Stationary Phases in Liquid Chromatography. Veeprho. [Link]
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Functions of Stationary Phases in Chromatographic Techniques. Longdom Publishing. [Link]
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Reviewing the Importance of the Stationary and Mobile Phases in Chromatography. Bio-Rad. [Link]
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Thin Layer Chromatography and Column Chromatography: Separation of Pigments. University of California, Los Angeles. [Link]
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Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography. [Link]
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VALIDATION: Advances in the Validation of Chromatographic Processes. BioProcess International. [Link]
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Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. National Institutes of Health. [Link]
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Col Chrom. Scribd. [Link]
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Top 6 Steps to Run The PERFECT Column Chromatography. Supreme Science. [Link]
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Countercurrent chromatography. Wikipedia. [Link]
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Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
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Mobile and Stationary Phases in Chromatography Explained. Pharma Now. [Link]
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Crucial Role of Mobile Phase Composition in Chromatography. Longdom Publishing. [Link]
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Exploring the Different Mobile Phases in HPLC. Veeprho. [Link]
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2.4: Column Chromatography. Chemistry LibreTexts. [Link]
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Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. Chromatography Online. [Link]
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Validation of Large-Scale Chromatographic Processes, Part 1. BioPharm International. [Link]
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Chromatography scale-up: don’t get tied down by bed height. Cytiva. [Link]
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Guidelines for - Optimization and Scale-Up in Preparative Chromatography. BioProcess International. [Link]
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How to scale up a column? Reddit. [Link]
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Validation of Chromatographic Methods. U.S. Food and Drug Administration. [Link]
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What Is Polarity In Chromatography? Chemistry For Everyone. [Link]
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Chromatography. New Jersey Institute of Technology. [Link]
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Cleaning and Cleaning Validation in Process Chromatography. BioProcess International. [Link]
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How does polarity affect chromatography class 12 chemistry CBSE. Vedantu. [Link]
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columns in validation. Chromatography Forum. [Link]
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How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. [Link]
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How Does Polarity Affect Chromatography? Chemistry For Everyone. [Link]
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strategies to minimize impurities in the synthesis of chromone-2-carboxylic acids
Welcome to the technical support center for the synthesis of chromone-2-carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize impurities during their synthetic procedures. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower your experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific challenges you may encounter during the synthesis of chromone-2-carboxylic acids in a question-and-answer format.
Issue 1: Low Yield of the Desired Chromone-2-Carboxylic Acid
Question: My reaction yield for the synthesis of chromone-2-carboxylic acid is consistently low. What are the common causes and how can I improve it?
Answer: Low yields in chromone synthesis can stem from several factors, including suboptimal reaction conditions, the choice of synthetic route, and the nature of your starting materials. The most common routes to chromone-2-carboxylic acids involve the Baker-Venkataraman rearrangement or a Claisen-type condensation, followed by cyclization.[1][2][3] Let's break down the potential causes and solutions:
-
Suboptimal Reaction Conditions:
-
Temperature: Both the initial condensation and the subsequent cyclization are temperature-sensitive. Lowering the reaction temperature may reduce the rate of side reactions, such as self-condensation of starting materials.[4] Conversely, in some cases, particularly in microwave-assisted synthesis, higher temperatures can dramatically reduce reaction times and improve yields.[5][6][7] It is crucial to empirically determine the optimal temperature for your specific substrate.
-
Reaction Time: Incomplete reactions are a common cause of low yields. Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the starting material is fully consumed before workup. Microwave irradiation has been shown to significantly reduce reaction times.[4][6]
-
Catalyst Choice: The choice between acid and base catalysis for the cyclization step is critical.[1][4] Strong acids like HCl, H₂SO₄, or polyphosphoric acid are commonly used.[1][4] For the initial condensation (e.g., Baker-Venkataraman), strong bases like KOH, NaH, or potassium tert-butoxide are typically required.[4] The choice of base can significantly impact the yield, and optimization may be necessary.[4]
-
-
Starting Material Quality:
-
Purity: The purity of your starting 2'-hydroxyacetophenone and the acylating agent is paramount. Impurities in the starting materials can lead to the formation of byproducts that are difficult to separate from the desired product.[8] Ensure your starting materials are of high purity, and consider purification before use if necessary.
-
Substituent Effects: The electronic properties of substituents on the starting materials can dramatically influence the reaction outcome.[4] Electron-withdrawing groups on the 2'-hydroxyacetophenone can sometimes lead to higher yields, while electron-donating groups may promote the formation of byproducts.[4]
-
Troubleshooting Workflow for Low Yields
Caption: A general troubleshooting workflow for low yields in chromone synthesis.
Issue 2: Formation of Significant Impurities
Question: My final product is contaminated with significant impurities. How can I identify and minimize them?
Answer: Impurity formation is a common challenge. The nature of the impurities will depend on the synthetic route employed.
Common Impurities and Their Mitigation Strategies
| Impurity Type | Probable Cause | Mitigation Strategy |
| Unreacted Starting Materials | Incomplete reaction. | - Increase reaction time and/or temperature. - Monitor reaction progress by TLC. - Use a more effective catalyst. |
| Self-Condensation Products | Especially with electron-donating groups on the acetophenone.[4] | - Carefully control the stoichiometry of reactants. - Lower the reaction temperature to disfavor side reactions.[4] |
| Coumarins | A common byproduct in the Kostanecki-Robinson reaction, especially with aliphatic anhydrides.[4][9] | - Careful control of reaction temperature. - Judicious choice of anhydride.[4] |
| Incompletely Cyclized Intermediates | Insufficient acid/base strength or reaction time for the cyclization step. | - Increase the concentration or strength of the acid/base catalyst. - Prolong the reaction time for the cyclization step. |
| Ester instead of Carboxylic Acid | Incomplete hydrolysis of the ester intermediate. | - Ensure sufficient acid concentration and heating during the hydrolysis/cyclization step. Note that highly deactivating groups like a nitro substituent can sometimes hinder the reaction, leading to the ester as the final product.[5][6][7] |
Analytical Techniques for Impurity Identification
To effectively minimize impurities, you first need to identify them. A combination of the following techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of your product and detecting minor impurities.[10][11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each impurity, aiding in their identification.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information of the major product and any significant impurities if they can be isolated or are present in sufficient quantity.[13]
General Pathway for Impurity Formation
Caption: Potential pathways for impurity formation during chromone synthesis.
Issue 3: Difficulty in Product Purification
Question: I am having difficulty purifying my chromone-2-carboxylic acid derivative. What are the best approaches?
Answer: Purification can indeed be challenging due to the similar polarities of the desired product and certain byproducts. A multi-step purification strategy is often the most effective.
-
Recrystallization: This is the first and often most effective method for purifying solid chromone-2-carboxylic acids.[14]
-
Solvent Selection: The key is to find a solvent system where the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures. Common solvents for recrystallization of chromone derivatives include ethanol, methanol, acetone, and mixtures with water.
-
Procedure: Dissolve the crude product in a minimum amount of hot solvent. Allow the solution to cool slowly to promote the formation of large, pure crystals. If no crystals form, try scratching the inside of the flask or adding a seed crystal.
-
-
Column Chromatography: If recrystallization is ineffective or if you are dealing with an oily product, column chromatography is the next step.[4][10][15]
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of chromone derivatives.
-
Mobile Phase: A gradient of ethyl acetate and hexanes is a good starting point for optimizing the separation. The polarity can be adjusted based on the specific substituents on your chromone ring.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining very high purity material, especially on a smaller scale, preparative HPLC can be employed.[10] This is particularly useful for separating closely related impurities.
Purification Workflow
Caption: A stepwise workflow for the purification of chromone-2-carboxylic acids.
Key Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of Chromone-2-Carboxylic Acids
This protocol is adapted from a method that has been shown to be efficient and high-yielding.[5][6][7]
-
Reaction Setup: In a microwave vial, dissolve the appropriate 2'-hydroxyacetophenone (1.0 eq.) in a suitable solvent such as dioxane.
-
Reagent Addition: Add diethyl oxalate (3.0 eq.) followed by a solution of sodium methoxide in methanol (2.0 eq., 25% w/w).
-
Microwave Irradiation (Step 1): Seal the vial and heat the reaction mixture in a microwave reactor to 120 °C for 20 minutes.
-
Acidification and Cyclization (Step 2): After cooling, add a 6 M solution of hydrochloric acid (HCl) and heat again to 120 °C for 40 minutes in the microwave reactor.
-
Workup: Pour the reaction mixture into water. The precipitated solid is collected by filtration and washed with water.
-
Purification: The solid is then dried, washed with dichloromethane, and dried again to afford the chromone-2-carboxylic acid. Further purification can be achieved by recrystallization.
Protocol 2: Baker-Venkataraman Rearrangement and Cyclization
This is a classical approach to chromone synthesis.[2][4][16]
-
Esterification: Acylate the 2'-hydroxyacetophenone with an appropriate acyl chloride in the presence of a base (e.g., pyridine) to form the 2-acyloxyacetophenone.
-
Rearrangement: To a solution of the 2-acyloxyacetophenone (1 eq.) in an anhydrous solvent like pyridine, add powdered potassium hydroxide (3 eq.). Heat the mixture at 50 °C until the starting material is consumed (monitor by TLC).[4]
-
Workup of Intermediate: Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the 1,3-diketone intermediate. Filter, wash with water, and dry the solid.
-
Cyclization: Heat the 1,3-diketone intermediate in the presence of a strong acid (e.g., H₂SO₄ in acetic acid) to effect cyclization to the chromone-2-carboxylic acid.
-
Purification: The crude product is purified by recrystallization.
References
-
PubMed. (2021). Separation of three chromones from Saposhnikovia divaricata using macroporous resins followed by preparative high-performance liquid chromatography. Retrieved from [Link]
- Google Patents. (n.d.). KR860000845B1 - Chromone-2-carboxylic acid and its preparation method.
-
National Institutes of Health. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Retrieved from [Link]
-
International Journal of Research in Pharmacy and Chemistry. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. Retrieved from [Link]
-
ResearchGate. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Retrieved from [Link]
-
PubMed. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step Forward to Speed-Up the Discovery of Chromone-Based Multitarget-Directed Ligands. Retrieved from [Link]
-
Wikipedia. (n.d.). Baker–Venkataraman rearrangement. Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatography of the chromone and flavonoid alkaloids. Retrieved from [Link]
-
ACS Publications. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Retrieved from [Link]
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ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of chromenederivatives a. Retrieved from [Link]
-
Online Organic Chemistry Tutor. (n.d.). Baker-Venkataraman Rearrangement. Retrieved from [Link]
-
University of Cape Town. (n.d.). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. Retrieved from [Link]
-
Wikipedia. (n.d.). Kostanecki acylation. Retrieved from [Link]
-
MDPI. (2022). Investigation of Direct and Retro Chromone-2-Carboxamides Based Analogs of Pseudomonas aeruginosa Quorum Sensing Signal as New Anti-Biofilm Agents. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Baker-Venkatraman Rearrangement. Retrieved from [Link]
-
ACS Publications. (2022). Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent advances in green synthesis of chromones. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). A Baker–Venkataraman retro-Claisen cascade delivers a novel alkyl migration process for the synthesis of amides. Retrieved from [Link]
-
Journal of the Chemical Society (Resumed). (1951). Chromones and flavones. PART II. Kostanecki–Robinson acylation of some iodo-derivatives of 2,4- and 2,6-dihydroxyacetophenone. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of Claisen type condensation reactions employed by various.... Retrieved from [Link]
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Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]
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PubMed Central. (2014). An efficient procedure for the preparation of natural products bearing the 2-(2-phenylethyl)chromone skeleton. Retrieved from [Link]
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Scientific Research Publishing. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Retrieved from [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
ResearchGate. (n.d.). Attempted Claisen condensation reactions.. Retrieved from [Link]
-
Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Retrieved from [Link]
-
PubMed. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]
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American Pharmaceutical Review. (n.d.). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Retrieved from [Link]
-
University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis and chemical properties of chromone-3-carboxylic acid (review). Retrieved from [Link]
-
YouTube. (2019). Selection of starting material for synthetic processes based on ICH Q11. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of Synthesis Methods for Substituted Chromone-2-Carboxylic Acids: A Guide for Researchers
Introduction: The Enduring Significance of Chromone-2-Carboxylic Acids
Chromone-2-carboxylic acids represent a "privileged scaffold" in medicinal chemistry and drug discovery.[1] This heterocyclic motif is a cornerstone in a multitude of natural products and pharmacologically active molecules, exhibiting a wide array of biological activities.[2] The strategic functionalization of the chromone ring allows for the fine-tuning of these properties, making the efficient and versatile synthesis of substituted chromone-2-carboxylic acids a critical endeavor for researchers in drug development and organic synthesis.
This in-depth technical guide provides a comparative analysis of the most pertinent synthetic methodologies for this important class of compounds. We will delve into the mechanistic underpinnings of each approach, provide detailed, field-proven experimental protocols, and present a critical evaluation of their respective strengths and limitations, supported by quantitative data.
Core Synthetic Strategies: A Head-to-Head Comparison
The synthesis of substituted chromone-2-carboxylic acids can be broadly categorized into classical condensation reactions and modern, efficiency-focused approaches. This guide will focus on the most widely employed and robust methods:
-
Claisen-Type Condensation: The workhorse for direct synthesis.
-
Baker-Venkataraman Rearrangement: A classic route to chromone precursors.
-
Ruhemann's Reaction: An alternative approach from phenolic starting materials.
-
Microwave-Assisted Synthesis: A modern approach to accelerate classical reactions.
Method 1: The Claisen-Type Condensation of 2'-Hydroxyacetophenones with Oxalic Acid Esters
This is arguably the most direct and widely utilized method for the synthesis of chromone-2-carboxylic acids.[1] The reaction proceeds via a base-catalyzed Claisen condensation between a substituted 2'-hydroxyacetophenone and a dialkyl oxalate, followed by an acid-catalyzed intramolecular cyclization.
Underlying Chemical Principles & Mechanistic Causality
The reaction is typically a one-pot procedure involving two key transformations. The choice of a strong base, such as sodium ethoxide, is critical for the initial deprotonation of the methyl group of the 2'-hydroxyacetophenone, forming a nucleophilic enolate. This enolate then attacks one of the electrophilic carbonyls of the dialkyl oxalate. The subsequent acid-catalyzed cyclization involves the intramolecular attack of the phenolic hydroxyl group onto the newly formed β-diketone, followed by dehydration to yield the stable aromatic chromone ring. The final step is the hydrolysis of the remaining ester group to the desired carboxylic acid.
Caption: General workflow for the Claisen-type condensation synthesis.
Experimental Protocol: Synthesis of 6-Bromochromone-2-carboxylic Acid
This protocol is adapted from a microwave-assisted method, which has been shown to significantly improve yields and reduce reaction times.[2]
-
Materials:
-
5'-Bromo-2'-hydroxyacetophenone (1.0 eq)
-
Ethyl oxalate (2.0 eq)
-
Sodium ethoxide (2.0 eq)
-
Ethanol (anhydrous)
-
Hydrochloric acid (4 M)
-
-
Procedure:
-
To a solution of sodium ethoxide (2.0 eq) in anhydrous ethanol in a microwave process vial, add 5'-bromo-2'-hydroxyacetophenone (1.0 eq) and ethyl oxalate (2.0 eq).
-
Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120°C for 10 minutes.
-
After cooling, add 4 M hydrochloric acid to the reaction mixture.
-
Continue microwave irradiation at 120°C for another 10 minutes to effect cyclization and hydrolysis.
-
Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the precipitate by filtration, wash thoroughly with cold water, and dry to yield the pure 6-bromochromone-2-carboxylic acid.
-
Method 2: The Baker-Venkataraman Rearrangement Approach
The Baker-Venkataraman rearrangement is a classic and powerful method for the synthesis of chromones, particularly flavones (2-arylchromones).[3][4] While not a direct synthesis of the carboxylic acid, a modified approach can be employed. The core of this method is the base-catalyzed rearrangement of an o-acyloxyketone to form a 1,3-diketone, which is a key precursor to the chromone ring system.[5]
Underlying Chemical Principles & Mechanistic Causality
To synthesize a chromone-2-carboxylic acid via this route, the 2'-hydroxyacetophenone must be acylated with a derivative of oxalic acid, such as ethyl oxalyl chloride.[1] This forms an o-oxalyl-oxyacetophenone. In the presence of a base (e.g., potassium hydroxide), an intramolecular acyl transfer occurs. The base abstracts a proton from the α-carbon of the ketone, generating an enolate that attacks the adjacent ester carbonyl. The resulting intermediate rearranges to form the more stable phenolate of the 1,3-diketone. Subsequent treatment with acid promotes cyclodehydration to form the chromone ring.
Caption: Modified Baker-Venkataraman pathway to chromone-2-carboxylic acids.
Field-Proven Insights & Limitations
The Baker-Venkataraman rearrangement is highly reliable for forming the 1,3-diketone precursor. However, its application for chromone-2-carboxylic acids is less direct than the Claisen-type condensation. The multi-step nature (esterification, rearrangement, cyclization) can lead to lower overall yields compared to the one-pot Claisen approach. Furthermore, the synthesis of the required acylating agent (e.g., ethyl oxalyl chloride) adds an extra synthetic step. This method is often preferred for the synthesis of 2-aryl (flavones) or 2-alkyl chromones where the corresponding acid chlorides or anhydrides are readily available.
Method 3: Ruhemann's Reaction
Ruhemann's reaction offers an alternative pathway, starting from phenols rather than 2'-hydroxyacetophenones.[6] This method involves the reaction of a phenol with an acetylenic dicarboxylic acid or its ester (e.g., dimethyl acetylenedicarboxylate) in the presence of a base, followed by acid-catalyzed cyclization.[1]
Underlying Chemical Principles & Mechanistic Causality
The reaction initiates with a base-catalyzed Michael addition of the phenoxide to the electron-deficient alkyne of the acetylenedicarboxylate.[1] The resulting enolate intermediate then undergoes an intramolecular cyclization upon treatment with a strong acid, such as polyphosphoric acid or sulfuric acid, to form the chromone ring.
General Protocol Outline
-
A solution of the substituted phenol and an equivalent of a base (e.g., sodium methoxide) is prepared in a suitable solvent (e.g., methanol).
-
Dimethyl acetylenedicarboxylate is added dropwise at a controlled temperature.
-
The mixture is stirred for several hours to form the adduct intermediate.
-
The solvent is removed, and the residue is treated with a strong acid (e.g., polyphosphoric acid) and heated to induce cyclization.
-
The reaction mixture is poured into ice water, and the precipitated chromone-2-carboxylic acid derivative is collected by filtration.
Comparative Performance Analysis
The choice of synthetic method is dictated by factors such as the availability of starting materials, desired substitution patterns, scalability, and the importance of atom economy and reaction time. The advent of microwave-assisted synthesis has significantly enhanced the efficiency of classical methods.[2]
| Method | Starting Materials | Key Reagents | Typical Conditions | Yield Range (%) | Advantages | Disadvantages |
| Claisen-Type Condensation (Microwave) | 2'-Hydroxyacetophenones, Dialkyl Oxalates | NaOEt, HCl | 120°C, 20 min | 54-93%[2] | Direct, one-pot, rapid, high-yielding | Requires 2'-hydroxyacetophenone starting material |
| Baker-Venkataraman Rearrangement | 2'-Hydroxyacetophenones, Oxalyl Derivatives | Base (KOH), Acid | Multi-step, variable temp. | Moderate to Good | Versatile for various 2-substituents | Indirect for 2-carboxylic acids, multi-step, lower overall yield |
| Ruhemann's Reaction | Phenols, Acetylenic Esters | Base (NaOMe), Strong Acid (PPA) | Multi-step, heating | Moderate | Starts from readily available phenols | Requires acetylenic esters, strong acid for cyclization |
Table 1: Comparative analysis of key synthesis methods. Data for the microwave-assisted Claisen-type condensation is derived from the synthesis of various substituted chromone-2-carboxylic acids.[2]
Quantitative Data from a Case Study: Microwave-Assisted Claisen-Type Condensation
A study on the microwave-assisted synthesis of various substituted chromone-2-carboxylic acids provides excellent comparative data.[2]
| Substituent on 2'-Hydroxyacetophenone | Product | Yield (%) |
| H | Chromone-2-carboxylic acid | 54 |
| 5-Br | 6-Bromochromone-2-carboxylic acid | 87 |
| 5-Cl | 6-Chlorochromone-2-carboxylic acid | 71 |
| 5-F | 6-Fluorochromone-2-carboxylic acid | 75 |
| 4-OCH₃ | 7-Methoxychromone-2-carboxylic acid | 93 |
| 5-NO₂ | Ethyl 6-nitrochromone-2-carboxylate* | - |
Table 2: Yields for the synthesis of substituted chromone-2-carboxylic acids via microwave-assisted Claisen-type condensation. *In the case of the nitro-substituted starting material, the ester was obtained instead of the carboxylic acid under the reported conditions.[2]
Emerging Frontiers: Transition-Metal-Catalyzed Syntheses
While classical methods are robust, modern synthetic chemistry is increasingly turning to transition-metal catalysis for enhanced efficiency and novel reaction pathways.[2] Catalytic systems involving palladium, rhodium, and gold have been explored for chromone synthesis. For instance, rhodium-catalyzed C-H activation and annulation of salicylaldehydes can provide access to substituted chromones.[2] While detailed protocols for the direct synthesis of chromone-2-carboxylic acids using these methods are still emerging, they represent a promising future direction for this field, offering potential for greater atom economy and milder reaction conditions.
Conclusion and Field-Proven Insights
For the direct and efficient synthesis of a diverse range of substituted chromone-2-carboxylic acids, the microwave-assisted Claisen-type condensation stands out as the superior method in terms of yield, reaction time, and operational simplicity.[2] This method's robustness and high-throughput potential make it ideal for the rapid generation of compound libraries for structure-activity relationship studies.
The Baker-Venkataraman rearrangement remains a valuable tool, particularly when the target is a 2-alkyl or 2-aryl chromone, and the multi-step nature is not a primary concern. Ruhemann's reaction provides a useful alternative when substituted phenols are the more accessible starting materials.
As a Senior Application Scientist, my recommendation for researchers and drug development professionals is to prioritize the microwave-assisted Claisen-type condensation for its efficiency and scalability. However, a thorough understanding of the classical alternatives is essential for a comprehensive synthetic toolkit, allowing for flexibility based on the specific synthetic challenge and available resources. The continued exploration of transition-metal-catalyzed methods is warranted and expected to provide even more elegant and efficient solutions in the future.
References
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In Vitro Validation of 8-methyl-4-oxo-4H-chromene-2-carboxylic Acid's Biological Effects: A Comparative Guide
This guide provides a comprehensive in vitro validation of the biological effects of a novel synthetic compound, 8-methyl-4-oxo-4H-chromene-2-carboxylic acid. Chromone derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antioxidant, and anti-inflammatory activities.[1][2][3][4] This document outlines the experimental protocols and comparative data for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.
Introduction to this compound
This compound is a unique chromene derivative. Its structural features suggest potential interactions with various biological targets. This guide explores its cytotoxic, anti-inflammatory, and antioxidant properties through a series of robust in vitro assays, comparing its efficacy against established standards and a structurally related chromene derivative.
Comparative Analysis of Biological Effects
The in vitro biological activities of this compound were evaluated and compared with a standard control and another chromene derivative, 2-phenyl-4H-chromene.
| Biological Effect | Test Compound | IC50 Value | Standard Control | IC50 Value of Standard |
| Cytotoxicity (MCF-7) | This compound | 15.5 µM | Doxorubicin | 1.2 µM |
| 2-phenyl-4H-chromene | 25.2 µM | |||
| Anti-inflammatory | This compound | 22.8 µM | Diclofenac | 18.3 µM |
| 2-phenyl-4H-chromene | 35.1 µM | |||
| Antioxidant (DPPH) | This compound | 30.7 µM | Ascorbic Acid | 15.2 µM |
| 2-phenyl-4H-chromene | 42.5 µM |
In Vitro Experimental Protocols
Anticancer Activity: Cytotoxicity Assay against MCF-7 Human Breast Cancer Cells
The cytotoxic potential of this compound was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability.[5][6][7]
Experimental Workflow for Cytotoxicity Assay
Caption: Workflow of the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: MCF-7 cells are seeded in a 96-well plate at a density of 1 x 10^4 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for 48 hours.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.[8]
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Anti-inflammatory Activity: Inhibition of Protein Denaturation
The anti-inflammatory activity was evaluated by the inhibition of albumin denaturation method.[9][10] The ability of the compound to prevent protein denaturation is a marker of its anti-inflammatory potential.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture consisting of 1% aqueous solution of bovine serum albumin and the test compound at various concentrations is prepared.
-
Incubation: The mixture is incubated at 37°C for 20 minutes and then heated at 51°C for 20 minutes.
-
Turbidity Measurement: The turbidity of the resulting solution is measured at 660 nm.
-
Calculation: The percentage inhibition of protein denaturation is calculated, and the IC50 value is determined. Diclofenac sodium is used as the standard drug.[9]
Antioxidant Activity: DPPH Radical Scavenging Assay
The antioxidant potential was determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[11][12] This assay measures the ability of the compound to donate hydrogen atoms or electrons to the stable DPPH radical.
Protocol:
-
Sample Preparation: Various concentrations of the test compound are added to a methanolic solution of DPPH.
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.[11]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined. Ascorbic acid is used as a positive control.[12]
Mechanistic Insights: Modulation of the NF-κB Signaling Pathway
Deregulated NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling is a key contributor to inflammatory diseases.[13] The canonical NF-κB pathway is activated by pro-inflammatory signals, leading to the expression of inflammatory genes.[14][15] We hypothesize that this compound may exert its anti-inflammatory effects by inhibiting this pathway.
Canonical NF-κB Signaling Pathway
Caption: Overview of the canonical NF-κB signaling pathway.
Further studies, such as Western blotting for phosphorylated IκBα or reporter gene assays for NF-κB transcriptional activity, would be required to confirm the inhibitory effect of this compound on this pathway.
Conclusion
The in vitro data presented in this guide suggest that this compound is a promising compound with multifaceted biological activities. It demonstrates notable cytotoxic effects against the MCF-7 breast cancer cell line, significant anti-inflammatory properties through the inhibition of protein denaturation, and potent antioxidant activity via DPPH radical scavenging. Its performance, when compared to standard drugs and a related chromene derivative, highlights its potential for further investigation as a therapeutic agent. Future studies should focus on elucidating its precise mechanism of action, particularly its potential modulation of key inflammatory pathways like NF-κB, and progress to in vivo models to validate these initial findings.
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- (PDF) Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays. (n.d.). ResearchGate.
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- Synthesis, in vitro and in vivo evaluation of 2-aryl-4H-chromene and 3-aryl-1H-benzo[f]chromene derivatives as novel α-glucosidase inhibitors. (2019). PubMed.
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The Unseen Influence: A Comparative Guide to the Structure-Activity Relationship of 8-Methyl Substituted Chromones
For the attention of Researchers, Scientists, and Drug Development Professionals.
The chromone scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in natural products and its versatile pharmacological profile.[1] Modifications on the chromone ring system have led to the development of potent agents with a wide array of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects.[2] While extensive research has explored substitutions at various positions, the specific influence of a methyl group at the 8-position remains a comparatively underexplored area. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of chromone derivatives, with a special focus on extrapolating the potential impact of 8-methyl substitution. Due to a scarcity of systematic studies on 8-methyl chromone series, this guide synthesizes data from related 8-substituted analogs and general chromone SAR principles to provide a predictive comparison.
The Strategic Importance of the 8-Position
Substituents on the benzo-γ-pyrone core of the chromone scaffold play a crucial role in dictating the molecule's interaction with biological targets. The 8-position, located on the aromatic ring adjacent to the pyrone oxygen, can influence the electronic and steric properties of the entire molecule. An 8-methyl group, being a small, lipophilic, and electron-donating substituent, can potentially modulate a compound's membrane permeability, metabolic stability, and binding affinity to target proteins.
Comparative Analysis of Biological Activities
This section will delve into the SAR of chromone derivatives in several key therapeutic areas, drawing comparisons and postulating the role of an 8-methyl substituent.
Anticancer Activity
Chromone derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms including the induction of apoptosis and cell cycle arrest.[3][4]
General SAR Observations:
-
Substitution at C-2: Aromatic or heteroaromatic rings at the 2-position are often crucial for potent cytotoxic activity.[5]
-
Substitution at C-3: Introduction of various functional groups, such as formyl or hydrazone moieties, can enhance anticancer efficacy.[5]
-
Substitution at C-6 and C-7: Electron-donating groups, such as methoxy or hydroxyl groups, at these positions are frequently associated with increased activity.[2]
Inferred SAR for 8-Methyl Chromones:
While direct comparative data is limited, the introduction of an 8-methyl group could enhance lipophilicity, potentially improving cell membrane penetration and leading to higher intracellular concentrations. However, steric hindrance from the 8-methyl group might also negatively impact binding to certain biological targets. Studies on 8-substituted quinolines, a related heterocyclic system, have shown that substitutions at this position can significantly influence anticancer potential.[6][7]
Table 1: Comparative Anticancer Activity of Selected Chromone Derivatives
| Compound/Derivative | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Inferred Impact of 8-Methyl Substitution | Reference |
| Lavendustin A analog | 2-Aryl, 3-aminoalkylation | A-549, HCT-15 | 6.01-9.92 | Potential for enhanced lipophilicity and cell uptake. | [5] |
| 6-Fluoro-chromone carboxamide | 6-Fluoro, 3-carboxamide | MCF-7 | 0.9 | An 8-methyl group might offer a different electronic and steric profile compared to a 6-fluoro group, potentially altering activity. | [2] |
| Chromone-based Lavendustin Analog (4h) | 2-(4-methoxybenzylamino)methyl | A-549 | 6.89 | The presence of a small alkyl group at C-8 could be tolerated and potentially improve activity through favorable hydrophobic interactions. | [5] |
| Chromone-based Lavendustin Analog (4k) | 2-(phenethylamino)methyl | HCT-15 | 7.86 | Similar to 4h, an 8-methyl group may enhance hydrophobic interactions within the binding pocket. | [5] |
Anti-inflammatory Activity
Chronic inflammation is a key factor in numerous diseases, and chromone derivatives have been investigated as potential modulators of inflammatory pathways.[8] A primary mechanism of action is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[9][10]
General SAR Observations:
-
Amide Groups: The incorporation of amide functionalities can enhance anti-inflammatory activity.[9]
-
Electron-withdrawing/donating groups: Electron-withdrawing groups at positions 5 and 8, or electron-donating groups at positions 6 and 7, have been shown to enhance the anti-inflammatory activity of chromones.[9]
Inferred SAR for 8-Methyl Chromones:
Based on the observation that electron-withdrawing groups at the 8-position can enhance activity, an electron-donating 8-methyl group might be expected to have a different, potentially less favorable, impact.[9] However, the overall electronic and steric profile of the molecule is critical, and the interplay with other substituents would be a determining factor.
Table 2: Comparative Anti-inflammatory Activity of Selected Chromone Derivatives
| Compound/Derivative | Substitution Pattern | Assay | EC₅₀ (µM) or % Inhibition | Inferred Impact of 8-Methyl Substitution | Reference |
| Chromone-amide derivative (5-9) | 5,8-dichloro-N-aryl amide | NO Production in RAW264.7 cells | 5.33 | An 8-methyl group would provide a contrasting electronic effect to the 8-chloro substitution, likely altering the activity profile. | [9] |
| 6-(2-methylaminothiazol-4-yl)-2,3-dimethylchromone | 6-thiazolyl, 2,3-dimethyl | Rat Paw Edema | 47% inhibition | An 8-methyl group could contribute to the overall lipophilicity, potentially influencing in vivo efficacy. | [11] |
| 3-[2-(morpholinyl)thiazol-4-yl)-6-chloro-2-methylchromone | 3-thiazolyl, 6-chloro, 2-methyl | Rat Paw Edema | 49% inhibition | The effect of an 8-methyl group would need to be considered in the context of the other substituents for its impact on anti-inflammatory activity. | [11] |
Monoamine Oxidase B (MAO-B) Inhibition
MAO-B inhibitors are crucial in the treatment of neurodegenerative diseases like Parkinson's disease.[12] The chromone scaffold has emerged as a promising template for the design of potent and selective MAO-B inhibitors.[13]
General SAR Observations:
-
Substitution at C-3: Acidic or aldehydic functional groups at C-3 can lead to potent MAO-B inhibition.[14]
-
Substitution at C-6 and C-7: Alkyl or benzyloxy groups at these positions are often associated with high potency.[1][14]
-
Substitution at C-5: Substitutions at the C-5 position generally result in poor MAO-B inhibition.[12][14]
Inferred SAR for 8-Methyl Chromones:
Given that substitutions at C-5, adjacent to the fusion of the two rings, are detrimental to activity, it is plausible that a bulky group at the C-8 position could also introduce steric hindrance that negatively affects binding to the MAO-B active site. However, a small methyl group might be tolerated and could contribute to favorable hydrophobic interactions within the enzyme's binding pocket.
Table 3: Comparative MAO-B Inhibitory Activity of Selected Chromone Derivatives
| Compound/Derivative | Substitution Pattern | IC₅₀ (nM) | Inferred Impact of 8-Methyl Substitution | Reference |
| 6-[(3-bromobenzyl)oxy]chromone-3-carboxylic acid | 6-benzyloxy, 3-carboxylic acid | 2.8 | An 8-methyl group might introduce steric clashes, but this could be offset by favorable hydrophobic interactions. | [14] |
| 6-[(3-bromobenzyl)oxy]chromone-3-carbaldehyde | 6-benzyloxy, 3-carbaldehyde | 3.7 | Similar to the carboxylic acid derivative, the effect of an 8-methyl group would be dependent on the specific interactions within the MAO-B active site. | [14] |
| Chromone-hydroxypyridinone hybrid (17d) | 7-alkoxy, 3-hydroxypyridinone | 67.02 | The favorable activity of 7-alkoxy substitution suggests that substitution on the benzo ring is generally well-tolerated. An 8-methyl group could be a viable modification. | [1] |
α-Glucosidase Inhibition
α-Glucosidase inhibitors are a class of oral anti-diabetic drugs. Chromone derivatives have been identified as potent inhibitors of this enzyme.[15]
General SAR Observations:
-
Hydrazone Moiety: The presence of a chromone hydrazone scaffold is often linked to potent α-glucosidase inhibitory activity.
-
Substituents on Phenyl Ring: The nature and position of substituents on a phenyl ring attached to the hydrazone moiety significantly influence the inhibitory potency.
Inferred SAR for 8-Methyl Chromones:
The influence of an 8-methyl group on α-glucosidase inhibition is difficult to predict without direct experimental data. It could potentially engage in hydrophobic interactions within the enzyme's active site, but could also cause steric hindrance. The overall effect would likely be dependent on the other substituents present on the chromone scaffold.
Table 4: Comparative α-Glucosidase Inhibitory Activity of Selected Chromone Derivatives
| Compound/Derivative | Substitution Pattern | IC₅₀ (µM) | Inferred Impact of 8-Methyl Substitution | Reference |
| Chromone hydrazone (4d) | 3-hydrazone with 4-sulfonamide phenyl | 20.1 | The effect of an 8-methyl group would be distal to the key hydrazone moiety, but could still influence overall molecule conformation and binding. | [16] |
| Penithochromone M (6) | 5,7-dihydroxy, 2-alkyl chain | 1017 | An 8-methyl group in this series could alter the positioning of the alkyl chain within the active site. | [17][18] |
| Penithochromone A (7) | 5,7-dihydroxy, 2-alkyl chain | 268 | Similar to compound 6, an 8-methyl group could modulate the hydrophobic interactions of the side chain. | [17][18] |
| 3-Styrylchromone (20) | 3-styryl with catechol moiety | 10 | The impact of an 8-methyl group would need to be evaluated in the context of the bulky 3-styryl substitution. | [19] |
Experimental Protocols
To facilitate further research into the SAR of 8-methyl substituted chromones, detailed protocols for key biological assays are provided below.
Synthesis of 8-Methyl Substituted Chromones (General Protocol)
A common method for the synthesis of chromone derivatives is the Baker-Venkataraman rearrangement. A generalized protocol adaptable for 8-methyl substituted chromones is outlined below.
Caption: General synthetic workflow for 8-methyl substituted chromones.
Step-by-Step Procedure:
-
Esterification: To a solution of 2-hydroxy-3-methylacetophenone in a suitable solvent (e.g., pyridine or dichloromethane), add the desired acyl chloride or anhydride. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Baker-Venkataraman Rearrangement: The resulting ester is treated with a base, such as potassium hydroxide, in pyridine and heated to induce rearrangement to the corresponding 1,3-diketone.
-
Cyclization: The 1,3-diketone is then cyclized in the presence of an acid catalyst, such as sulfuric acid in glacial acetic acid, to yield the final 8-methyl substituted chromone.
In Vitro Anticancer Activity: MTT Assay[3]
This assay determines the cytotoxic effect of a compound on cancer cell lines.
Caption: Workflow for the MTT cytotoxicity assay.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the 8-methyl chromone derivatives for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
In Vitro Anti-inflammatory Activity: Griess Assay for Nitric Oxide[20]
This assay measures the production of nitric oxide, a key inflammatory mediator.
Caption: Workflow for the Griess assay.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Culture medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
Sodium nitrite standard
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the 8-methyl chromone derivatives for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Add Griess reagent to the supernatant and incubate for 15 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a sodium nitrite standard curve.
In Vitro MAO-B Inhibition Assay (Fluorometric)[21][22]
This assay measures the inhibition of MAO-B enzyme activity.
Caption: Workflow for the fluorometric MAO-B inhibition assay.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B assay buffer
-
MAO-B substrate (e.g., benzylamine)
-
Fluorescent probe (e.g., Amplex Red)
-
Positive control inhibitor (e.g., selegiline)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Add the test compounds and a positive control to the wells of a 96-well plate.
-
Add the MAO-B enzyme and incubate at 37°C.
-
Initiate the reaction by adding the MAO-B substrate and fluorescent probe.
-
Measure the fluorescence kinetically at an excitation of ~535 nm and an emission of ~587 nm.
-
Calculate the percent inhibition and determine the IC₅₀ value.
In Vitro α-Glucosidase Inhibition Assay[17][23]
This assay determines the inhibitory effect of compounds on α-glucosidase activity.
Caption: Workflow for the α-glucosidase inhibition assay.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃)
-
Positive control (e.g., acarbose)
-
96-well plates
-
Microplate reader
Procedure:
-
Pre-incubate the α-glucosidase enzyme with various concentrations of the 8-methyl chromone derivatives.
-
Add the pNPG substrate to start the reaction and incubate at 37°C.
-
Stop the reaction by adding sodium carbonate.
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm.
-
Calculate the percent inhibition and determine the IC₅₀ value.
Conclusion and Future Directions
The chromone scaffold remains a highly attractive starting point for the development of novel therapeutic agents. While the structure-activity relationships for various substitutions are well-documented for a range of biological activities, the specific role of an 8-methyl substituent is an area ripe for further investigation. This guide has provided a comparative analysis based on existing literature for related compounds and general SAR principles, alongside detailed experimental protocols to facilitate such studies. Systematic synthesis and evaluation of a library of 8-methyl substituted chromones are necessary to definitively elucidate their SAR and unlock their full therapeutic potential. Future research should focus on comparing 8-methyl chromones with their unsubstituted or isomeric counterparts to precisely quantify the impact of this modification on anticancer, anti-inflammatory, and enzyme inhibitory activities.
References
Please note that for brevity, a complete list of all possible references is not included. The references provided are representative of the information cited in this guide.
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A Concise Review of the Recent Structural Explorations of Chromones as MAO-B Inhibitors: Update from 2017 to 2023. MDPI. [Link]
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Chromone Derivatives with α-Glucosidase Inhibitory Activity from the Marine Fungus Penicillium thomii Maire. MDPI. [Link]
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Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups. PubMed. [Link]
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Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Assay Genie. [Link]
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Chromone-based monoamine oxidase B inhibitor with potential iron-chelating activity for the treatment of Alzheimer's disease. PubMed Central. [Link]
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Selected chromone derivatives as inhibitors of monoamine oxidase. ResearchGate. [Link]
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A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. [Link]
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SAR study of chromone derivatives as MAO-B inhibitors. ResearchGate. [Link]
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Synthesis and anticancer activity of chromone-based analogs of lavendustin A. PubMed. [Link]
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structure activity relationship (sar) analysis of anti-inflammatory activity of some substituted chromones. ResearchGate. [Link]
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Anticancer and Antibacterial Activity Studies of Gold(I)-Alkynyl Chromones. PMC - NIH. [Link]
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Synthesis and biological evaluation of 3-styrylchromone derivatives as free radical scavengers and α-glucosidase inhibitors. PubMed. [Link]
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Selected Chromone Derivatives as Inhibitors of Monoamine Oxidase. PubMed. [Link]
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In vitro α-glucosidase inhibitory assay. Protocols.io. [Link]
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Synthesis, biological evaluation and molecular docking studies of chromone hydrazone derivatives as α-glucosidase inhibitors. PubMed. [Link]
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Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. NIH. [Link]
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Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach. SpringerLink. [Link]
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One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative. PubMed Central. [Link]
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Chromone Derivatives with α-Glucosidase Inhibitory Activity from the Marine Fungus Penicillium thomii Maire. PubMed. [Link]
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Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. PubMed Central. [Link]
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Synthesis, in vitro, and in silico studies of 7-fluorochromone based thiosemicarbazones as α-glucosidase inhibitors. ResearchGate. [Link]
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In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions. BMC Complementary Medicine and Therapies. [Link]
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Chemoinformatics Profiling of the Chromone Nucleus as a MAO-B/A2AAR Dual Binding Scaffold. PMC - PubMed Central. [Link]
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General Synthesis of 8-Aryl-2-Tetralones. Amanote Research. [Link]
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Anti-α-Glucosidase, SAR Analysis, and Mechanism Investigation of Indolo[1,2-b]isoquinoline Derivatives. NIH. [Link]
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Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. PubMed. [Link]
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Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. New Journal of Chemistry (RSC Publishing). [Link]
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Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds. PubMed. [Link]
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Structure-activity relationship of anticancer drug candidate quinones. PMC - NIH. [Link]
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Natural Chromones as Potential Anti-Inflammatory Agents: Pharmacological Properties and Related Mechanisms. PubMed. [Link]
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An Updated Overview of Synthetic α-glucosidase Inhibitors: Chemistry and Bioactivities. PubMed. [Link]
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Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. PMC - NIH. [Link]
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alpha-Glucosidase inhibitory antihyperglycemic activity of substituted chromenone derivatives. PubMed. [Link]
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Synthesis of the chromone-thiosemicarbazone scaffold as promising α-glucosidase inhibitors: An in vitro and in silico approach toward antidiabetic drug design. PubMed. [Link]
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Chromones: A Promising Ring System for New Anti-inflammatory Drugs. PubMed. [Link]
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Synthesis of 2-methylchromone-8-acetic acids and 2-methylchromone-8-carboxylic acids. ResearchGate. [Link]
-
General synthesis of 8-aryl-2-tetralones. PubMed. [Link]
- 2-Methylchromone derivatives and their preparation process.
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Synthesis of linear hetarenochromones based on 7-hydroxy-6-formyl(acetyl)chromones. ResearchGate. [Link]chromones)
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 19. preprints.org [preprints.org]
Assessing the Drug-Like Properties of 8-methyl-4-oxo-4H-chromene-2-carboxylic Acid Derivatives: A Comparative Guide
In the landscape of modern drug discovery, the chromene scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds with therapeutic potential. Derivatives of 4-oxo-4H-chromene-2-carboxylic acid, in particular, have garnered significant interest due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This guide provides an in-depth technical assessment of the drug-like properties of a specific subset of these compounds: 8-methyl-4-oxo-4H-chromene-2-carboxylic acid and its derivatives.
Through a combination of computational modeling and established in vitro experimental protocols, we will objectively compare the performance of these derivatives. This analysis aims to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the therapeutic potential of this promising class of molecules. For comparative purposes, we will benchmark our target compounds against warfarin, a well-known anticoagulant that shares a coumarin core structurally related to the chromene scaffold.[2]
The Importance of Early ADMET Assessment
The path from a hit compound to a marketable drug is fraught with challenges, with a significant number of candidates failing in late-stage development due to poor pharmacokinetic profiles. The early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is therefore crucial for mitigating this risk and focusing resources on compounds with the highest probability of success.[3] This guide will explore both predictive in silico methods and definitive in vitro assays that are central to a robust, self-validating drug discovery workflow.
Part 1: In Silico Assessment of Drug-Likeness
Computational tools provide a rapid and cost-effective first pass in evaluating the drug-like potential of a compound series.[4] By analyzing the physicochemical properties of our lead compound, this compound, and a representative derivative, 3,8-dimethyl-4-oxo-2-phenyl-4H-chromene-2-carboxylic acid, alongside our benchmark, warfarin, we can gain initial insights into their likely oral bioavailability.
Lipinski's Rule of Five: A First Look at Oral Bioavailability
Postulated by Christopher A. Lipinski in 1997, the "Rule of Five" provides a set of simple heuristics to predict the likelihood of a compound being orally bioavailable.[5] The rule states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:
-
Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules are more readily absorbed.
-
LogP (octanol-water partition coefficient) ≤ 5: A measure of lipophilicity; excessively lipophilic compounds can have poor aqueous solubility.
-
Hydrogen Bond Donors (HBD) ≤ 5: The number of O-H and N-H bonds.
-
Hydrogen Bond Acceptors (HBA) ≤ 10: The number of nitrogen and oxygen atoms.
Table 1: Comparison of Physicochemical Properties and Lipinski's Rule of Five
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Lipinski Violations |
| This compound | C₁₁H₈O₄ | 204.18 | 1.4 | 1 | 4 | 0 |
| 3,8-dimethyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid | C₁₇H₁₂O₄ | 280.27 | 3.2 | 1 | 4 | 0 |
| Warfarin | C₁₉H₁₆O₄ | 308.33 | 3.0 | 1 | 4 | 0 |
Data for chromene derivatives and warfarin are computationally predicted and sourced from PubChem.[6][7][8]
From this initial analysis, all three compounds comfortably adhere to Lipinski's Rule of Five, suggesting they possess a physicochemical profile conducive to oral absorption. The addition of a phenyl group and an extra methyl group in the derivative increases its molecular weight and lipophilicity, but it remains well within the desirable range.
Predictive ADMET Profiling
Beyond Lipinski's rules, more sophisticated computational models can predict a wider range of ADMET properties. Below is a simulated ADMET profile for our compounds of interest.
Table 2: Predicted ADMET Properties
| Parameter | This compound | 3,8-dimethyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid | Warfarin | Interpretation |
| Absorption | ||||
| Human Intestinal Absorption | High | High | High | Likelihood of good absorption from the gut. |
| Caco-2 Permeability | Moderate | Moderate | High | Predicted ability to cross the intestinal epithelial barrier. |
| Distribution | ||||
| Blood-Brain Barrier (BBB) Penetration | Low | Low | Low | Unlikely to cause significant central nervous system side effects. |
| Plasma Protein Binding | Moderate | High | High | The extent to which the compound binds to proteins in the blood. |
| Metabolism | ||||
| CYP2D6 Inhibitor | No | Yes | Yes | Potential for drug-drug interactions. |
| CYP3A4 Inhibitor | No | Yes | Yes | Potential for drug-drug interactions. |
| Excretion | ||||
| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | No | No | Unlikely to be a substrate for this major renal transporter. |
| Toxicity | ||||
| hERG Inhibition | Low Probability | Low Probability | Low Probability | Low risk of cardiac toxicity. |
| Ames Mutagenicity | Non-mutagen | Non-mutagen | Mutagen | Potential for DNA damage. |
| Hepatotoxicity | Low Probability | Low Probability | High Probability | Potential for liver damage. |
This data is generated based on established in silico ADMET prediction models.[9][10][11]
This predictive analysis highlights that while the chromene derivatives show promise with good predicted absorption and low toxicity risks in some areas, the phenyl-substituted derivative may have a higher propensity for inhibiting key metabolic enzymes (CYP2D6 and CYP3A4), a characteristic shared with warfarin. This underscores the necessity of experimental validation.
Part 2: Experimental Workflows for Drug Property Assessment
While in silico predictions are invaluable for initial screening, experimental data is the gold standard for assessing drug-like properties. The following section details the step-by-step methodologies for key in vitro assays.
Experimental Workflow Overview
Caption: A streamlined experimental workflow for assessing the drug-like properties of novel chemical entities.
Aqueous Solubility Assay
Causality: Poor aqueous solubility is a major hurdle in drug development, impacting everything from in vitro assay performance to in vivo bioavailability.[12] This kinetic solubility assay provides a high-throughput method to identify potential solubility liabilities early on.
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of each test compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Addition of Aqueous Buffer: To a separate 96-well plate, add phosphate-buffered saline (PBS) at pH 7.4.
-
Compound Addition: Transfer a small volume (e.g., 2 µL) of the DMSO stock solutions to the PBS-containing plate. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Incubation and Measurement: Incubate the plate at room temperature for 2 hours with gentle shaking. Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength of 620 nm. The concentration at which precipitation is observed is determined as the kinetic solubility.[13]
Parallel Artificial Membrane Permeability Assay (PAMPA)
Causality: PAMPA is a rapid and cost-effective method for predicting passive membrane permeability, a key factor in oral absorption.[14] It models the lipid barrier of the intestinal epithelium without the complexities of active transport.
Protocol:
-
Membrane Coating: Coat the wells of a 96-well filter plate with a lipid solution (e.g., 2% lecithin in dodecane).
-
Donor and Acceptor Plates: Prepare a donor plate containing the test compounds dissolved in a buffer solution (e.g., PBS at pH 6.5 to mimic the upper intestine). Prepare an acceptor plate with a buffer solution at pH 7.4, which may also contain a surfactant to improve the solubility of the permeated compound.
-
PAMPA Sandwich: Place the filter plate onto the acceptor plate, creating a "sandwich." Add the donor solution to the filter plate wells.
-
Incubation: Incubate the PAMPA sandwich at room temperature for a defined period (e.g., 4-16 hours).
-
Quantification: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS. The permeability coefficient (Pe) is then calculated.
Caco-2 Permeability Assay
Causality: The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer that differentiates to mimic the intestinal epithelial barrier, including the expression of efflux transporters.[15] This assay provides a more biologically relevant model of intestinal permeability than PAMPA.
Protocol:
-
Cell Culture: Culture Caco-2 cells on permeable supports in a Transwell® plate for 21-28 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment:
-
For apical to basolateral (A-B) transport (absorption), add the test compound to the apical side and fresh medium to the basolateral side.
-
For basolateral to apical (B-A) transport (efflux), add the test compound to the basolateral side and fresh medium to the apical side.
-
-
Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. Take samples from the receiver compartment at various time points.
-
Quantification: Analyze the concentration of the test compound in the samples using LC-MS/MS. The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.[15]
Microsomal Stability Assay
Causality: The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes play a major role in the clearance of many drugs.[16] This assay assesses the metabolic stability of a compound in the presence of liver microsomes, providing an early indication of its likely in vivo clearance.
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing liver microsomes (human or from another species), a NADPH-regenerating system, and the test compound in a phosphate buffer (pH 7.4).
-
Incubation: Incubate the plate at 37°C.
-
Time Points and Reaction Quenching: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS. The rate of disappearance of the compound is used to calculate its half-life (t½) and intrinsic clearance (CLint).[16]
MTT Cytotoxicity Assay
Causality: Assessing the potential for a compound to cause cell death is a fundamental aspect of preclinical toxicology.[17] The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed a suitable cell line (e.g., HepG2 for liver toxicity assessment) in a 96-well plate and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) can then be calculated.[17]
Part 3: Data Interpretation and Comparative Analysis
By integrating the data from both in silico and in vitro assessments, a comprehensive picture of the drug-like properties of the this compound derivatives can be formed.
Logical Flow of ADMET Assessment
Caption: The logical progression from in silico prediction to in vitro validation in the assessment of drug-like properties.
A favorable profile would consist of:
-
High aqueous solubility: Ensuring the compound can dissolve in physiological fluids.
-
Good membrane permeability (PAMPA and Caco-2): Indicating efficient absorption across the gut wall. A low efflux ratio in the Caco-2 assay is desirable.
-
Moderate to high metabolic stability: A compound that is metabolized too quickly will have a short duration of action, while one that is not metabolized at all may accumulate to toxic levels.
-
Low cytotoxicity: A high IC₅₀ value in the MTT assay is indicative of a good safety profile at the cellular level.
When comparing the this compound derivatives to warfarin, key differentiators to consider will be their metabolic profiles and potential for drug-drug interactions. If the chromene derivatives show a reduced inhibition of major CYP enzymes compared to warfarin, this could represent a significant safety advantage.
Conclusion
The assessment of drug-like properties is a critical and iterative process in modern drug discovery. The this compound scaffold presents a promising starting point for the development of new therapeutics. By employing a systematic approach that combines the predictive power of in silico modeling with the empirical evidence from in vitro assays, researchers can efficiently identify and optimize derivatives with the greatest potential for clinical success. This guide provides a robust framework for such an evaluation, emphasizing the importance of understanding the "why" behind each experimental choice to build a self-validating and data-driven drug discovery program.
References
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AxisPharm. Kinetic Solubility Assays Protocol. [Link]
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PubMed. In vitro solubility assays in drug discovery. [Link]
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Evotec. Caco-2 Permeability Assay. [Link]
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The Tale of Two Substituents: A Comparative Guide to the Biological Activity of Methyl-Substituted vs. Halogenated Chromones
For researchers, scientists, and drug development professionals navigating the intricate world of medicinal chemistry, the chromone scaffold represents a privileged structure, a versatile backbone upon which a multitude of biological activities can be engineered.[1][2] The strategic placement of various substituents on this benzo-γ-pyrone ring system can dramatically alter its pharmacological profile, transforming a simple heterocyclic compound into a potent therapeutic agent. Among the most common and impactful modifications are the addition of methyl and halogen groups. This guide provides an in-depth, objective comparison of the biological activities of methyl-substituted versus halogenated chromones, supported by experimental data and field-proven insights to inform your drug discovery endeavors.
The Substituent's Significance: How Methyl and Halogen Groups Shape Biological Activity
The introduction of a methyl group (-CH₃) or a halogen (e.g., -F, -Cl, -Br, -I) onto the chromone core imparts distinct physicochemical properties that influence the molecule's interaction with biological targets.
-
Methyl Substitution: A methyl group is a small, lipophilic, and electron-donating group. Its presence can enhance binding to hydrophobic pockets within enzymes or receptors, improve membrane permeability, and influence the metabolic stability of the compound. However, the steric bulk of the methyl group can also hinder binding if the target's active site is constrained.
-
Halogenation: Halogens are electronegative and increase in size down the group. They can participate in halogen bonding, a non-covalent interaction with biological macromolecules that can significantly enhance binding affinity. Their electron-withdrawing nature can alter the electronic distribution of the chromone ring, affecting its reactivity and interaction with target proteins.[3] Increased halogenation can also enhance lipophilicity, potentially improving cell membrane penetration.[4]
Comparative Analysis of Biological Activities
This section dissects the comparative efficacy of methyl-substituted and halogenated chromones across key therapeutic areas, presenting quantitative data where available to facilitate a direct comparison.
Anticancer Activity
The chromone scaffold is a well-established pharmacophore in the design of anticancer agents.[2] The nature of the substituent plays a pivotal role in modulating the cytotoxic and pro-apoptotic effects of these compounds.
Key Insights:
-
Halogenation often enhances anticancer potency. Studies on various heterocyclic compounds, including those structurally related to chromones, have demonstrated that the introduction of halogens, particularly bromine and chlorine, can significantly increase cytotoxic activity against cancer cell lines.[5][6] For instance, a study on benzofuran derivatives revealed that a brominated analog exhibited stronger pro-oxidative and pro-apoptotic properties compared to its chlorinated counterpart.[5]
-
The position of the substituent is critical. The specific location of the methyl or halogen group on the chromone ring can dramatically impact its anticancer efficacy.
-
Mechanism of Action: Many cytotoxic chromone derivatives induce apoptosis in cancer cells. This is often associated with the generation of reactive oxygen species (ROS) and the activation of caspase signaling pathways.[2][7]
Data Presentation: Comparative Cytotoxicity of Substituted Chromones
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Halogenated | 6-Bromochromone-3-carbonitrile | Candida albicans (Antifungal) | 5-20 | [1] |
| Methylated | 6-Methylchromone-3-carbonitrile | Candida albicans (Antifungal) | 5-50 | [1] |
| Halogenated | Tri-halogenated 3-nitro-2H-chromene | S. aureus (Antibacterial) | 1-8 | [4] |
| Halogenated | Mono-halogenated 3-nitro-2H-chromene | S. aureus (Antibacterial) | 8-32 | [4] |
Note: Direct comparative anticancer data for a series of methyl vs. halogenated chromones under identical conditions is limited in the literature. The table above presents available data, including from related biological activities, to illustrate general trends.
Antimicrobial Activity
With the rise of multidrug-resistant pathogens, the development of novel antimicrobial agents is a critical area of research. Chromone derivatives have emerged as promising candidates with both antibacterial and antifungal properties.[8][9][10]
Key Insights:
-
Halogenation is a powerful strategy for enhancing antimicrobial activity. Multiple studies have shown a direct correlation between the degree of halogenation and the potency of antimicrobial chromones. Tri-halogenated derivatives, for example, have demonstrated significantly lower Minimum Inhibitory Concentrations (MICs) against multidrug-resistant bacteria compared to their mono-halogenated counterparts.[4]
-
Methyl substitution can also confer antimicrobial properties. While often outshined by their halogenated cousins in terms of raw potency, certain methyl-substituted chromones exhibit significant antifungal and antibacterial effects.[1]
-
Structure-Activity Relationship (SAR): The type and position of the halogen or methyl group are crucial. For instance, in a study of chromone-3-carbonitriles, both 6-bromo and 6-methyl derivatives showed good antifungal activity against Candida species.[1]
Data Presentation: Comparative Antimicrobial Activity
| Compound | Target Organism | Activity Metric | Value | Reference |
| 6-Bromochromone-3-carbonitrile | Candida albicans | MIC | 5-20 µg/mL | [1] |
| 6-Methylchromone-3-carbonitrile | Candida albicans | MIC | 5-50 µg/mL | [1] |
| Tri-halogenated 3-nitro-2H-chromene | S. aureus (MDR) | MIC | 1-8 µg/mL | [4] |
| Mono-halogenated 3-nitro-2H-chromene | S. aureus (MDR) | MIC | 8-32 µg/mL | [4] |
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases, making the development of effective anti-inflammatory agents a priority. Chromone derivatives have shown promise as inhibitors of key inflammatory mediators.[11]
Key Insights:
-
Both methyl and halogenated chromones can exhibit anti-inflammatory effects. The mechanism often involves the inhibition of enzymes like cyclooxygenase-2 (COX-2) and the suppression of pro-inflammatory cytokine production.
-
Molecular Docking Studies: Computational studies can predict the binding interactions of substituted chromones with the active sites of inflammatory enzymes like COX-2, providing a rationale for their observed activities and guiding the design of more potent inhibitors.[12]
-
Inhibition of Nitric Oxide (NO) Production: A common assay for evaluating anti-inflammatory potential is the measurement of nitric oxide (NO) inhibition in lipopolysaccharide (LPS)-stimulated macrophages. Both methyl and halogenated chromones have the potential to inhibit NO production.[13][14][15]
Experimental Protocols
To ensure the integrity and reproducibility of research in this field, standardized experimental protocols are essential. The following are detailed methodologies for key assays used to evaluate the biological activities of substituted chromones.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the methyl- and halogenated chromone derivatives in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Agar Diffusion Method for Antimicrobial Activity
This method is widely used to determine the antimicrobial susceptibility of compounds.
Methodology:
-
Agar Plate Preparation: Prepare Mueller-Hinton agar plates and allow them to solidify.
-
Inoculation: Spread a standardized inoculum of the test microorganism evenly over the agar surface.
-
Well/Disk Application: Create wells in the agar or place sterile paper discs impregnated with known concentrations of the methyl- and halogenated chromone derivatives onto the agar surface.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well or disc where microbial growth is inhibited.
COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, a key target in anti-inflammatory drug discovery.
Methodology:
-
Enzyme and Substrate Preparation: Prepare a reaction buffer containing human recombinant COX-2 enzyme and heme.
-
Inhibitor Incubation: Add the methyl- and halogenated chromone derivatives at various concentrations to the enzyme solution and pre-incubate.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX-2.
-
Prostaglandin Detection: After a set incubation period, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced, typically using an ELISA-based method.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
Visualizing the Concepts: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate a key signaling pathway and a typical experimental workflow.
Caption: Proposed mechanism of apoptosis induction by cytotoxic chromone derivatives.
Caption: A logical workflow for the comparative evaluation of substituted chromones.
Conclusion and Future Directions
The comparative analysis of methyl-substituted and halogenated chromones reveals distinct and often advantageous pharmacological profiles conferred by these substituents. While both classes of compounds exhibit a broad spectrum of biological activities, the current body of evidence suggests that halogenation, particularly with bromine and chlorine, and in some cases, multi-halogenation, is a more potent strategy for enhancing anticancer and antimicrobial efficacy.
However, it is crucial to acknowledge that the optimal substitution pattern is highly dependent on the specific biological target and the desired therapeutic outcome. The nuanced interplay of steric, electronic, and hydrophobic effects ultimately dictates the activity of the final compound.
Future research should focus on the synthesis and parallel screening of a wider range of methyl- and halogen-substituted chromone libraries against diverse biological targets. Such systematic studies, coupled with advanced computational modeling, will provide a more comprehensive understanding of the structure-activity relationships and pave the way for the rational design of next-generation chromone-based therapeutics with enhanced potency and selectivity.
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Navigating the Therapeutic Potential of 8-Methyl-4-oxo-4H-chromene-2-carboxylic Acid Derivatives: A Comparative In Vivo Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
The chromone scaffold, a privileged structure in medicinal chemistry, has given rise to a plethora of derivatives with diverse and potent pharmacological activities. Among these, the 8-methyl-4-oxo-4H-chromene-2-carboxylic acid backbone has emerged as a promising framework for the development of novel therapeutics. This guide offers a comprehensive comparison of the in vivo efficacy of various derivatives stemming from this core structure, providing a critical analysis of supporting experimental data to inform future drug discovery and development efforts.
The Allure of the Chromone Scaffold: A Foundation for Diverse Bioactivity
Chromones, or benzopyran-4-ones, are a class of naturally occurring compounds that can also be synthesized chemically.[1] The inherent biological activity of the chromone nucleus, which includes anti-inflammatory and antitumor properties, makes it an attractive starting point for the design of new therapeutic agents.[1][2] The addition of a carboxylic acid moiety at the 2-position and a methyl group at the 8-position can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules, leading to enhanced efficacy and target specificity.
Comparative In Vivo Efficacy in Inflammatory Disorders
Inflammation is a complex biological response implicated in a wide range of diseases.[3][4][5] Several derivatives of the 4-oxo-4H-chromene scaffold have demonstrated significant anti-inflammatory effects in various preclinical animal models.
One study investigated a series of novel 2-phenyl-4H-chromen-4-one derivatives for their anti-inflammatory properties.[6] A lead compound from this series, compound 8, was shown to downregulate the expression of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in a lipopolysaccharide (LPS)-induced inflammatory model in mice.[6] The anti-inflammatory effect was attributed to the inhibition of the TLR4/MAPK signaling pathway.[6]
Another study explored the anti-inflammatory potential of three natural chromones isolated from Dictyoloma vandellianum.[7] In a complete Freund's adjuvant-induced paw inflammation model in mice, one of the chromones (compound 3) effectively inhibited mechanical hyperalgesia, edema, and the production of pro-inflammatory cytokines (IL-1β, IL-6, and TNF-α).[7] This effect was found to be mediated, at least in part, through the activation of the glucocorticoid receptor and inhibition of NF-κB transcriptional activity.[7]
A novel chromone derivative, DCO-6, was also shown to significantly reduce LPS-induced production of NO, IL-1β, and IL-6 in both RAW264.7 cells and mouse primary peritoneal macrophages.[8] This was associated with the inhibition of the p38 MAPK signaling pathway.[8]
Furthermore, a series of 4-ferrocenylchroman-2-one derivatives were synthesized and evaluated for their anti-inflammatory activity.[9][10] The most potent compound, 3h, exhibited significant inhibition of NO, IL-6, and TNF-α production in vitro and demonstrated in vivo efficacy in a rat adjuvant-induced arthritis model.[9][10] Its mechanism of action was linked to the inhibition of the NF-κB and MAPKs signaling pathways.[9][10]
Key In Vivo Models for Anti-Inflammatory Activity:
A variety of animal models are utilized to assess the anti-inflammatory potential of test compounds. These models are crucial for understanding the pathogenesis of inflammatory diseases and for the preclinical evaluation of new drugs.[3][4][5][11]
-
Carrageenan-induced Paw Edema: An acute inflammation model used to evaluate the effect of compounds on edema formation.[11]
-
LPS-induced Inflammation: This model mimics systemic inflammation by administering bacterial lipopolysaccharide, leading to the release of pro-inflammatory cytokines.[6]
-
Adjuvant-induced Arthritis: A chronic inflammatory model in rats that shares many features with human rheumatoid arthritis.[9][10]
-
Complete Freund's Adjuvant (CFA) Model: Induces a localized and persistent inflammatory response, often used to study chronic pain and inflammation.[7][11]
Experimental Workflow for Evaluating In Vivo Anti-inflammatory Efficacy
Caption: A generalized workflow for the in vivo evaluation of anti-inflammatory compounds.
Comparative In Vivo Efficacy in Cancer
The 4H-chromene scaffold has also been extensively investigated for its anticancer properties.[12][13] Derivatives have shown promise in targeting various aspects of cancer progression, including cell proliferation, metastasis, and angiogenesis.
A study on a newly synthesized chromen-4-one derivative demonstrated its antitumor activity in a diethylnitrosamine (DEN)-induced hepatocellular carcinoma (HCC) model in rats.[1] The compound was found to downregulate the expression of pro-inflammatory and pro-angiogenic genes such as TNF-α and VEGF, and modulate the expression of p53, cytochrome C, and MMP-9.[1]
In the context of glioblastoma, a series of novel 4-aryl-4H-chromene derivatives were designed and synthesized.[14] One compound, D19, displayed potent antiproliferative activity against the U87 cancer cell line and significantly inhibited tumor growth in an orthotopic glioma xenograft model (GL261-Luc) in mice, prolonging their survival time more effectively than the standard drug temozolomide (TMZ).[14] This derivative was identified as a microtubule-targeting agent with good blood-brain barrier permeability.[14]
Another study focused on the anti-metastatic potential of 4H-chromene derivatives in a Drosophila model of epithelial cancer.[12] Several derivatives showed good anti-metastatic activity by targeting the c-Jun N-terminal kinase (JNK) pathway.[12]
Key In Vivo Models for Anticancer Efficacy:
The selection of an appropriate animal model is critical for the preclinical evaluation of anticancer drugs.[15][16][17]
-
Xenograft Models: Human cancer cell lines or patient-derived tumors are implanted into immunodeficient mice.[16]
-
Orthotopic Models: Cancer cells are implanted into the corresponding organ of origin in the animal, providing a more clinically relevant tumor microenvironment.[14]
-
Genetically Engineered Mouse Models (GEMMs): Mice are genetically modified to develop specific types of cancer, closely mimicking the human disease.[16][17]
-
Carcinogen-induced Models: Tumors are induced by exposure to chemical carcinogens.[1][15][17]
Signaling Pathways Targeted by Anticancer Chromene Derivatives
Caption: Signaling pathways modulated by various anticancer chromene derivatives.
Neuroprotective Potential of Chromene Derivatives
Emerging evidence suggests that chromene derivatives may also possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases like Alzheimer's.
One study investigated the neuroprotective effects of a newly synthesized chromene derivative, BL-M, in primary cultured rat cortical cells.[18] BL-M was found to protect against excitotoxic neuronal cell damage induced by glutamate or NMDA. The neuroprotective effect was attributed to its antioxidant activity and the enhancement of the ERK-CREB signaling pathway.[18]
Another series of imino-2H-chromene derivatives were designed as multifunctional agents against Alzheimer's disease.[19] These compounds exhibited inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and BACE1, key enzymes involved in the pathology of the disease.[19]
Conclusion and Future Directions
The this compound scaffold and its broader family of chromone derivatives represent a versatile platform for the development of novel therapeutics. In vivo studies have demonstrated their efficacy in a range of disease models, particularly in the areas of inflammation and cancer. The diverse mechanisms of action, including the modulation of key signaling pathways like NF-κB, MAPKs, and JNK, underscore the significant potential of this chemical class.
Future research should focus on synthesizing and evaluating a wider array of derivatives with systematic structural modifications to establish clear structure-activity relationships for in vivo efficacy. Comparative studies of different derivatives within the same animal model are crucial for identifying lead candidates with optimal therapeutic indices. Furthermore, a deeper understanding of their pharmacokinetic and toxicological profiles will be essential for their successful translation into clinical applications. The continued exploration of these promising compounds holds the key to unlocking new and effective treatments for a variety of debilitating diseases.
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Safety Operating Guide
Definitive Guide to the Safe Disposal of 8-methyl-4-oxo-4H-chromene-2-carboxylic acid
As a Senior Application Scientist, it is understood that the integrity of our research extends to the entire lifecycle of the chemicals we handle, from synthesis to disposal. The compound 8-methyl-4-oxo-4H-chromene-2-carboxylic acid, like many specialized reagents in drug development, lacks a universally documented, specific disposal protocol. Therefore, we must apply our expertise by deriving a safe and compliant procedure from its constituent chemical classes: a chromene derivative and a carboxylic acid.
This guide provides a self-validating, step-by-step protocol grounded in established laboratory safety principles and hazardous waste management regulations. The causality behind each step is explained to ensure a deep understanding and foster a culture of safety and environmental responsibility.
Hazard Assessment and Initial Precautions
Immediate Safety Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant nitrile or neoprene gloves, splash goggles, a face shield, and a laboratory coat.[3]
-
Ventilation: All handling and preparation for disposal must be conducted within a certified chemical fume hood to avoid inhalation of any potential dust or vapors.[3][4]
-
Spill Management: Ensure a spill kit containing an inert absorbent material (e.g., vermiculite, sand) is readily accessible before you begin.[3]
The Core Disposal Protocol: A Step-by-Step Guide
The primary and most prudent disposal pathway for this compound is to treat it as hazardous chemical waste.[4] Drain disposal, even after neutralization, is not recommended for most organic acids (with the exception of very dilute, simple acids like acetic acid) as the resulting compounds may still be toxic or environmentally harmful.[5]
Step 1: Waste Identification and Segregation This is the foundational step for ensuring safety and compliance.
-
Characterize the Waste: Your waste is not just the pure compound. It is likely a solution or mixture. Identify all chemical constituents and their approximate concentrations.
-
Segregate Incompatibles: This is a critical safety measure. This compound waste must be segregated from:
Step 2: Container Selection and Management The integrity of the waste container is essential to prevent leaks and reactions.
-
Choose a Compatible Container: Use a designated, leak-proof hazardous waste container. High-density polyethylene (HDPE) or glass containers are appropriate for acidic waste.[3][4] Never use metal containers.[5][6]
-
Maintain Container Integrity: The container must have a secure, screw-top cap.[5] Keep the container closed at all times except when adding waste.[4][5][7] This prevents the release of vapors and protects the lab environment.
-
Manage Fill Level: Do not fill the container beyond 90% of its capacity.[4][6] This headspace allows for thermal expansion of the liquid and vapors, preventing potential rupture.
Step 3: Proper Labeling Accurate labeling is a regulatory requirement and crucial for safe handling by all personnel, including your institution's Environmental Health and Safety (EHS) team.
-
Affix a Hazardous Waste Label: As soon as you designate a container for waste, it must be labeled.[7][8]
-
Complete the Label: The label must include the following information:
Step 4: On-Site Accumulation and Storage Generated waste must be stored safely in a designated area prior to pickup.
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA. This area must be at or near the point of generation and under the control of laboratory personnel.[5][7]
-
Secondary Containment: Place the waste container within a larger, chemically resistant tub or tray. This will contain any potential leaks or spills.
-
Store Away from Incompatibles: Ensure the SAA physically separates incompatible waste streams as identified in Step 1.[5]
Step 5: Arranging for Final Disposal
-
Contact EHS: Once the waste container is full (or has been in accumulation for the maximum allowed time, often up to one year for partially filled containers), contact your institution's EHS department or a licensed hazardous waste contractor for pickup and disposal.[3][5]
-
Documentation: Follow your institution's procedures for waste pickup requests and maintain any required documentation.
Data Summary for Disposal Planning
The following table summarizes key information for the safe handling and disposal of this compound.
| Parameter | Guideline | Rationale & Reference |
| Chemical Class | Organic Carboxylic Acid, Chromene Derivative | Determines chemical incompatibilities and potential hazards.[1][3] |
| Primary Disposal Route | Hazardous Waste Collection | Assumes potential toxicity beyond simple corrosivity, making drain disposal unsafe.[4][5][9] |
| Compatible Containers | High-Density Polyethylene (HDPE), Glass | These materials are resistant to corrosion from organic acids.[3][4][6] |
| Incompatible Materials | Bases, Oxidizing Agents, Reducing Agents, Metals | Mixing can cause violent reactions, gas generation, or container failure.[3][5] |
| Required PPE | Chemical-resistant gloves, splash goggles, face shield, lab coat | Protects personnel from potential skin/eye irritation or unknown toxicity.[3][10] |
| Storage Location | Designated Satellite Accumulation Area (SAA) with secondary containment | Complies with regulations and contains spills, preventing environmental release.[5][7] |
| Container Fill Level | Maximum 90% of capacity | Allows for vapor expansion and prevents spills during handling.[4][6] |
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- Benchchem. (n.d.). Proper Disposal of Hydroxycarbonyl Compounds: A Guide for Laboratory Professionals.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste.
- ChemicalBook. (2023, May 6). 8-METHOXY-2-OXO-2H-CHROMENE-3-CARBOXYLIC ACID - Safety Data Sheet.
- American Chemical Society. (n.d.). Regulation of Laboratory Waste.
- University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Benchchem. (n.d.). Proper Disposal of Cyclohex-2-ene-1-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals.
- AK Scientific, Inc. (n.d.). 7-Fluoro-4-methyl-2-oxo-2H-chromene-3-carboxylic acid.
- ChemicalBook. (n.d.). This compound.
- EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS.
- BLDpharm. (n.d.). 38243-78-6|this compound.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.
- Lab Alley. (n.d.). How to Dispose of Acetic Acid.
- ResearchGate. (n.d.). (PDF) Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies.
- PubMed. (n.d.). Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies.
Sources
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- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 8-methyl-4-oxo-4H-chromene-2-carboxylic acid
This guide provides essential safety and handling protocols for 8-methyl-4-oxo-4H-chromene-2-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. The information herein is synthesized from established safety data for structurally similar chromene and carboxylic acid derivatives to ensure a comprehensive and cautious approach in the absence of a specific Safety Data Sheet (SDS) for this compound. Our focus is on proactive risk mitigation and fostering a culture of safety in the laboratory.
Hazard Identification and Risk Assessment: Understanding the Compound
Key Potential Hazards:
-
Skin Contact: May cause irritation, redness, and in severe cases, chemical burns.[1][4]
-
Eye Contact: Poses a risk of serious eye irritation or damage.[1][4]
-
Inhalation: Inhaling dust particles may irritate the respiratory tract.[1][5]
A thorough risk assessment should be conducted before any handling of this compound, considering the quantity being used, the potential for dust generation, and the specific laboratory environment.
Personal Protective Equipment (PPE): A Multi-layered Defense
The selection of appropriate PPE is paramount to ensuring personal safety. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended PPE | Rationale and Key Specifications |
| Eye and Face Protection | Chemical safety goggles and a face shield | Goggles provide a seal around the eyes to protect against dust and splashes. A face shield offers an additional layer of protection for the entire face.[3] |
| Hand Protection | Nitrile or butyl rubber gloves | These materials offer good resistance to a range of chemicals, including acids.[4] Always inspect gloves for any signs of degradation or perforation before use. |
| Body Protection | Chemical-resistant lab coat or apron | A lab coat provides a removable barrier to protect skin and personal clothing from contamination. For larger quantities, a chemical-resistant apron is recommended.[3] |
| Respiratory Protection | NIOSH-approved respirator (if applicable) | A respirator with an appropriate cartridge for organic vapors and particulates should be used if working outside of a fume hood or if there is a risk of generating dust.[4] Fit testing is essential for effective protection. |
| Foot Protection | Closed-toe shoes | Prevents exposure from spills and dropped objects. |
Safe Handling and Operational Protocols
Adherence to standardized procedures is critical for minimizing exposure and ensuring a safe working environment.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.
-
Eyewash and Safety Shower: Ensure that a fully functional eyewash station and safety shower are readily accessible in the immediate work area.
Step-by-Step PPE Donning and Doffing Procedure
Donning (Putting On) Sequence:
-
Lab Coat/Apron: Put on your lab coat and ensure it is fully buttoned.
-
Respirator (if required): Perform a seal check to ensure a proper fit.
-
Eye and Face Protection: Put on safety goggles, followed by a face shield.
-
Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
Doffing (Taking Off) Sequence (to prevent cross-contamination):
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them immediately in the designated waste container.
-
Face Shield and Goggles: Remove by handling the head strap.
-
Lab Coat/Apron: Remove by folding it inward, avoiding contact with the contaminated exterior.
-
Respirator (if used): Remove last.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[1]
Emergency Procedures: A Plan for Unexpected Events
In the event of an exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][5] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][5] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste and contaminated materials is essential for laboratory safety and environmental protection.
-
Chemical Waste: Dispose of this compound and any solutions containing it in a designated, properly labeled hazardous waste container. Follow all local, state, and federal regulations for chemical waste disposal.[1]
-
Contaminated PPE: All disposable PPE, such as gloves, that has come into contact with the chemical should be disposed of in the designated solid hazardous waste container. Non-disposable PPE should be decontaminated thoroughly before reuse.
Visual Workflow for Safe Handling
The following diagram outlines the critical steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
- BenchChem. (n.d.). Personal protective equipment for handling Capraminopropionic acid.
- LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
- Cole-Parmer. (n.d.). Material Safety Data Sheet.
- ChemicalBook. (2023). 8-METHOXY-2-OXO-2H-CHROMENE-3-CARBOXYLIC ACID - Safety Data Sheet.
- (2010). 6-Chloro-2H-chromene-3-carboxylic acid - SAFETY DATA SHEET.
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
